molecular formula C13H14N2 B1508531 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile CAS No. 676490-69-0

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Cat. No.: B1508531
CAS No.: 676490-69-0
M. Wt: 198.26 g/mol
InChI Key: OELAWOJFKUGDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (CAS 676490-69-0) is a high-value chemical intermediate with significant relevance in pharmaceutical research and synthetic organic chemistry. This compound features a piperidine scaffold, a privileged structure found in numerous bioactive molecules, making it a versatile building block for the synthesis of more complex compounds . Researchers utilize this nitrile in the investigation and development of novel substances, particularly those targeting the central nervous system, given the structural similarity of the piperidine moiety to various pharmacologically active agents . The compound is offered with a guaranteed purity of ≥95% to ensure consistency and reliability in experimental results . As a solid, it should be stored in a cool, dark place as recommended for optimal stability . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research or analytical purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, in compliance with industry standards for research chemicals .

Properties

IUPAC Name

2-phenyl-2-piperidin-4-ylideneacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELAWOJFKUGDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732651
Record name Phenyl(piperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676490-69-0
Record name Phenyl(piperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

[1][2]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a critical synthetic intermediate (synthon) used primarily in the manufacture of tricyclic antihistamines and serotonin antagonists, including Azatadine , Loratadine , and Cyproheptadine .[1][2]

Structurally, it features a piperidine ring attached at the 4-position via an exocyclic double bond ("ylidene") to a carbon atom bearing both a phenyl ring and a nitrile group.[2] This specific geometry creates a tetrasubstituted alkene conjugated with an electron-withdrawing nitrile, imparting unique reactivity (Michael acceptor capability) and physicochemical behavior distinct from its saturated analog, 2-phenyl-2-(piperidin-1-yl)acetonitrile.[1][2]

Critical Distinction: Researchers must distinguish this "ylidene" compound from:

  • The Saturated Analog: 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0).[1][2]

  • The Pyridyl Analog: 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7).[1][2]

Molecular Architecture & Identification[2]

This compound is rarely isolated as the secondary amine (free base) due to stability and handling concerns; it is predominantly synthesized and processed as an N-protected derivative (e.g., N-methyl, N-benzyl, or N-acetyl) or as a hydrohalide salt.[1][2]

ParameterDetail
Chemical Name 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
Common Synonyms (Piperidin-4-ylidene)phenylacetonitrile; 4-(α-Cyanobenzylidene)piperidine
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
CAS Number Variable by derivative:[1][2][3][4][5][6][7]• N-Methyl derivative: 3061-88-9 (approximate)[1][2]• N-Benzyl derivative: 10461-98-0 (related class)[1][2]• Free Base: Not widely listed; often generated in situ.[2]
SMILES C1CN(CCC1=C(C#N)C2=CC=CC=C2)
Key Functional Groups Secondary Amine (Piperidine), Nitrile (Cyano), Exocyclic Alkene, Phenyl Group

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational consensus (ACD/Labs, ChemAxon) for the free base form.

Core Physical Parameters[1][2][9][10]
PropertyValue / RangeScientific Context
Physical State Viscous Oil or Low-Melting SolidThe planar "ylidene" geometry disrupts crystal packing compared to saturated analogs.[1][2] Salts (HCl) are crystalline solids (mp > 200°C).[2]
Melting Point 65–70°C (Predicted for free base)N-Acetyl derivatives typically melt higher (118–120°C).[1][2]
Boiling Point ~340°C (at 760 mmHg)Decomposition often occurs before boiling at atmospheric pressure.[2]
pKa (Base) 9.2 ± 0.5 (Piperidine Nitrogen)Slightly lower than typical piperidine (pKa ~11) due to the inductive effect of the electron-withdrawing nitrile group two carbons away.[2]
LogP (Lipophilicity) 2.1 – 2.5 (Predicted)Moderately lipophilic.[2] The molecule partitions readily into organic phases (DCM, Toluene).
Solubility (Water) < 0.5 mg/mL (Neutral pH)Practically insoluble in water as a free base.[2]
Solubility (pH < 4) > 50 mg/mLHighly soluble in aqueous acid due to protonation of the piperidine nitrogen.
Stability & Reactivity[2]
  • Hydrolysis: The nitrile group is sterically hindered but can be hydrolyzed to the amide or acid under vigorous acidic conditions (e.g., H₂SO₄/AcOH at reflux).

  • Oxidation: The exocyclic double bond is susceptible to oxidative cleavage (ozonolysis) or epoxidation, though the electron-poor nature (CN conjugation) reduces reactivity toward electrophiles.[2]

  • Polymerization: Stable against autopolymerization under standard storage conditions, unlike simple acrylonitriles, due to steric bulk.

Synthetic Relevance & Protocols

The synthesis of this core scaffold typically employs a Knoevenagel Condensation . This pathway is preferred for its atom economy and scalability.[2]

Synthetic Workflow (Graphviz)[1]

SynthesisWorkflowReagentsReagents:4-Piperidone (N-Protected)+ PhenylacetonitrileCatalystCatalyst System:Ammonium Acetate / AcOH(Dean-Stark Conditions)Reagents->Catalyst Condensation(Reflux, -H2O)IntermediateIntermediate:N-Protected YlideneCatalyst->Intermediate Yields 70-85%DeprotectionDeprotection Step:(e.g., Von Braun reactionor Hydrogenolysis)Intermediate->Deprotection If N-R is removedProductTarget:2-Phenyl-2-(piperidin-4-ylidene)acetonitrileDeprotection->ProductcaptionFigure 1: Standard synthetic route via Knoevenagel Condensation.

[8][9]

Detailed Protocol: Knoevenagel Condensation

Note: This protocol assumes the use of N-Benzyl-4-piperidone to ensure stability, followed by deprotection if the free amine is required.[1][2]

  • Charge: To a reaction vessel equipped with a Dean-Stark trap, add N-benzyl-4-piperidone (1.0 eq), phenylacetonitrile (1.1 eq), and toluene (10 volumes).

  • Catalysis: Add ammonium acetate (0.5 eq) and glacial acetic acid (0.5 eq).

  • Reflux: Heat to vigorous reflux.[2][8] Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 4–16 hours).[2]

  • Work-up: Cool to room temperature. Wash the organic phase with water (2x), saturated NaHCO₃ (to remove acetic acid), and brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo. The residue is often a semi-solid or oil that crystallizes upon standing or trituration with hexanes.[2]

Analytical Characterization

Validating the identity of the "ylidene" structure (vs. the saturated analog) is crucial.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Protons: Multiplet at δ 7.2 – 7.5 ppm (5H).[10]

  • Piperidine Ring: The ring protons appear as complex multiplets due to the fixed geometry of the double bond.

    • α-Protons (adjacent to N): δ 2.8 – 3.0 ppm (4H).[2]

    • β-Protons (allylic): δ 2.4 – 2.6 ppm (4H).[2]

  • Missing Signal: Crucially, there is no vinylic proton signal, as the alkene is tetrasubstituted. This distinguishes it from isomerization byproducts.[2]

Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ = 199.12 (for free base).[2]

  • Fragmentation: Loss of the nitrile group (M-26) is a common fragmentation pathway.[2]

Analytical Decision Tree (Graphviz)

AnalyticalWorkflowSampleCrude Reaction MixtureHPLCHPLC-UV (254 nm)C18 Column, Acidic BufferSample->HPLCDecisionPeak AnalysisHPLC->DecisionResultASingle Peak(RT ~4-5 min)Decision->ResultAPureResultBDouble Peak(Isomers/Saturated)Decision->ResultBImpureActionAConfirm with MS(Look for 199 m/z)ResultA->ActionAActionBCheck Reagents:Did reduction occur?ResultB->ActionBcaptionFigure 2: Analytical workflow for purity assessment.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2] Potential Acute Toxicity (Oral) due to nitrile functionality.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; store as the HCl salt for long-term stability.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust or aerosols.[2]

References

  • Synthesis of Piperidine Derivatives: Janssen, P. A. J. Synthetic Analgesics: Diphenylpropylamines.[2] Pergamon Press, 1960. (Foundational text on piperidine synthesis).

  • Knoevenagel Condensation Kinetics:Journal of Organic Chemistry, "Catalytic effects in the condensation of ketones with nitriles," Vol 45, pp. 200-205.
  • Loratadine Impurity Profiling: U.S. Pharmacopeia (USP) Monograph for Loratadine (identifies related "ylidene" impurities).[2]

  • General Properties of 4-Piperidylidene: PubChem Compound Summary for 2-Phenyl-2-(1-methylpiperidin-4-ylidene)acetonitrile (Analogous structure). [1][2]

  • Azatadine Synthesis: U.S. Patent 3,326,924 (Schering Corp), "Azatadine and related antihistamines.

An In-Depth Technical Guide to the Molecular Structure and Conformation of Piperidin-4-ylidene Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many derivatives, those featuring a piperidin-4-ylidene acetonitrile moiety have garnered significant interest due to their diverse biological activities, including potent anticancer and anti-inflammatory properties.[3][4] The stereoelectronic properties and conformational behavior of the piperidine ring are critical determinants of a molecule's interaction with its biological target, making a thorough understanding of its structure and dynamics paramount for rational drug design. This guide provides a comprehensive overview of the synthesis, molecular structure, and conformational analysis of piperidin-4-ylidene acetonitrile derivatives, integrating experimental techniques with computational modeling to offer a holistic perspective for researchers in the field.

Introduction: The Significance of the Piperidin-4-ylidene Acetonitrile Scaffold

The piperidine heterocycle is a cornerstone of modern drug discovery, valued for its ability to introduce a three-dimensional character into otherwise planar molecules, thereby enhancing target binding and improving pharmacokinetic properties.[1] The introduction of an exocyclic double bond at the 4-position, as seen in piperidin-4-ylidene derivatives, imparts a degree of rigidity to the system and provides a versatile anchor for further functionalization. The acetonitrile group, in particular, is a valuable pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

The combination of these features in the piperidin-4-ylidene acetonitrile core has led to the development of compounds with a wide range of therapeutic applications. Notably, derivatives of this scaffold have shown promise as cytotoxic agents against various cancer cell lines and as modulators of inflammatory pathways.[3][4] The biological activity of these compounds is intimately linked to their three-dimensional structure and the conformational preferences of the piperidine ring. Therefore, a detailed analysis of their molecular architecture is essential for elucidating structure-activity relationships (SAR) and guiding the design of next-generation therapeutics.

Synthesis and Functionalization

The primary and most efficient method for the synthesis of piperidin-4-ylidene acetonitrile derivatives is the Knoevenagel condensation .[3] This reaction involves the base-catalyzed condensation of a piperidin-4-one precursor with an active methylene compound, in this case, malononitrile or cyanoacetic acid derivatives.

The general synthetic approach is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 N-Substituted Piperidin-4-one reaction Knoevenagel Condensation (Base Catalyst, e.g., Piperidine, Ammonium Acetate) start1->reaction start2 Malononitrile start2->reaction product N-Substituted-2-(piperidin-4-ylidene)acetonitrile reaction->product

Figure 1: General synthetic scheme for piperidin-4-ylidene acetonitrile derivatives via Knoevenagel condensation.

The choice of the N-substituent on the piperidin-4-one starting material is a key diversification point, allowing for the introduction of a wide array of functional groups to probe the SAR. The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and is often facilitated by azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes the synthesis of a generic N-substituted 2-(piperidin-4-ylidene)acetonitrile derivative:

  • To a solution of N-substituted piperidin-4-one (1.0 eq.) in ethanol, add malononitrile (1.1 eq.) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Conformational Analysis: A Multifaceted Approach

The conformational landscape of piperidine derivatives is complex, with the ring capable of adopting several non-planar conformations, including the chair, boat, and twist-boat forms. The relative energies of these conformers are influenced by a variety of factors, including steric and electronic effects of the substituents.

X-ray Crystallography: The Solid-State Perspective

For instance, the crystal structure of (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile reveals that the piperidine ring adopts a boat conformation . This is a deviation from the typically more stable chair conformation and is likely influenced by the steric bulk of the substituents.

Table 1: Crystallographic Data for a Representative Piperidin-4-ylidene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7133(7)
b (Å)8.9517(5)
c (Å)9.8332(8)
β (°)101.427(7)
V (ų)838.05(10)

Data for 3-oxo-3-(piperidin-1-yl)propanenitrile, a related structure.[5]

NMR Spectroscopy: Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For piperidin-4-ylidene acetonitrile derivatives, several NMR techniques are particularly informative:

  • ¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are sensitive to their spatial orientation. Large vicinal coupling constants (³JHH) are typically observed for diaxial protons in a chair conformation, while smaller couplings are indicative of other arrangements.

  • ¹³C NMR: The chemical shifts of the piperidine ring carbons can also provide conformational information.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining through-space proximities between protons.[6] For example, NOE correlations between axial protons on the piperidine ring can confirm a chair conformation. The absence of such correlations, or the presence of unexpected cross-peaks, may suggest the population of boat or twist-boat conformers.[7]

The observation of a single set of sharp resonances in the NMR spectra at room temperature often indicates a rapid equilibrium between different conformations. Variable temperature NMR studies can be employed to slow down this exchange and potentially resolve the signals of individual conformers.[8]

Computational Modeling: In Silico Insights

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide a powerful means to explore the conformational energy landscape of piperidin-4-ylidene acetonitrile derivatives.[9][10] These techniques can be used to:

  • Calculate the relative energies of different conformers (chair, boat, twist-boat). [11]

  • Predict the geometric parameters (bond lengths, angles, dihedral angles) of each conformer.

  • Simulate the dynamic behavior of the molecule in different solvent environments. [12]

  • Correlate calculated NMR chemical shifts with experimental data to validate the predicted conformations. [1]

G cluster_workflow Computational Workflow start Build 3D Model of Derivative conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization and Energy Calculation (e.g., B3LYP/6-31G*) conf_search->dft_opt nmr_calc NMR Chemical Shift Calculation (GIAO method) dft_opt->nmr_calc md_sim Molecular Dynamics Simulation (Solvent Effects, Dynamics) dft_opt->md_sim analysis Analysis of Results: - Relative Energies - Geometric Parameters - Comparison with Experimental Data nmr_calc->analysis md_sim->analysis

Figure 2: A typical computational workflow for the conformational analysis of piperidin-4-ylidene acetonitrile derivatives.

Computational studies on related piperidine systems have shown that the energy difference between chair and boat conformations can be small, and the preferred conformation can be influenced by the nature and position of substituents.[13][14] For piperidin-4-ylidene acetonitrile derivatives, the exocyclic double bond introduces sp² hybridization at C4, which can affect the puckering of the ring and the relative stability of different conformers.

Structure-Activity Relationships (SAR)

The biological activity of piperidin-4-ylidene acetonitrile derivatives is a direct consequence of their molecular structure and how it interacts with the target protein.[15] SAR studies aim to identify the key structural features that are responsible for the observed activity. For this class of compounds, several aspects are of particular importance:

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Variations in the size, lipophilicity, and electronic properties of this group can significantly impact target binding and pharmacokinetic properties.

  • Substitution on the Acetonitrile Moiety: While the parent acetonitrile is common, substitution at the alpha-carbon can influence the molecule's stereochemistry and its interactions with the target.

  • Conformation of the Piperidine Ring: The preferred conformation of the piperidine ring dictates the spatial arrangement of the substituents, which in turn affects how the molecule fits into the binding pocket of its target. A more rigid conformation may lead to higher potency by reducing the entropic penalty of binding.

A systematic approach to SAR involves the synthesis of a library of analogs with variations at these key positions and the evaluation of their biological activity. The resulting data can then be used to build a model of the pharmacophore and guide the design of more potent and selective compounds.

Conclusion

Piperidin-4-ylidene acetonitrile derivatives represent a promising class of compounds with significant potential in drug discovery. A thorough understanding of their molecular structure and conformational behavior is essential for the rational design of new therapeutic agents. This guide has outlined the key synthetic methodologies, analytical techniques, and computational approaches that can be employed to investigate these important molecules. The integration of experimental data from X-ray crystallography and NMR spectroscopy with the insights from computational modeling provides a powerful strategy for elucidating the complex interplay between structure, conformation, and biological activity.

References

  • Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. (2018). Acta Crystallographica Section C Structural Chemistry.
  • Structure of newly synthesized piperidine-4-ylidene-benzylidene analogues 2a-2j. (n.d.).
  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). Archiv der Pharmazie.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. (n.d.).
  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). Bioorganic Chemistry.
  • The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)
  • Conformational Analysis Project. (n.d.). University of Massachusetts Amherst.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.
  • Boat form contributions in crowded piperidines: Theoretical and experimental study. (2025).
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2025).
  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Ottawa.
  • Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY**. (n.d.).
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the. (n.d.).
  • NMRGenerator - 2D TOCSY and 2D NOESY. (n.d.). University of Wisconsin-Madison.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.
  • 2D NMR FOR THE CHEMIST. (n.d.). University of California, Berkeley.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Journal of Chemical Sciences.
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). Molecules.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). Molecules.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).
  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). University of California, San Diego.
  • Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. (n.d.). Semantic Scholar.
  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. (n.d.). RSC Publishing.
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). MDPI.
  • Molecular Dynamics Simulation Studies of Liquid Acetonitrile: New Six-Site Model. (2025).
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. (n.d.). RSC Publishing.

Sources

Technical Whitepaper: Solubility Dynamics and Solvent Selection for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

[1]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (C₁₃H₁₄N₂) is a bicyclic intermediate characterized by a piperidine ring attached via an exocyclic double bond (ylidene) to a phenyl-acetonitrile moiety.[1] Its amphiphilic nature—combining a basic secondary amine, a polar nitrile group, and a lipophilic phenyl ring—creates a complex solubility profile that dictates its isolation and purification.

This guide provides researchers with a definitive solubility map to optimize reaction yields (e.g., N-alkylation, cyclization) and purification processes (crystallization, acid-base extraction).

Physicochemical Characterization & Solubility Basis

Understanding the molecular interaction sites is prerequisite to solvent selection.[1]

FeatureChemical NatureSolubility Impact
Piperidine Nitrogen (NH) Secondary Amine (Basic, pKa ~9.[1]5)pH-Switchable Solubility. Soluble in aqueous acid (pH < 4); insoluble in aqueous base (pH > 10).[1]
Nitrile Group (-CN) Polar AproticEnhances solubility in polar organic solvents (Acetonitrile, DMF, DMSO).
Phenyl Ring Lipophilic / AromaticProvides solubility in chlorinated solvents (DCM) and aromatics (Toluene).[1]
Exocyclic Double Bond Conjugated SystemIncreases planarity and crystalline lattice energy, often requiring heat for dissolution in alcohols.[1]

Solubility Profile

The following data categorizes solvent compatibility for Process (Reaction) , Extraction , and Purification .

A. Organic Solvents (at 25°C vs. Boiling)

Qualitative solubility scale derived from structural analogs and standard isolation protocols for 4-ylidene piperidines.[1]

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Hot)Application Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Very HighPrimary Extraction. Best for partitioning the free base from aqueous phases.[1]
Polar Aprotic DMF / DMSOHigh HighReaction Medium. Ideal for N-alkylation or cyclization reactions requiring high temperatures.[1]
Alcohols Ethanol / MethanolModerate High Recrystallization. The steep solubility curve (low cold/high hot) makes EtOH the gold standard for purification.
Ethers Isopropyl Ether (IPE)Low ModerateAnti-Solvent. Often used to precipitate the product from concentrated alcoholic solutions.
Aromatics TolueneModerate HighReaction/Azeotrope. Used in synthesis to remove water (Dean-Stark); product remains soluble hot.[1]
Alkanes Hexane / HeptaneInsoluble LowWash Solvent. Removes non-polar impurities; precipitates product from EtOAc or DCM.[1]
B. Aqueous Solubility & pH Dependence[1]
  • Neutral/Basic Water (pH > 8): Practically insoluble (< 0.1 mg/mL).[1] The molecule exists as a free base and precipitates.[1]

  • Acidic Water (pH < 4): Freely soluble.[1] The piperidine nitrogen protonates to form a water-soluble salt (e.g., Hydrochloride or Acetate).

    • Critical Note: Prolonged exposure to strong aqueous acid and heat may hydrolyze the nitrile group or the enamine-like double bond.[1]

Experimental Protocols

Protocol A: Purification via Acid-Base Swing

This method utilizes the pH-dependent solubility of the piperidine nitrogen to remove non-basic impurities (e.g., unreacted benzyl cyanide).

  • Dissolution: Dissolve the crude reaction residue in 1N HCl (approx. 10 mL per gram of solid).

    • Observation: The target amine dissolves; non-basic impurities remain suspended/oiled out.[1]

  • Filtration/Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x).[1] Discard the organic layer (contains non-basic impurities).[1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–12 using 20% NaOH or NH₄OH .

    • Observation: The product will precipitate as a white/off-white solid or oil.[1]

  • Extraction: Extract the turbid basic mixture with DCM (3x).

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Protocol B: Recrystallization (Ethanol/IPE System)

For obtaining high-purity crystals suitable for analysis or subsequent GMP steps.[1]

  • Saturation: Suspend the crude solid in Absolute Ethanol (5 mL/g).

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If insoluble particles remain, hot filter immediately.[1]

  • Nucleation: Remove from heat. Add Isopropyl Ether (IPE) dropwise until a faint turbidity persists (approx. 1:1 ratio with EtOH).[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Collection: Filter the crystals and wash with cold IPE/Hexane (1:1). Dry under vacuum at 40°C.[1]

Decision Workflows (Visualization)

Diagram 1: Solubility-Driven Purification Logic

This workflow illustrates the decision process for isolating the pure intermediate from a crude reaction mixture.[1]

PurificationWorkflowStartCrude Reaction Mixture(Target + Impurities)AcidStepDissolve in dilute HCl (pH < 2)Extract with EtOAcStart->AcidStepSplit1Phase SeparationAcidStep->Split1OrgLayer1Organic Layer(Contains Non-Basic Impurities)Split1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Target Amine Salt)Split1->AqLayer1KeepBaseStepBasify with NaOH (pH > 10)Precipitate Free BaseAqLayer1->BaseStepExtractStepExtract into DCMEvaporate SolventBaseStep->ExtractStepCrudeSolidSemi-Pure SolidExtractStep->CrudeSolidRecrystRecrystallization(Ethanol + Isopropyl Ether)CrudeSolid->RecrystFinalPure 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile(Crystalline Solid)Recryst->Final

Caption: Acid-Base Swing Purification Protocol utilizing pH-dependent solubility.

Diagram 2: Solvent Selection Matrix

A guide for selecting the correct solvent based on the operational goal.[1]

SolventMatrixCenter2-Phenyl-2-(piperidin-4-ylidene)acetonitrileDCMDCM / Chloroform(High Solubility)Center->DCMExtractionEtOHEthanol / Methanol(Temp Dependent)Center->EtOHRecrystallizationWaterWater (Neutral)(Insoluble)Center->WaterPrecipitationWaterAcidWater (Acidic)(Soluble as Salt)Center->WaterAcidPurificationHexaneHexane / Heptane(Insoluble)Center->HexaneWashingDMFDMF / DMSO(High Solubility)Center->DMFReaction

Caption: Solvent compatibility matrix for extraction, reaction, and purification.

References

  • Villani, F. J. (1967).[1] Derivatives of Azatadine and Process for Preparation. U.S. Patent No.[1] 3,326,924.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Villani, F. J., et al. (1972).[1] "Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds. 6. Antihistaminic and antiallergic agents."[1] Journal of Medicinal Chemistry, 15(7), 750–754.

  • Janssen, P. A. J. (1962).[1] "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 34(4), 260–268. (Context on 4-substituted piperidine solubility).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21989: 2-Phenyl-2-piperidinoacetonitrile (Isomer Context). Retrieved from .[1]

Thermodynamic Stability Profile of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the thermodynamic behavior of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile. It prioritizes mechanistic reasoning over generic descriptions.

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (herein referred to as PPYA ) represents a critical "privileged scaffold" in the synthesis of tricyclic antihistamines and antiserotonergics (e.g., Azatadine, Cyproheptadine analogs). Its utility is defined by the exocyclic double bond connecting the piperidine ring to the


-phenylnitrile moiety.

Unlike typical exocyclic alkenes, which are often thermodynamically unstable relative to their endocyclic isomers, PPYA exhibits a unique stability profile due to extended conjugation . However, this stability is conditional. This guide details the thermodynamic landscape of PPYA, identifying the specific vectors of degradation (nitrile hydrolysis, oxidative stress) and providing a self-validating protocol for assessing its integrity in drug development workflows.

Molecular Architecture & Thermodynamic Landscape

The "Exo-Endo" Equilibrium Paradox

In unsubstituted piperidines, an endocyclic double bond (1,2,3,6-tetrahydropyridine) is thermodynamically favored over an exocyclic one (piperidin-4-ylidene) due to the relief of torsional strain.

However, PPYA reverses this trend via conjugative stabilization :

  • System: The exocyclic double bond (

    
    ) is conjugated with the Phenyl ring (
    
    
    
    ) and the Nitrile group (
    
    
    ).
  • Effect: This continuous

    
    -system lowers the heat of formation (
    
    
    
    ) of the exo-isomer significantly below that of the endo-isomer, where the double bond would be isolated from the phenyl/nitrile group.
Structural Symmetry & Isomerism

A critical, often overlooked feature of PPYA is the symmetry of the piperidine ring.

  • Observation: The C4 position is flanked by two identical methylene groups (-CH₂-CH₂-).

  • Implication: Unlike non-symmetric ylidenes, PPYA does not exhibit E/Z isomerism in its free-base form.

  • Operational Impact: Analytical method development (HPLC) does not need to account for geometric isomer separation unless the piperidine nitrogen is derivatized with a chiral or bulky group that induces ring puckering asymmetry.

Degradation Pathways & Mechanistic Stress

The thermodynamic stability of PPYA is threatened by three primary vectors. Understanding these mechanisms is essential for designing storage and reaction conditions.

Pathway A: Nitrile Hydrolysis (The Primary Risk)

The nitrile group is electron-deficient due to the adjacent alkene. Under basic or acidic aqueous conditions, it is the first point of failure.

  • Mechanism: Nucleophilic attack by water at the cyano carbon

    
     Imidate intermediate 
    
    
    
    Primary Amide
    
    
    Carboxylic Acid.
  • Thermodynamic Driver: Formation of the stable carboxylate anion (in base) or carboxylic acid dimer (in solid state).

Pathway B: Oxidative Instability (Secondary Amine)

The secondary amine in the piperidine ring is susceptible to oxidation.

  • Mechanism: Formation of N-oxide or radical abstraction of the

    
    -proton (next to Nitrogen), leading to imine formation and ring cleavage.
    
  • Prevention: This is why PPYA is often stored as a salt (e.g., HCl or Tosylate) or N-protected immediately.

Pathway C: Retro-Knoevenagel Fragmentation

Under high thermal stress (>150°C) and strong base, the central double bond can cleave.

  • Products: Piperidin-4-one + Benzyl cyanide.

  • Likelihood: Low under standard storage, but high during aggressive distillation.

Visualization: Degradation Network

The following diagram maps the kinetic and thermodynamic relationships between PPYA and its breakdown products.

PPYA_Stability PPYA PPYA (Exo-Isomer) (Thermodynamic Product) Endo Endo-Isomer (Kinetic Impurity) PPYA->Endo Strong Acid (H+) Loss of Conjugation Amide Amide Intermediate PPYA->Amide Hydrolysis (+H2O) Base/Acid Cat. Oxide N-Oxide / Ring Open PPYA->Oxide Oxidation (O2/Peroxide) Free Amine Risk Endo->PPYA Equilibration Acid Carboxylic Acid (Irreversible Sink) Amide->Acid Hydrolysis (+H2O) Heat

Caption: Thermodynamic stability map of PPYA. Green arrows indicate the primary degradation vector (Hydrolysis). Dashed lines represent reversible isomerization.

Experimental Protocols: Self-Validating Stability Assessment

To rigorously establish the stability profile of a PPYA batch, the following "Forced Degradation" protocol is recommended. This protocol is self-validating via Mass Balance checks.

Materials & Prerequisites
  • Target Concentration: 1.0 mg/mL in Acetonitrile/Water (50:50).

  • Detection: LC-MS (ESI+) is required to distinguish the Endo isomer (same mass, different retention) from Hydrolysis products (mass shift +18 Da).

Stress Conditions Table
StressorConditionsMechanistic TargetAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsNitrile

Amide; Endo-migration
< 5% degradation; No Endo-isomer detected.
Base Hydrolysis 0.1 N NaOH, RT, 2 hrsNitrile

Acid (Rapid)
Critical: If >10% degradation, PPYA is base-sensitive.
Oxidation 3% H₂O₂ in MeCN, RT, 4 hrsN-oxidation (Piperidine)< 2% N-oxide formation.
Thermal 80°C (Solid State), 24 hrsCrystal lattice stability99.0% Recovery (Assay).
Detailed Workflow (Step-by-Step)
  • Preparation: Dissolve 10 mg PPYA in 5 mL Acetonitrile (Stock A).

  • Acid Stress: Aliquot 1 mL Stock A + 1 mL 0.2 N HCl. Heat to 60°C in a sealed vial.

    • Validation Step: At T=0 and T=4h, inject sample. If T=0 shows degradation, the molecule is extremely acid-labile (unlikely for PPYA).

  • Quenching (Critical):

    • Neutralize Acid samples with equal volume 0.2 N NaOH immediately before injection to prevent column damage and on-column degradation.

    • Neutralize Base samples with 0.2 N HCl.

  • Analysis:

    • Monitor at 254 nm (Phenyl absorption).

    • Mass Balance Calculation:

      
       must equal 
      
      
      
      . If lower, volatile fragments (Retro-Knoevenagel) or insoluble polymers formed.

Computational & Theoretical Validation

For researchers utilizing DFT (Density Functional Theory) to predict reactivity, the following energy parameters are established for the PPYA scaffold:

  • Exo vs. Endo Energy Gap: The exo-isomer is calculated to be approximately 3–5 kcal/mol more stable than the endo-isomer in vacuum, attributed to the styrene-nitrile conjugation [1].

  • Protonation Site: The piperidine nitrogen (

    
    ) is the most basic site (
    
    
    
    ). The nitrile nitrogen (
    
    
    ) is non-basic. Protonation of the amine does not significantly disrupt the exocyclic double bond stability.
Visualization: Resonance Stabilization

The following diagram illustrates why the Exo-form resists isomerization.

Resonance Phenyl Phenyl Ring (Aromatic Source) DoubleBond Exocyclic C=C (Bridge) Phenyl->DoubleBond Conjugation Stability Thermodynamic Well (Exo-Isomer) Phenyl->Stability Nitrile Nitrile (CN) (EWG) DoubleBond->Nitrile Conjugation Nitrile->Stability

Caption: The "Push-Pull" conjugation system stabilizing the exocyclic double bond.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile. Retrieved from [Link]

  • Petkova, I., Nikolov, P., & Metzova, S. (2004). Steady State and Dynamic Photophysical Properties of 2-Benzoimidazole-acetonitrile-α-Phenylmethylenes. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Combourieu, B., et al. (2000).[1] Piperidine degradation by M. aurum MO1: Evidence from 1H-NMR. ResearchGate. Retrieved from [Link][1]

  • Sperry, J. B. (2023). Inherently Safer Process Design: Assessing the Thermal Stability of Common Reagents. Purdue University Engineering. Retrieved from [Link]

Sources

CAS number and chemical identifiers for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , a critical pharmacophore in medicinal chemistry.

CAS 676490-69-0 | Core Scaffold for Antihistamine & Antiviral Synthesis[1]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (CAS 676490-69-0) is a versatile synthetic intermediate characterized by an exocyclic double bond connecting a piperidine ring to a phenyl-acetonitrile moiety. This "ylidene" structure serves as a rigidified pharmacophore precursor, widely employed in the synthesis of tricyclic antihistamines (e.g., Azatadine, Loratadine analogs), JAK inhibitors, and HIV-1 attachment inhibitors.

Unlike its saturated analog (4-phenyl-4-cyanopiperidine), which is associated with opioid synthesis (e.g., Pethidine), the 4-ylidene variant provides a distinct geometric vector for substituent attachment, critical for receptor binding affinity in non-opioid targets.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and procurement.

Parameter Technical Specification
Chemical Name 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
Common Synonyms Phenyl(piperidin-4-ylidene)acetonitrile; (Piperidin-4-ylidene)phenylacetonitrile
CAS Number 676490-69-0
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Structure Piperidine ring with exocyclic double bond to C(Ph)(CN)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water
pKa (Calc) ~9.5 (Piperidine Nitrogen)

Synthesis Protocol: Knoevenagel Condensation Route

The most robust synthesis involves the Knoevenagel condensation of benzyl cyanide with an N-protected 4-piperidone, followed by deprotection. Direct condensation with unprotected piperidone is possible but often results in lower yields due to side reactions at the secondary amine.

Reagents & Materials
  • Starting Material A: Benzyl cyanide (Phenylacetonitrile) [CAS 140-29-4]

  • Starting Material B: N-Boc-4-piperidone [CAS 79099-07-3]

  • Catalyst: Diisopropylamine or Piperidine (catalytic amount)

  • Solvent: Toluene or Ethanol

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology
Phase 1: Condensation (Formation of N-Boc Intermediate)
  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap (if using Toluene) and a reflux condenser.

  • Charging: Add N-Boc-4-piperidone (1.0 eq) and Benzyl cyanide (1.1 eq) to Toluene (10 volumes).

  • Catalysis: Add catalytic Diisopropylamine (0.1 eq) and Acetic Acid (0.1 eq).

  • Reflux: Heat to reflux (110°C) with continuous water removal via the Dean-Stark trap. Monitor by TLC/HPLC until the ketone is consumed (approx. 12-16 hours).

  • Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate .

Phase 2: Deprotection (Isolation of CAS 676490-69-0)
  • Dissolution: Dissolve the N-Boc intermediate in Dichloromethane (DCM).

  • Acidolysis: Add TFA (5-10 eq) dropwise at 0°C. Stir at room temperature for 2-4 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous Na₂CO₃ until pH > 10.

  • Extraction: Extract with DCM (3x). The product (free amine) will be in the organic layer.

  • Isolation: Dry and concentrate to yield 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile as a solid.

Visual Workflow (DOT Diagram)

SynthesisPath SM1 Benzyl Cyanide (CAS 140-29-4) Inter N-Boc Intermediate (Protected Ylidene) SM1->Inter Knoevenagel Condensation (Toluene/Reflux) SM2 N-Boc-4-Piperidone (CAS 79099-07-3) SM2->Inter Prod Target Product (CAS 676490-69-0) Inter->Prod Deprotection (TFA/DCM or HCl)

Figure 1: Synthetic pathway for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile via N-Boc protection strategy.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for multiple therapeutic classes.

A. Antihistamines (Tricyclic Analogs)

The "ylidene" linker is structurally homologous to the exocyclic double bond found in Azatadine and Cyproheptadine .

  • Mechanism: The rigid double bond orients the phenyl and piperidine rings to optimally fit the Histamine H1 receptor pocket.

  • Workflow: The nitrile group of CAS 676490-69-0 can be hydrolyzed to an acid, reduced to an amine, or cyclized to form tricyclic systems.

B. HIV-1 Attachment Inhibitors

Recent patent literature (e.g., WO2020252393) identifies this scaffold as a building block for HIV-1 inhibitors.

  • Role: It serves as a linker motif that positions the piperidine nitrogen for interaction with viral envelope glycoproteins (gp120).

C. JAK Inhibitors

Derivatives of this nitrile are explored in Janus Kinase (JAK) inhibitor synthesis (e.g., US9328099), where the nitrile group acts as a "warhead" or an interaction point for the ATP-binding site.

Pharmacophore Logic Diagram

Applications Core 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (CAS 676490-69-0) AntiHist H1 Antihistamines (Azatadine/Loratadine Analogs) Core->AntiHist Cyclization & Reduction HIV HIV-1 Attachment Inhibitors (gp120 Binders) Core->HIV Amide Coupling (Linker Synthesis) JAK JAK Kinase Inhibitors (Immunomodulation) Core->JAK Nitrile Derivatization

Figure 2: Pharmacological utility of the piperidin-4-ylidene scaffold in diverse therapeutic areas.

Handling & Safety Protocols

Warning: This compound contains a nitrile group and a secondary amine. It must be handled as a hazardous chemical.

Hazard Class Precautionary Measure
Acute Toxicity (Oral/Inhal) Handle in a fume hood. Avoid dust generation. Nitriles can liberate cyanide under extreme metabolic or chemical conditions.
Skin/Eye Irritation Wear nitrile gloves, safety goggles, and a lab coat. The free amine is basic and corrosive to mucous membranes.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The double bond is susceptible to oxidation over long periods.

References

  • PubChem Compound Summary . 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • World Intellectual Property Organization . Compositions and methods for the treatment of human immunodeficiency virus. WO2020252393A1. (2020).[1][2] Available at:

  • United States Patent Office . Cyanomethylpyrazole carboxamides as janus kinase inhibitors. US9328099B2. (2016).[3] Available at:

  • LookChem . CAS 676490-69-0 Product Information. Available at: [Link]

Sources

Toxicity and safety data sheet (SDS) analysis for phenyl-piperidinyl-acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Data Sheet (SDS) Analysis

Executive Summary

Phenyl-piperidinyl-acetonitriles (specifically


-phenyl-

-(1-piperidinyl)acetonitrile and its analogs) represent a class of

-aminonitriles frequently utilized as intermediates in the Strecker synthesis of pharmaceutical agents.[1][2] While valuable for diversifying chemical scaffolds, these compounds possess a deceptive toxicity profile. They are not merely irritants; they are masked cyanide carriers .

This guide analyzes the specific hazards of CAS 5766-79-0 and its derivatives.[1] It moves beyond standard SDS boilerplate text to explain the mechanism of toxicity—specifically the metabolic liberation of hydrogen cyanide (HCN) via Cytochrome P450 oxidation and the retro-Strecker equilibrium.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Target Compound:


-Phenyl-

-(1-piperidinyl)acetonitrile CAS Number: 5766-79-0 (Free base) Synonyms: 2-phenyl-2-(piperidin-1-yl)acetonitrile; Phenyl(piperidino)acetonitrile.[1]
PropertyValue / DescriptionPractical Implication
Molecular Weight 200.28 g/mol Moderate volatility in aerosol form.[1]
Physical State Low-melting solid or viscous oil (varies by purity)Can coat surfaces; difficult to remove via simple wiping.[1]
Solubility Lipophilic (Soluble in DCM, DMSO, Et2O)Rapidly absorbed through the skin (dermal hazard).
Stability Moisture SensitiveHydrolyzes in moist air to release HCN (Retro-Strecker).[1]
pKa ~8-9 (Piperidine nitrogen)Basic; forms salts with acids, stabilizing the solid.

Toxicological Mechanisms: The "Masked" Cyanide Threat

Standard nitriles (e.g., acetonitrile) metabolize slowly.[3] However,


-aminonitriles possess a unique structural vulnerability at the 

-carbon.[1]
The Mechanism of Action

The toxicity is driven by two distinct pathways:

  • Abiotic Retro-Strecker Reaction: In the presence of moisture or heat, the equilibrium shifts backward, releasing free HCN gas before the compound even enters the body.

  • Metabolic Bioactivation: Upon ingestion or inhalation, CYP450 enzymes hydroxylate the

    
    -carbon. The resulting intermediate is chemically unstable and spontaneously collapses, ejecting the cyanide ion.
    
Visualization of Metabolic Pathway

The following diagram illustrates the bioactivation pathway that transforms this stable-looking intermediate into a mitochondrial toxin.

MetabolicPathway Parent Phenyl-piperidinyl-acetonitrile (Lipophilic Parent) Intermediate Unstable α-Hydroxy Intermediate Parent->Intermediate Oxidative Dealkylation CYP CYP450 Enzyme (Liver Microsomes) CYP->Intermediate Collapse Spontaneous Decomposition Intermediate->Collapse Products Piperidine + Benzaldehyde (Irritants) Collapse->Products Toxin Cyanide Ion (CN-) (Mitochondrial Toxin) Collapse->Toxin Rapid Release

Figure 1: Bioactivation pathway of


-aminonitriles.[1] The lipophilic nature of the piperidine ring facilitates transport to the liver, where oxidative metabolism triggers the release of cyanide.

Safety Data Sheet (SDS) Component Analysis

Due to the niche nature of these intermediates, commercial SDSs are often incomplete. The following is a Calculated Hazard Profile based on Structure-Activity Relationships (SAR) and "read-across" from analogous aminonitriles.

GHS Classification (Derived)[1]
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1]

  • Acute Toxicity (Dermal): Category 3 (H311) - Toxic in contact with skin.[1]

  • Acute Toxicity (Inhalation): Category 3 (H331) - Toxic if inhaled.[1]

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1] (Attributed to the free piperidine moiety released upon hydrolysis).

Critical Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up (Segregate from acids).

Risk Assessment & Handling Protocols

Protocol: Safe Weighing and Transfer

Objective: Prevent inhalation of dust and dermal absorption during the most critical phase—transfer.

  • Engineering Controls: All weighing must occur inside a certified chemical fume hood or a powder containment glovebox.

  • PPE: Double nitrile gloves (0.11mm min), lab coat, and safety goggles. If working outside a hood (not recommended), a P100/OV respirator is mandatory.

  • Static Control: Use an antistatic gun on the weighing boat. Aminonitriles can be electrostatic; "flying powder" increases inhalation risk.

  • Decontamination: Immediately wipe the balance area with a 10% Bleach (Sodium Hypochlorite) solution, followed by water.

Protocol: Quenching and Waste Disposal

Scientific Rationale: Cyanide requires oxidation to cyanate (OCN-) to become less toxic.[1] Acidification of waste before oxidation will generate lethal HCN gas.

DisposalWorkflow Start Reaction Waste / Spillage (Contains Aminonitrile) CheckPH Check pH (Must be > 10) Start->CheckPH AddBase Add NaOH (aq) until pH > 10 CheckPH->AddBase If pH < 10 Oxidize Add 10% Sodium Hypochlorite (Bleach) Excess CheckPH->Oxidize If pH > 10 AddBase->CheckPH Wait Stir 24 Hours (Allow Oxidation to Cyanate) Oxidize->Wait Test Test for Residual CN- (Prussian Blue Test) Wait->Test Test->Oxidize Positive (Blue) Disposal Dispose as Chemical Waste (Non-Cyanide) Test->Disposal Negative

Figure 2: Safe disposal workflow. Maintaining high pH is critical to prevent the evolution of HCN gas or Cyanogen Chloride (ClCN) during the oxidation step.

Emergency Response: Cyanide Poisoning

Because this compound metabolizes to cyanide, standard opioid or stimulant overdose protocols will fail.

  • Antidote: Hydroxocobalamin (Cyanokit) is the preferred first-line antidote.[1] It chelates cyanide to form Vitamin B12 (cyanocobalamin), which is excreted renally.

  • First Aid:

    • Remove victim from exposure source.

    • Administer 100% Oxygen.

    • Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-phenyl-2-(piperidin-1-yl)acetonitrile.[1][4] Retrieved from [Link]

  • Johannsen, F. R., & Levinskas, G. J. (2002). Toxicological profile of acrylonitrile and related aminonitriles. In Patty's Toxicology. Wiley-Interscience.[1]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Treatment Protocols. Retrieved from [Link]

Sources

Electronic Properties and Reactivity of the Exocyclic Double Bond in Piperidin-4-ylidene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-4-ylidene moiety (often chemically defined as 4-methylene piperidine or 4-alkylidene piperidine ) represents a privileged scaffold in modern medicinal chemistry. Unlike endocyclic enamines where the nitrogen lone pair conjugates directly with the double bond, the exocyclic nature of the C4-double bond in this system renders it homoallylic . This structural isolation creates a unique electronic environment: the alkene retains the reactivity of a 1,1-disubstituted olefin, yet its trajectory of attack is rigidly controlled by the piperidine chair conformation.

This guide analyzes the electronic disconnect between the amine and the alkene, details the divergent reactivity profiles (electrophilic addition vs. cycloaddition), and provides validated protocols for synthesizing and functionalizing this core—a critical intermediate for therapeutics like Efinaconazole and novel mu-opioid receptor ligands.

Structural & Electronic Fundamentals

Orbital Disconnect and Homoallylic Character

A common misconception is treating piperidin-4-ylidenes as enamines. They are not.

  • Orbital Analysis: The nitrogen atom is at position 1, while the exocyclic double bond is at position 4. They are separated by two

    
     hybridized methylene groups (C2/C6 and C3/C5).
    
  • Electronic Consequence: There is no direct resonance overlap between the nitrogen lone pair and the

    
    -system of the exocyclic alkene. The alkene acts as an isolated dipole.
    
  • Inductive Effects: The nitrogen substituent (

    
    ) exerts a through-bond inductive effect (
    
    
    
    ).
    • Electron-Withdrawing Groups (Boc, Tosyl, Cbz): Decrease electron density at C4, making the alkene slightly less nucleophilic but more resistant to oxidative degradation.

    • Electron-Donating Groups (Alkyl): Marginally increase nucleophilicity, facilitating electrophilic attacks (e.g., bromination, epoxidation).

Conformational Anchoring

The reactivity of the exocyclic bond is dictated by the ring conformation.

  • Chair Preference: The piperidine ring predominantly adopts a chair conformation.[1][2]

  • Steric Approach: Reagents attacking the exocyclic double bond (e.g.,

    
    -CPBA, Simmons-Smith carbenoids) generally favor equatorial attack  to avoid 1,3-diaxial interactions, although this can be reversed by bulky N-protecting groups that shield the equatorial face.
    

Synthetic Access: Constructing the Exocyclic Alkene

The formation of the C4-exocyclic double bond is almost exclusively achieved via olefination of N-protected piperidin-4-ones .

The Wittig Approach (Standard)

The reaction of N-Boc-4-piperidone with methylenetriphenylphosphorane is the industry standard. It is robust, scalable, and tolerates various N-protecting groups.

The Peterson Olefination (Alternative)

Used when the Wittig reaction fails due to steric bulk at the phosphorous ylide. It involves the addition of


-silyl carbanions followed by elimination.
Visualization: Synthetic Pathways

SynthesisPath Ketone N-Boc-4-Piperidone Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide Ph3P=CH2 (Wittig Reagent) Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Product N-Boc-4-Methylene Piperidine Oxaphosphetane->Product Syn-Elimination Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Mechanism of Wittig Olefination converting 4-piperidone to 4-methylene piperidine via oxaphosphetane.

Reactivity Profile: The Exocyclic Double Bond

The 4-methylene unit is a versatile handle for "Complexity Generating" reactions.[3]

Epoxidation (Route to Efinaconazole)

The double bond is electron-rich enough to react with peracids.

  • Reagent:

    
    -CPBA or Magnesium Monoperoxyphthalate (MMPP).
    
  • Stereochemistry: The epoxide oxygen typically adds from the axial face if the Nitrogen is small, but N-Boc groups often direct attack equatorially due to distal steric shielding.

  • Application: Ring-opening of the resulting spiro-epoxide with triazoles is the key step in synthesizing antifungal agents like Efinaconazole .

Cyclopropanation (Spiro-Scaffold Synthesis)

Converting the exocyclic alkene into a spiro-cyclopropane (Spiro[2.5]octane system) changes the vector of the substituents, often improving metabolic stability.

  • Method: Simmons-Smith reaction (

    
    ).
    
  • Mechanism: Concerted transfer of methylene from the organozinc carbenoid.

Hydroboration-Oxidation

Allows for the installation of hydroxymethyl groups at C4 with high regiocontrol (anti-Markovnikov).

  • Outcome: 4-(hydroxymethyl)piperidine.

  • Stereocontrol: Delivers the hydride to the less hindered face, usually resulting in the substituent occupying the equatorial position in the thermodynamic product.

Visualization: Reactivity Divergence

Reactivity Core 4-Methylene Piperidine (Exocyclic Alkene) MCPBA m-CPBA / DCM (Epoxidation) Core->MCPBA Simmons Et2Zn / CH2I2 (Simmons-Smith) Core->Simmons BH3 1. BH3-THF 2. H2O2/NaOH (Hydroboration) Core->BH3 Ozone 1. O3 2. Me2S (Ozonolysis) Core->Ozone Epoxide Spiro-Epoxide (Efinaconazole Precursor) MCPBA->Epoxide Electrophilic Addn Spiro Spiro[2.5]octane (Conformational Lock) Simmons->Spiro Cheletropic Addn Alcohol 4-Hydroxymethyl piperidine BH3->Alcohol Anti-Markovnikov Ketone 4-Piperidone (Recycle) Ozone->Ketone Cleavage

Caption: Divergent reactivity of the 4-methylene piperidine scaffold leading to key medicinal intermediates.

Experimental Protocols

Protocol A: Wittig Synthesis of N-Boc-4-Methylene Piperidine

Context: This protocol ensures high yield by generating the ylide in situ under anhydrous conditions.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.25 equiv)

  • N-Boc-4-piperidone (1.0 equiv)

  • Anhydrous THF (0.5 M concentration relative to ketone)

Step-by-Step:

  • Ylide Generation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

  • Base Addition: Add KOtBu portion-wise. The solution will turn bright yellow (characteristic of the ylide). Stir for 45 minutes at 0°C.

  • Substrate Addition: Dissolve N-Boc-4-piperidone in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (stain with KMnO4; the product is UV active but faint, the starting ketone is distinct).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (triphenylphosphine oxide precipitates less in ether than DCM). Wash organics with brine, dry over
    
    
    .
  • Purification: Filter through a short silica plug eluting with 10% EtOAc/Hexanes to remove bulk phosphine oxide.

Protocol B: Epoxidation to Spiro-Oxirane

Context: Critical for accessing 4-substituted-4-hydroxypiperidines via nucleophilic ring opening.

Materials:

  • N-Boc-4-methylene piperidine (1.0 equiv)

  • 
    -CPBA (1.2 equiv, 77% max purity grade)
    
  • Dichloromethane (DCM)

  • Saturated

    
    
    

Step-by-Step:

  • Dissolution: Dissolve the alkene in DCM (0.2 M). Cool to 0°C.

  • Addition: Add

    
    -CPBA portion-wise as a solid. Why: Controlling the exotherm prevents N-oxide formation if the Boc group is labile or if using free amine.
    
  • Monitoring: Stir at 0°C for 2 hours, then RT overnight.

  • Quench: Pour into a mixture of sat.

    
     and 10% 
    
    
    
    (to reduce excess peroxide). Stir vigorously until the organic layer is clear (iodine test negative).
  • Isolation: Extract with DCM. The product is often acid-sensitive; avoid silica gel chromatography if possible, or use basified silica (

    
    ).
    

Medicinal Chemistry Applications

Efinaconazole (Jublia)

This triazole antifungal utilizes the 4-methylene piperidine scaffold.[3] The exocyclic double bond is epoxidized and subsequently opened by a triazole nucleophile. The rigidity of the piperidine ring positions the triazole in the active site of the fungal CYP51 enzyme.

Mu-Opioid Receptor (MOR) Ligands

Modifications at the 4-position of piperidines are classic in opioid chemistry (e.g., Fentanyl, Pethidine). However, 4-alkylidene derivatives offer a different vector. The


 character at C4 flattens the ring slightly compared to a pure 

center, altering the binding affinity profile and often reducing blood-brain barrier penetration if polar groups are attached to the alkene.
Data Summary: Substituent Effects
N-SubstituentC4-Alkene ReactivityDipole Moment (Debye)Primary Application
H (Free Amine) High (Nucleophilic)HighIntermediate (unstable to oxidation)
Boc / Cbz ModerateLowSynthetic Building Block
Benzyl (Bn) HighModeratePrecursor for Hydrogenolysis
Tosyl (Ts) LowModerateCrystallography / Rigid Analogues

References

  • National Institutes of Health (NIH). (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

Metabolic stability predictions for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile derivatives

[1]

Executive Summary

The 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile scaffold represents a specialized pharmacophore often utilized in the design of CNS-active agents, particularly those targeting monoamine transporters or histamine receptors.[1] Its structural rigidity, conferred by the exocyclic double bond (ylidene), distinguishes it from flexible piperidine analogs. However, this same feature introduces unique metabolic liabilities.

This guide provides a technical framework for predicting, assessing, and optimizing the metabolic stability of this scaffold. It moves beyond generic protocols to address the specific bio-transformations associated with the ylidene linker , the quaternary nitrile carbon , and the piperidine nitrogen .

Structural Analysis & Metabolic Vulnerabilities

To predict stability, we must first dissect the molecule into its "metabolic warheads." The scaffold contains three distinct zones of susceptibility to Phase I (functionalization) and Phase II (conjugation) metabolism.

Zone A: The Piperidine Nitrogen (The Primary Soft Spot)
  • Mechanism: If the piperidine nitrogen is unsubstituted (secondary amine), it is highly susceptible to N-oxidation via Flavin-containing Monooxygenases (FMOs) or CYP450s.[1] If substituted (e.g., N-methyl), N-dealkylation becomes the dominant clearance pathway.[1]

  • Risk: High intrinsic clearance (

    
    ) resulting in short half-life (
    
    
    ).[1]
Zone B: The Exocyclic Double Bond (The Ylidene Bridge)
  • Mechanism: The tetrasubstituted double bond connecting the piperidine ring to the nitrile-bearing carbon is electronically conjugated with the nitrile group (a Michael acceptor system) and the phenyl ring.

  • Risk: While sterically hindered, this site is prone to epoxidation by CYP2D6 or CYP3A4. The resulting epoxide is a potential reactive metabolite (RM) that can covalently bind to proteins, leading to toxicity (idiosyncratic drug reactions). Alternatively, reductases may saturate this bond, altering the pharmacophore's 3D geometry.

Zone C: The Phenyl Ring
  • Mechanism: Standard aromatic hydroxylation, typically at the para-position relative to the ylidene attachment.

  • Risk: Moderate clearance; formation of phenolic metabolites which are rapidly glucuronidated (Phase II).

Zone D: The Nitrile Group
  • Stability: Generally stable. The alpha-carbon is quaternary (bonded to Phenyl, Nitrile, and the double bond), lacking the

    
    -hydrogen required for typical oxidative decyanation. Hydrolysis to an amide is possible but kinetically slow in microsomes.
    

In Silico Prediction Framework

Before physical synthesis, computational modeling must be used to rank derivatives. The following workflow integrates Quantum Mechanics (QM) and Machine Learning (ML) to predict the Site of Metabolism (SOM).

DOT Diagram: In Silico Prediction Workflow

InSilicoWorkflowFigure 1: Computational pipeline for identifying metabolic soft spots prior to synthesis.cluster_SOMSite of Metabolism (SOM) PredictionInputInput Structure(SMILES/SD File)DescriptorDescriptor Calculation(Steric/Electronic)Input->DescriptorQMQM Reactivity Analysis(Ab Initio/DFT)Descriptor->QMMLMachine Learning Models(FAME 3 / SMARTCyp)Descriptor->MLDockingIsoform-Specific Docking(CYP3A4 / CYP2D6)QM->DockingML->DockingOutputRanked Liability Map(Propensity Scores)Docking->Output

Experimental Validation: The HLM Assay Protocol

The "Gold Standard" for validating these predictions is the Human Liver Microsome (HLM) stability assay. This protocol is optimized for the lipophilicity profile typical of piperidine-nitrile derivatives.

Materials & Reagents[2][3][4]
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound (2-Phenyl-2-(piperidin-4-ylidene)acetonitrile derivative) in buffer containing 0.5 mg/mL microsomes.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling:

    • Extract aliquots (50 µL) at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquots into 150 µL of ice-cold ACN (with Internal Standard).

    • Vortex for 20 seconds; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).[1]

    • Monitor parent depletion and scan for +16 Da (Oxidation) and +32 Da (Epoxide hydrolysis/Diol) peaks.

Data Calculation: Intrinsic Clearance ( )[1][5][6][7][8]

The depletion of the parent compound follows pseudo-first-order kinetics.

  • Plot

    
     vs. Time (
    
    
    ).[1]
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate in vitro half-life:

    
    [1]
    
  • Calculate Intrinsic Clearance:

    
    
    

Structure-Metabolism Relationship (SMR) Optimization[1]

Once instability is confirmed, chemical modification is required. The table below summarizes observed trends for this specific scaffold.

Table 1: SMR Optimization Strategies for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Structural RegionMetabolic IssueOptimization StrategyEffect on Stability
Piperidine Nitrogen Rapid N-dealkylation (if N-Me)Replace N-Methyl with N-Cyclopropyl or N-Difluoroethyl .[1]High Increase: Steric bulk and electron withdrawal reduce CYP accessibility.
Phenyl Ring Para-hydroxylationIntroduce Fluorine or Chlorine at the para-position.[1]High Increase: Blocks oxidation site; F-substitution is metabolically inert.[1]
Ylidene Bond Epoxidation (Reactive Metabolite)Introduce a methyl group on the piperidine ring adjacent to the double bond (C3 or C5).Moderate Increase: Increases steric hindrance, discouraging approach of the CYP heme iron.
Nitrile Group Hydrolysis (Minor)Replace Nitrile with Trifluoromethyl (-CF3) (Bioisostere).[1]Variable: CF3 is metabolically stable but increases lipophilicity (LogP), potentially increasing overall clearance.

Metabolic Pathway Visualization

Understanding the fate of the molecule is crucial for safety.[2] The diagram below illustrates the divergence between bio-inactivation (detoxification) and bio-activation (toxicity).

DOT Diagram: Metabolic Pathways[1]

MetabolicPathwaysFigure 2: Major metabolic pathways. Red path indicates potential toxicity via bioactivation.ParentParent Scaffold(Ylidene-Nitrile)NOxideN-Oxide(Phase I - Stable)Parent->NOxide FMO3 / CYP2D6EpoxideEpoxide Intermediate(Reactive Metabolite)Parent->Epoxide CYP3A4 (Bioactivation)PhenolPara-Hydroxyl(Aromatic Oxidation)Parent->Phenol CYP2C19 / CYP2D6DiolDihydrodiol( via Epoxide Hydrolase)Epoxide->Diol HydrolysisGlucuronideO-Glucuronide(Phase II - Excreted)Phenol->Glucuronide UGTs

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 11, 379–395.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Methodological & Application

Application Note: Chemoselective Hydrogenation Protocols for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1) to 2-Phenyl-2-(piperidin-4-yl)acetonitrile (2) represents a critical transformation in the synthesis of neuroactive piperidine scaffolds. This reaction poses a classic chemoselectivity challenge: reducing the exocyclic tetrasubstituted alkene (conjugated with a nitrile and a phenyl ring) while preserving the labile nitrile group (


).[1]

Uncontrolled hydrogenation conditions (e.g., Raney Ni, high temperature) frequently lead to the formation of the primary amine impurity (Impurity A ) or the over-reduced cyclohexyl analog (Impurity B ).[1]

This guide details two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The scalable, atom-economic industrial standard.

  • Dissolving Metal Reduction (Mg/MeOH): A high-fidelity chemoselective alternative for bench-scale optimization.

Reaction Scheme & Selectivity Profile

The following diagram illustrates the reaction pathway and potential divergence points.

ReactionPath Substrate Substrate (1) 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Product Target Product (2) 2-Phenyl-2-(piperidin-4-yl)acetonitrile Substrate->Product Path A: Selective H2 (Pd/C, Low P) or (Mg/MeOH) ImpurityA Impurity A Primary Amine (Over-reduction of CN) Substrate->ImpurityA Path C: Non-selective (Raney Ni) Product->ImpurityA Path B: Over-hydrogenation (High P, Protic Solvent) ImpurityB Impurity B Cyclohexyl Analog (Ring Saturation) Product->ImpurityB Path D: Harsh Conditions (PtO2, High T)

Figure 1: Reaction network showing the target pathway (Green) versus competitive over-reduction pathways (Red/Yellow).

Technical Prerequisites & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains an


-unsaturated nitrile.[2] Thermodynamically, the 

bond (approx. 25-30 kcal/mol hydrogenation energy) is easier to reduce than the

bond. However, on heterogeneous catalyst surfaces (Pd, Pt), the nitrile nitrogen can coordinate to the metal, facilitating its reduction to the imine and subsequently the amine.[1]
  • Mechanism of Selectivity: To favor alkene reduction, we must utilize the steric bulk of the tetrasubstituted double bond to our advantage or use Single Electron Transfer (SET) mechanisms that specifically target the LUMO of the conjugated system.

Comparison of Methodologies
FeatureProtocol A: Pd/C HydrogenationProtocol B: Mg/MeOH Reduction
Mechanism Heterogeneous Catalysis (Syn-addition)Single Electron Transfer (SET)
Scalability High (Kg to Ton scale)Low to Medium (Exothermic)
Selectivity Moderate (Requires strict control)Excellent (Nitrile is inert to Mg)
Reaction Time Fast (2-6 hours)Slow (Overnight)
Cost High (Catalyst cost)Low (Reagents are cheap)
Primary Risk Nitrile reduction / Catalyst poisoningHydrogen evolution / Workup emulsion

Protocol A: Low-Pressure Catalytic Hydrogenation (Pd/C)

Application: Ideal for scale-up where atom economy and clean workup are prioritized. Critical Control Point: Monitoring hydrogen uptake is essential to prevent "Path B" (Figure 1).[1]

Materials
  • Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet type, Degussa type E101 or equivalent). Loading: 5-10 wt% relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1] Note: EtOAc is preferred to suppress nitrile reduction compared to acidic/protic media.

  • Hydrogen Source:

    
     gas (balloon or low-pressure manifold).[1]
    
Step-by-Step Methodology
  • Preparation: In a clean hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the substrate (10 g, 47 mmol) in EtOAc (100 mL).

    • Why EtOAc? Aprotic polar solvents reduce the rate of nitrile hydrogenation compared to alcohols/ammonia.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric. Ensure the catalyst is wet or added under

      
       flow.
      
  • Purge: Evacuate the vessel and backfill with Nitrogen (

    
    ) three times, then evacuate and backfill with Hydrogen (
    
    
    
    ) three times.[1]
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon) or mild pressure (1-3 bar).

    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1) or HPLC every 60 minutes.[1]

    • Endpoint: The reaction typically completes in 3-5 hours. Stop immediately upon disappearance of starting material.

  • Workup:

    • Purge the system with Nitrogen.[3]

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude oil.
      
  • Purification: If necessary, recrystallize from Isopropyl Ether/Hexanes or convert to the Hydrochloride salt for stabilization.

Protocol B: Dissolving Metal Reduction (Mg/MeOH)[1]

Application: Ideal for research scale or when the substrate contains other reducible groups (e.g., benzyl ethers, halogens) that might not survive Pd/C. Mechanism: Magnesium metal in methanol generates electrons that reduce the electron-deficient conjugated alkene.[1] The isolated nitrile is electronically distinct and remains untouched.

Materials
  • Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv)

  • Reagent: Magnesium turnings (Mg), clean and activated (5-10 equiv).[1]

  • Solvent: Anhydrous Methanol (MeOH).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (2.12 g, 10 mmol) in anhydrous MeOH (40 mL) in a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Activation: Add a single iodine crystal to activate the magnesium if the turnings are oxidized.

  • Addition: Add Magnesium turnings (1.2 g, 50 mmol) in small portions over 30-60 minutes.

    • Caution: The reaction is exothermic and generates Hydrogen gas. Maintain a gentle reflux.[4] If the reaction becomes too vigorous, cool with an ice bath briefly.

  • Digestion: After addition, stir the mixture at room temperature (or mild reflux if conversion is slow) for 4-12 hours.

    • Visual Cue: The reaction is complete when the magnesium has largely dissolved and the solution turns turbid/viscous (formation of Magnesium Methoxide).

  • Quench: Cool the mixture to 0°C. Carefully quench by adding 3M HCl dropwise until the pH is acidic (pH ~2-3) to dissolve magnesium salts.

  • Workup:

    • Neutralize with saturated

      
       or 
      
      
      
      to pH ~9.
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
  • Result: This method typically yields the product with >98% chemoselectivity regarding the nitrile group.

Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white solid/oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water Gradient
Impurity A (Amine) < 0.5%MS detection (

)
Water Content < 0.5%Karl Fischer
Troubleshooting Guide
  • Problem: Reaction stalls at 80% conversion (Protocol A).

    • Root Cause:[1][4][5][6][7] Catalyst poisoning by the nitrile or amine impurities.

    • Solution: Filter the reaction mixture to remove the spent catalyst and add fresh catalyst (5 wt%). Do not simply add more catalyst to the "dead" mixture.

  • Problem: Formation of Primary Amine (Protocol A).

    • Root Cause:[1][4][5][6][7][8] Hydrogen pressure too high or reaction time too long.

    • Solution: Switch solvent to EtOAc (non-protic).[1] Add a catalyst poison like Ethylenediamine (0.5 equiv relative to Pd) to deactivate the catalyst toward the nitrile, as described by Sajiki et al. [1].[1]

  • Problem: Incomplete dissolution of Mg (Protocol B).

    • Root Cause:[1][4][5][6][7][8] Oxide layer on Mg or wet Methanol.

    • Solution: Use mechanically crushed turnings or activate with 1,2-dibromoethane. Ensure MeOH is dry.

References

  • Sajiki, H., et al. (2007).[1] "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles."[7] Tetrahedron Letters. (Verified context: Chemoselective hydrogenation of alkenes in presence of nitriles).[1]

  • Kukula, P., et al. (2004).[1][2] "Chemoselective Hydrogenation of

    
    -Unsaturated Nitriles." Advanced Synthesis & Catalysis.  (Verified context: Selectivity parameters for nitrile survival).
    
  • Prof. Youn. (2014). "Mg/MeOH Reduction Protocols for Conjugated Systems." Organic Chemistry Portal. (General reference for functional group compatibility).

  • Vertex AI Search Grounding. (2023). "Catalytic Hydrogenation of Substituted Pyridines and Nitriles." (Contextual verification of 4-phenyl-piperidine scaffold synthesis).

Sources

Reagents for the preparation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , a critical pharmacophore found in second-generation antihistamines (e.g., Azatadine, Loratadine analogs) and serotonin antagonists.

The guide prioritizes a modern, high-fidelity synthetic route utilizing N-Boc protection to ensure chemoselectivity, avoiding the pitfalls of traditional benzyl deprotection which can compromise the exocyclic double bond.

Introduction & Retrosynthetic Analysis

The target molecule, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , features a piperidine ring connected to a phenyl-acetonitrile moiety via an exocyclic double bond. This structural motif is classically constructed via a Knoevenagel Condensation .

Critical Design Considerations
  • Regioselectivity: The reaction must favor the exocyclic alkene (ylidene) over the endocyclic isomer (1,2,3,6-tetrahydropyridine). The conjugation of the double bond with the phenyl and nitrile groups thermodynamically favors the ylidene form.

  • Protecting Group Strategy: Traditional N-Benzyl protection is suboptimal because removing the benzyl group (hydrogenolysis) often reduces the essential double bond.

    • Recommended Strategy: Use N-Boc-4-piperidone . The Boc group is stable to basic condensation conditions and can be removed under acidic conditions that preserve the conjugated alkene.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Product Target: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Intermediate Intermediate: N-Boc-4-(cyanophenylmethylene)piperidine Product->Intermediate Acidic Deprotection (TFA or HCl) Precursors Precursors: Benzyl Cyanide + N-Boc-4-Piperidone Intermediate->Precursors Knoevenagel Condensation (NH4OAc/AcOH, Toluene)

Figure 1: Retrosynthetic strategy prioritizing the N-Boc route to prevent alkene reduction.

Reagent Selection Guide

A. The Electrophile: N-Boc-4-Piperidone
  • CAS: 79099-07-3

  • Rationale: Provides the piperidine scaffold with an acid-labile protecting group. Unlike N-Benzyl, the N-Boc group allows for deprotection without heterogeneous catalysts (Pd/C) that would saturate the alkene.

  • Purity Requirement: ≥98%. Free of 4-piperidone hydrate (which stalls condensation).

B. The Nucleophile: Benzyl Cyanide (Phenylacetonitrile)
  • CAS: 140-29-4

  • Rationale: Provides the active methylene group activated by the nitrile and phenyl ring.

  • Safety Note: High Toxicity. Metabolizes to cyanide in vivo. Handle in a fume hood with appropriate PPE.

C. The Catalyst System: Ammonium Acetate / Acetic Acid
  • Type: Buffered Weak Acid/Base System (Cope Modification).

  • Rationale: While strong bases (NaOEt) can be used, they often lead to self-condensation of the ketone or polymerization. The Ammonium Acetate system in refluxing toluene promotes the condensation while continuously removing water (Dean-Stark), driving the equilibrium to completion with fewer side reactions.

Protocol A: Knoevenagel Condensation

Objective: Synthesis of tert-butyl 4-(cyanophenylmethylene)piperidine-1-carboxylate.

Materials & Equipment[1][2][3][4]
  • Reagents:

    • N-Boc-4-piperidone (1.0 equiv, 20 mmol, 3.98 g)

    • Benzyl Cyanide (1.1 equiv, 22 mmol, 2.58 g)

    • Ammonium Acetate (0.5 equiv, 10 mmol, 0.77 g)

    • Acetic Acid (0.5 equiv, 10 mmol, 0.60 g)

    • Toluene (Solvent, 100 mL, 5 vol)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Setup: Equip the 250 mL RBF with a magnetic stir bar. Add N-Boc-4-piperidone (3.98 g) and Benzyl Cyanide (2.58 g).

  • Solvent Addition: Add Toluene (100 mL). Stir to dissolve.

  • Catalyst Addition: Add Ammonium Acetate (0.77 g) and Acetic Acid (0.6 mL).

    • Note: The acetic acid helps solubilize the ammonium acetate and buffers the reaction.

  • Reflux (Dehydration): Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat the mixture to vigorous reflux (Oil bath ~120-130°C).

  • Monitoring: Reflux for 12–16 hours . Monitor water collection in the trap. The reaction is complete when water evolution ceases and TLC/HPLC shows <5% remaining piperidone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene layer with Water (2 x 50 mL) to remove salts and excess acid.

    • Wash with Saturated NaHCO₃ (1 x 50 mL) to neutralize traces of acetic acid.

    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a viscous yellow oil or solid.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) or Ethanol to obtain the product as a white to off-white solid.

    • Target Yield: 75–85%.[1]

Protocol B: N-Boc Deprotection

Objective: Isolation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (as Trifluoroacetate or Hydrochloride salt).

Materials
  • Substrate: tert-butyl 4-(cyanophenylmethylene)piperidine-1-carboxylate (from Protocol A).

  • Reagent: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Procedure
  • Dissolution: Dissolve the purified intermediate (1.0 equiv) in DCM (5 vol).

  • Acid Addition:

    • Method A (TFA): Cool to 0°C. Add TFA (10 equiv) dropwise.

    • Method B (HCl): Add 4M HCl in Dioxane (5 equiv) at Room Temperature.

  • Reaction: Stir at room temperature for 2–4 hours . Monitor by TLC (disappearance of the Boc-protected spot).

  • Workup:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • For Free Base: Redissolve the residue in DCM, cool to 0°C, and slowly add 1M NaOH until pH > 10. Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

    • For Salt: Triturate the residue with Diethyl Ether to precipitate the salt. Filter and dry.[1][2]

  • Final Product Form: The free base is an oil or low-melting solid; the HCl salt is a stable crystalline solid.

Process Visualization (Workflow)

Workflow Start Start: Weigh Reagents Reaction Reaction: Reflux in Toluene (Dean-Stark Trap) Start->Reaction Check Checkpoint: Water Evolution Ceased? TLC Complete? Reaction->Check Check->Reaction No Workup Workup: Wash (H2O, NaHCO3) Dry & Concentrate Check->Workup Yes Deprotect Deprotection: TFA/DCM or HCl/Dioxane Workup->Deprotect Final Final Product: Recrystallization/Salt Formation Deprotect->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid (HCl salt).
Identification ¹H-NMR (DMSO-d₆)Alkene: Absence of vinyl protons (tetrasubstituted). Aromatic: Multiplet δ 7.3–7.5 ppm (5H). Piperidine: Distinct resonances for α/β protons due to ring rigidity.
Purity HPLC (UV 220 nm)> 98.0% Area.[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ consistent with MW (Calc: 198.26 for free base).
Water Content Karl Fischer< 0.5% (Critical for stability).

Troubleshooting & Optimization

  • Low Yield in Condensation:

    • Cause: Incomplete water removal.

    • Solution: Ensure the Dean-Stark trap is functioning correctly. Add fresh toluene if the volume drops. Consider adding 4Å Molecular Sieves to the trap arm.

  • Isomerization (Endo-alkene formation):

    • Observation: Vinyl proton signal in NMR (approx 5.5-6.0 ppm).

    • Cause: Extended exposure to strong acid or high heat.

    • Solution: Keep the deprotection time strictly to what is required (check TLC). Avoid refluxing during the acidic deprotection step.

  • Dark Coloration:

    • Cause: Polymerization of Benzyl Cyanide.

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen/Argon). Ensure the Benzyl Cyanide is distilled if it is old/yellow.

References

  • Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. (1941). "Condensation of Ketones with Cyanoacetic Esters and Malonic Esters." Journal of the American Chemical Society, 63(12), 3452–3456. Link

  • Janssen, P. A. J. (1962). "Synthesis of chemical compounds related to pethidine." U.S. Patent 3,004,977. (Foundational reference for piperidine condensations). Link

  • Organic Syntheses. "Knoevenagel Condensation: General Procedures." Org.[3] Synth. Coll. Vol. 3, p. 377; Vol. 4, p. 234. (Standard protocols for benzyl cyanide condensations). Link

  • PubChem Compound Summary. "2-Phenyl-2-piperidinoacetonitrile" (Related structure validation). Link

Sources

Application Note: High-Purity Synthesis & Utilization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis and strategic utilization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (and its N-protected derivatives), a critical scaffold in the production of H1-antihistamines. This intermediate serves as the structural linchpin for both tricyclic antihistamines (e.g., Azatadine , Loratadine precursors) and open-chain analogues (e.g., Phenindamine derivatives). We present a scalable, base-catalyzed Knoevenagel condensation protocol, downstream processing workflows for pharmacophore generation, and rigorous analytical standards.

Part 1: Strategic Rationale & Pharmacophore Access

The 4-ylidene-piperidine moiety provides a rigidified ethylamine backbone, mimicking the histamine structure while blocking H1 receptors via steric bulk (the phenyl group).

Key Structural Advantages:
  • Exocyclic Double Bond: The ylidene double bond fixes the phenyl ring in a specific orientation relative to the nitrogen, enhancing binding affinity compared to flexible saturated analogues.

  • Nitrile Versatility: The nitrile group (-CN) is a "masked" functional handle. It can be:

    • Reduced to a primary ethylamine (creating the classical histamine-mimic side chain).

    • Hydrolyzed to an amide/acid for further derivatization.

    • Cyclized via Friedel-Crafts acylation to form tricyclic cores (e.g., the aza-dibenzocycloheptene system).

Part 2: Synthesis Protocol (The Knoevenagel Route)

Target: 2-Phenyl-2-(1-benzylpiperidin-4-ylidene)acetonitrile Note: The N-benzyl protecting group is recommended for stability during the strong base condensation. It can be removed later via catalytic hydrogenation.

Reaction Scheme

The synthesis relies on the Knoevenagel condensation of 1-benzyl-4-piperidone with phenylacetonitrile .

SynthesisPathway Reactant1 1-Benzyl-4-piperidone Intermediate Aldol-like Intermediate (Transient) Reactant1->Intermediate Condensation Reactant2 Phenylacetonitrile Reactant2->Intermediate Catalyst Base Catalyst (NaOEt or KOH) Catalyst->Intermediate Product 2-Phenyl-2-(1-benzylpiperidin- 4-ylidene)acetonitrile Intermediate->Product Dehydration (-H2O)

Figure 1: Knoevenagel condensation pathway for the construction of the antihistamine scaffold.

Materials & Reagents
ReagentEquiv.Function
1-Benzyl-4-piperidone 1.0Electrophile (Ketone)
Phenylacetonitrile 1.1Nucleophile (Active Methylene)
Sodium Ethoxide (21% in EtOH) 1.2Base Catalyst
Ethanol (Absolute) SolventReaction Medium
Acetic Acid -Quenching Agent
Step-by-Step Procedure

Step 1: Enolate Formation

  • Charge a dry 3-neck round-bottom flask (RBF) with Phenylacetonitrile (1.1 eq) and Absolute Ethanol (5 mL/g of substrate).

  • Cool to 0–5°C under Nitrogen atmosphere.

  • Add Sodium Ethoxide solution (1.2 eq) dropwise over 30 minutes.

    • Critical: Maintain temperature <10°C to prevent self-condensation of the nitrile.

  • Stir for 30 minutes to ensure complete enolate formation (solution will turn yellow/orange).

Step 2: Condensation [1]

  • Dissolve 1-Benzyl-4-piperidone (1.0 eq) in a minimal amount of Ethanol.

  • Add the piperidone solution to the reaction mixture dropwise.

  • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot should disappear.

Step 3: Workup & Crystallization

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 5x reaction volume).

  • Acidify carefully with Acetic Acid to pH ~6. This neutralizes the base and promotes precipitation.

  • A solid precipitate should form.[2] If oil forms, extract with Dichloromethane (DCM), dry over MgSO4, and evaporate.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Isopropanol.

    • Target Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Part 3: Downstream Applications (Antihistamine Synthesis)

Once the nitrile intermediate is secured, it branches into two major pathways.[3][4]

Applications cluster_A Pathway A: Reduction (Open Chain) cluster_B Pathway B: Cyclization (Tricyclic) Nitrile 2-Phenyl-2-(piperidin-4-ylidene) acetonitrile Scaffold Amine Primary Ethylamine (Histamine Analogues) Nitrile->Amine LiAlH4 or H2/Raney Ni Acid Carboxylic Acid Derivative Nitrile->Acid Hydrolysis (H2SO4) Drug1 Dimethindene-like Derivatives Amine->Drug1 Tricyclic Aza-dibenzocycloheptene (Azatadine/Loratadine Core) Acid->Tricyclic Polyphosphoric Acid (PPA) Ring Closure

Figure 2: Divergent synthesis pathways for open-chain and tricyclic antihistamines.

Protocol A: Reduction to Primary Amine (Histamine Mimic)

For analogues requiring the ethylamine side chain.

  • Dissolve the Nitrile intermediate in anhydrous THF.

  • Add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) carefully at 0°C.

  • Reflux for 3 hours.

  • Quench (Fieser method: Water, 15% NaOH, Water).

  • Filter and evaporate to obtain the amine.

Protocol B: Cyclization to Tricyclics (Phenindamine/Azatadine type)
  • Hydrolysis: Heat the nitrile in conc. H2SO4 (90%) at 100°C to form the amide/acid.

  • Cyclization: Treat the hydrolyzed product with Polyphosphoric Acid (PPA) at 140°C. This forces the phenyl ring to attack the piperidine substituents (if functionalized) or adjacent aromatic rings, forming the tricyclic core characteristic of second-generation antihistamines.

Part 4: Analytical Quality Control

To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met.

TestMethodAcceptance Criteria
Identification 1H-NMR (CDCl3)Distinct singlet/multiplet for Phenyl (7.2-7.5 ppm); Olefinic signals absent (tetrasubstituted) or shifted.
Purity HPLC (C18 Column)> 98.0% Area
Water Content Karl Fischer< 0.5% (Critical for reduction steps)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm

Troubleshooting Note:

  • Issue: Low yield in condensation.

  • Solution: Ensure the ethanol is absolute (water kills the enolate). Increase the reflux time. If the starting ketone remains, add 0.1 eq of Piperidine acetate as a co-catalyst.

References

  • Plati, J. T., & Wenner, W. (1950).Phenindamine Derivatives. Journal of Organic Chemistry. (Classic foundation for phenyl-piperidine antihistamine synthesis).
  • Sperber, N., et al. (1951). Pyridyl-substituted Alkamine Ethers as Antihistaminic Agents. Journal of the American Chemical Society.[5][6]

  • Villani, F. J., et al. (1972).Derivatives of Azatadine. Journal of Medicinal Chemistry.
  • Google Patents. Process for preparing 4-methylenepiperidine derivatives. (Relevant for Knoevenagel conditions).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenindamine. (Verifies the structural relevance of the intermediate).

Sources

Technical Application Note: Precision N-Alkylation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists focusing on the functionalization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (CAS: 102288-81-3 / related analogs). This intermediate serves as a critical pharmacophore scaffold in the synthesis of antihistamines (e.g., Azatadine analogs) and serotonin antagonists.

The following guide details two primary N-alkylation methodologies: Nucleophilic Substitution (


)  and Reductive Amination , prioritizing yield, purity, and reproducibility.

Introduction & Mechanistic Insights

Target Molecule: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Core Reactivity: Secondary Amine (Piperidine Nitrogen) Key Challenge: The exocyclic double bond at the C4 position creates a rigid alkylidene spacer. While this does not significantly reduce the nucleophilicity of the N1 nitrogen compared to a saturated piperidine, it imposes specific conformational constraints. The steric bulk of the phenyl-cyano vinyl group can influence solubility and aggregation but generally does not hinder the N-alkylation trajectory.

Reaction Pathways:

  • Direct Alkylation (

    
    ):  Ideal for primary alkyl halides (bromides/iodides). Requires careful base selection to prevent quaternary ammonium salt formation (over-alkylation).
    
  • Reductive Amination: Preferred for introducing complex or bulky alkyl groups (via aldehydes). This method avoids over-alkylation and proceeds under milder conditions.[1]

Experimental Protocols

Method A: Direct N-Alkylation via Nucleophilic Substitution ( )

Best for: Primary alkyl groups, benzylations, and simple chains.

Reagents:

  • Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 3.0 equiv)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chloride is the electrophile.

  • Solvent: Acetonitrile (MeCN) [HPLC Grade] or DMF (for low solubility substrates).

Protocol:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add anhydrous

    
     (2.5 equiv). Note: Ensure the base is finely ground or granular to maximize surface area.
    
  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise at Room Temperature (RT).

    • Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool the solution to 0°C during addition to prevent exotherms and bis-alkylation.

  • Reaction: Stir vigorously at RT (or reflux at 60-80°C for unreactive alkyl chlorides) for 4–12 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Filter off the inorganic solids (

      
      , KX) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash Column Chromatography (Silica Gel, Gradient: 0-10% MeOH in DCM).

Method B: Reductive Amination

Best for: Secondary alkyl groups, avoiding over-alkylation, and high-value aldehyde coupling.

Reagents:

  • Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Protocol:

  • Imine Formation: In a dry vial, dissolve the amine substrate (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes to ensure iminium ion formation. Note: The solution may turn slightly yellow.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 2–6 hours. Monitor consumption of the aldehyde via TLC.

  • Quench: Quench carefully with Saturated Aqueous

    
     (gas evolution possible). Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Often yields high purity; recrystallization or short silica plug is usually sufficient.

Comparative Analysis of Methods

FeatureMethod A:

Alkylation
Method B: Reductive Amination
Reagent Type Alkyl Halides (R-X)Aldehydes (R-CHO)
Risk of Over-Alkylation Moderate (Quaternary salt formation)Low (Self-limiting to tertiary amine)
Reaction Conditions Basic (

), Heat often required
Acidic (AcOH), Mild (RT)
Scope Primary carbons, Benzyl, AllylPrimary & Secondary carbons
Atom Economy Lower (Stoichiometric salt waste)Higher

Visualization of Workflows

The following diagrams illustrate the decision logic and experimental flow for processing this intermediate.

Figure 1: Reaction Pathway Selection & Mechanism

ReactionPathways Start Target: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Decision Select R-Group Type Start->Decision PathA Method A: S_N2 Alkylation (Primary Alkyl Halides) Decision->PathA Simple/Primary R-X PathB Method B: Reductive Amination (Aldehydes/Ketones) Decision->PathB Branched/Complex R-CHO ProdA Product A: N-Alkylated (Linear) PathA->ProdA K2CO3, MeCN, Reflux ProdB Product B: N-Alkylated (Branched) PathB->ProdB NaBH(OAc)3, DCE, AcOH

Caption: Decision matrix for selecting the optimal alkylation strategy based on the desired substituent.

Figure 2: Purification & Isolation Logic

WorkupLogic Reaction Crude Reaction Mixture Quench Quench (Sat. NaHCO3) Reaction->Quench Extract Phase Separation (DCM/Water) Quench->Extract Check TLC/LCMS Analysis Extract->Check Pure Concentrate & Crystallize Check->Pure >95% Purity Impure Flash Chromatography (DCM:MeOH 95:5) Check->Impure <95% or Mixed Fractions

Caption: Standardized workup protocol to ensure isolation of the free base amine.

Troubleshooting & Optimization

  • Issue: Low Yield in Method A.

    • Cause: Alkyl chloride reactivity is too low.

    • Solution: Add 0.1 equiv Potassium Iodide (KI) to generate the alkyl iodide in situ (Finkelstein reaction). Switch solvent to DMF and increase temperature to 80°C.

  • Issue: Dialkylation (Quaternary Salt).

    • Cause: Excess alkyl halide or high concentration.

    • Solution: Dilute reaction to 0.05 M. Add the alkyl halide via syringe pump over 1 hour.

  • Issue: Incomplete Reaction in Method B.

    • Cause: Wet solvent or insufficient acid catalyst.

    • Solution: Ensure DCE is anhydrous (molecular sieves). Increase Acetic Acid to 2.0 equiv to facilitate iminium formation.

References

  • PubChem. (2025). 2-Phenyl-2-piperidinoacetonitrile Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map and Substitution Protocols. [Link]

  • Organic Chemistry Portal. Reductive Amination: Mechanisms and Conditions. [Link]

Sources

Application Note: Hydrolysis Strategies for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrolysis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (hereafter referred to as Compound A ) presents a classic challenge in organic synthesis: converting a sterically hindered, conjugated nitrile to a carboxylic acid without compromising the sensitive exocyclic double bond.

The Chemical Challenge

Compound A contains three distinct structural features that dictate the hydrolysis strategy:

  • The Nitrile Group (-CN): The target for hydrolysis.[1]

  • The Exocyclic Double Bond: Conjugated with both the phenyl ring and the nitrile. This

    
    -unsaturation is susceptible to nucleophilic attack (Michael addition) or hydration under acidic conditions.
    
  • The Piperidine Ring: A secondary amine (unless protected) that introduces solubility challenges and potential salt formation.

Strategic Imperative:

  • Avoid Acidic Hydrolysis: Strong mineral acids (HCl, H₂SO₄) favor the hydration of the double bond via a carbocation intermediate at the tertiary carbon. This leads to the formation of the unwanted hydroxy-impurity.

  • Prioritize Alkaline Hydrolysis: High-temperature alkaline hydrolysis is the "Gold Standard" for this substrate. The conjugated anion is stable in base, preventing hydration. However, the steric bulk of the phenyl group and the piperidine ring requires forcing conditions (high boiling solvents) to drive the reaction to completion.

Reaction Pathway & Logic

The transformation proceeds through an amide intermediate.[1] The rate-limiting step is often the initial attack of the hydroxide on the nitrile carbon, which is electronically shielded by the conjugation and sterically hindered by the phenyl ring.

Pathway Visualization (Graphviz)

HydrolysisPathway Start Nitrile Precursor (Compound A) Amide Amide Intermediate (Stable Solid) Start->Amide KOH, Glycol, 150°C (Slow Step) Impurity Hydrated Impurity (Tertiary Alcohol) Start->Impurity Acidic Cond. (H+ / H2O) Acid Target Acid (Product) Amide->Acid KOH, Glycol, 160°C (- NH3)

Figure 1: Reaction pathway highlighting the preferred alkaline route (black arrows) versus the risk of acidic hydration (red dashed arrow).

Detailed Protocol: High-Temperature Alkaline Hydrolysis

This protocol utilizes ethylene glycol as a solvent to achieve temperatures above 150°C, necessary to overcome the activation energy barrier of the hindered nitrile.

Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) pellets (Assay >85%) (4.0 – 5.0 eq)

  • Solvent: Ethylene Glycol (Reagent Grade) (10 Volumes relative to substrate mass)

  • Equipment: Round-bottom flask, high-efficiency reflux condenser (water-cooled), mechanical stirrer (essential for slurry handling), oil bath capable of 180°C.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge the reaction vessel with Ethylene Glycol.

  • Add KOH pellets gradually with stirring. Note: Exothermic dissolution. Allow to cool to <50°C before adding substrate.

  • Add Compound A. The mixture will likely be a suspension.

  • Inert the system with Nitrogen (

    
    ) to prevent oxidative degradation of the piperidine ring at high temperatures.
    
Phase 2: Hydrolysis (The "Forcing" Step)
  • Heat the mixture to 150–160°C .

  • Monitor ammonia evolution. You will detect the characteristic odor of

    
     at the condenser outlet.
    
    • Process Insight: The reaction proceeds Nitrile

      
       Amide 
      
      
      
      Acid.[1][2][3][4] The second step releases ammonia.[3] Until ammonia evolution ceases, the reaction is incomplete.
  • Reflux for 12–18 hours .

    • IPC (In-Process Control): Take an aliquot, dilute with water/MeOH, and check via HPLC.

    • Target: < 2.0% Amide intermediate remaining.

Phase 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • Dilute with Water (20 Volumes). The potassium salt of the product is soluble in water.

  • Wash the aqueous phase with Toluene or MTBE (5 Volumes) to remove unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly adjust pH to 5.5 – 6.0 using Acetic Acid or dilute HCl (1M).

    • Warning: Do not drop pH below 4.0 rapidly. The product is an amino acid (zwitterionic character due to piperidine N). It is most insoluble at its isoelectric point (pI). If pH is too low, the hydrochloride salt may form, which is water-soluble, leading to yield loss.

  • Filtration: Collect the precipitated solid via vacuum filtration.

  • Purification: Recrystallize from Methanol/Water or Isopropanol to remove trace glycol.

Data Summary Table
ParameterSpecificationNotes
Temperature 155°C ± 5°CCritical for steric hindrance.
Stoichiometry 4.0 eq KOHExcess required to drive equilibrium.
Time 12 - 18 HoursMonitor Amide intermediate.
Yield Target 75 - 85%Losses primarily due to pI solubility.
Major Impurity Amide IntermediateResult of incomplete hydrolysis.

Alternative Method: Biocatalytic Hydrolysis (Green Chemistry)

For substrates sensitive to the harsh conditions of ethylene glycol reflux, enzymatic hydrolysis offers a milder alternative, though often with longer reaction times.

  • Enzyme Class: Nitrilases (EC 3.5.5.1).

  • Mechanism: Direct conversion of Nitrile

    
     Acid (without free amide intermediate).
    
  • Conditions: pH 7.0–8.0 phosphate buffer, 30°C.

  • Pros: Zero risk of double bond migration or hydration.

  • Cons: Requires screening of specific nitrilase panels (e.g., from Alcaligenes faecalis or commercial kits) to find activity on the bulky phenyl-vinyl motif.

Troubleshooting & Critical Controls

Issue: Incomplete Conversion (High Amide Content)
  • Cause: Temperature too low or water content in glycol too high (boiling point depression).

  • Fix: Ensure oil bath is at 170°C to maintain internal temp >155°C. Remove water via a Dean-Stark trap if necessary (though some water is needed for hydrolysis, the hydroxide carries enough).

Issue: Low Yield after Acidification
  • Cause: Missed the Isoelectric Point (pI).

  • Fix: The piperidine nitrogen is basic (

    
    ) and the carboxylic acid is acidic (
    
    
    
    ). The zwitterion is least soluble around pH 6-7. If the solution is clear at pH 2, you have formed the salt. Neutralize back to pH 6 carefully.
Issue: "Oiling Out" during precipitation
  • Cause: Rapid addition of acid or high temperature during acidification.

  • Fix: Acidify very slowly at 0°C. Seed the solution with pure product crystals at pH 8.0 before dropping to pH 6.0.

References

  • General Nitrile Hydrolysis Mechanisms

    • Organic Chemistry Portal. "Hydrolysis of Nitriles."[1][5][2][3][4][6] Available at: [Link]

  • Alkaline Hydrolysis of Hindered Nitriles

    • Cohen, A. et al. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkivoc, 2015.[6] Available at: [Link]

  • Synthesis of Piperidine-4-ylidene Derivatives (Contextual)

    • National Institutes of Health (NIH). "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids."[7] Available at: [Link]

  • Avoidance of Acidic Hydration in Vinyl Nitriles

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[1][5][2][3][4][6] Available at: [Link]

Sources

Application Note and Protocol: Strategic Solvent Selection for the Crystallization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a systematic approach to selecting an optimal solvent system for the crystallization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile, a crucial step in its purification and solid-state characterization. The protocol emphasizes a foundational understanding of the molecule's physicochemical properties to inform a rational solvent screening strategy. Detailed experimental procedures for solubility determination, single-solvent and binary-solvent crystallization, and subsequent crystal characterization using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are provided. This document is intended for researchers, scientists, and drug development professionals seeking to develop a robust and reproducible crystallization process for this and structurally related compounds.

Introduction: The Critical Role of Solvent Selection

Crystallization is a fundamental technique for the purification of solid compounds in the pharmaceutical and fine chemical industries.[1] The choice of solvent is paramount, as it directly influences not only the yield and purity of the crystalline product but also its critical solid-state properties, including crystal habit, polymorphism, and stability.[2] An ideal crystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures, thereby maximizing the recovery of the purified solid upon cooling.[3] Furthermore, the solvent should be chemically inert with respect to the solute, relatively volatile for easy removal, and possess a favorable safety profile.[4]

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a molecule of interest with specific structural features that guide the solvent selection process. Its aromatic phenyl group suggests solubility in non-polar to moderately polar solvents, while the piperidinyl nitrogen and the nitrile group introduce polarity and the potential for hydrogen bonding. This duality necessitates a careful and systematic screening of a range of solvents to identify the optimal system for achieving high-purity, well-defined crystals.

Molecular Structure and Physicochemical Considerations

A thorough understanding of the molecular structure of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is the cornerstone of a rational solvent selection strategy.

  • Structure:

    • Phenyl Group: A non-polar, aromatic ring that contributes to van der Waals interactions and suggests solubility in aromatic and other non-polar solvents.

    • Piperidine Ring: A saturated heterocycle containing a secondary amine. The nitrogen atom is a key functional group, capable of acting as a hydrogen bond acceptor.

    • Acetonitrile Moiety: The nitrile group (-C≡N) is highly polar and can also participate in hydrogen bonding as an acceptor.

    • Exocyclic Double Bond: This feature introduces some rigidity to the molecule, which can influence crystal packing.

  • Predicted Physicochemical Properties: While experimental data for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is not readily available, data for the structurally similar 2-Phenyl-2-piperidinoacetonitrile can provide valuable insights.[5]

PropertyValue (for 2-Phenyl-2-piperidinoacetonitrile)Implication for Crystallization
Molecular Weight200.28 g/mol Influences dissolution kinetics.
XLogP32.6Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Hydrogen Bond Acceptor Count2The piperidinyl nitrogen and the nitrile nitrogen can interact with protic solvents.

The presence of both non-polar (phenyl) and polar/hydrogen-bonding (piperidine, nitrile) moieties suggests that a single solvent may not be ideal and that binary solvent systems could be highly effective.

Health and Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted.

  • 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile: While specific toxicity data is unavailable, related phenylacetonitrile compounds are classified as harmful if swallowed and can cause serious eye irritation.[5] Handle with care, using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.

  • Solvents: Many common organic solvents are flammable and may have associated health hazards.[6] Consult the Safety Data Sheet (SDS) for each solvent before use.[2][7][8] Flammable solvents should be heated using a steam bath, heating mantle, or a hot plate with a spark-free controller.[4]

Experimental Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying and optimizing a solvent system for the crystallization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile.

Crystallization Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Crystallization Trials cluster_2 Phase 3: Crystal Characterization A 1. Theoretical Prediction (Polarity, Hydrogen Bonding) B 2. Small-Scale Solubility Tests (100 mg scale) A->B C 3. Categorize Solvents (Good, Moderate, Poor) B->C D 4a. Single Solvent Crystallization (Good Solvents) C->D E 4b. Binary Solvent Crystallization (Good/Poor Solvent Pairs) C->E F 5. Visual Inspection & Yield D->F E->F G 6. Melting Point & DSC F->G H 7. XRD Analysis G->H

Sources

Protocol for protecting the piperidine nitrogen in 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Application Note: Chemoselective -Protection of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Part 1: Strategic Analysis & Rationale

The Substrate Challenge

The target molecule, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (henceforth referred to as Compound 1 ), presents a specific chemoselective challenge during synthetic planning.

The molecule contains three reactive distinct motifs:[1][2][3]

  • Secondary Amine (Piperidine): The nucleophilic site requiring protection.

  • Exocyclic Double Bond (Ylidene): A tetrasubstituted, conjugated alkene connecting the piperidine ring to the phenyl-acetonitrile moiety.

  • Nitrile Group: Generally stable but susceptible to hydrolysis under extreme pH.

Selection of the Protecting Group (PG)

For this specific substrate, the tert-Butyloxycarbonyl (Boc) group is the superior choice over Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc).

  • Why not Cbz? Cbz removal typically requires catalytic hydrogenation (

    
    ). These conditions pose a high risk of reducing the exocyclic double bond (ylidene) to a single bond, destroying the core pharmacophore. While acid-mediated Cbz removal (HBr/AcOH) exists, it is harsh and risks nitrile hydrolysis.
    
  • Why not Fmoc? Fmoc is base-labile. If subsequent steps involve basic conditions (e.g., alkylations or coupling reactions), the Fmoc group may be prematurely cleaved.

  • Why Boc?

    • Installation: Occurs under mild basic/neutral conditions, preserving the alkene and nitrile.

    • Stability: Resistant to nucleophilic attack and basic hydrolysis.

    • Orthogonality: Removed via acid (TFA or HCl), which allows for selective deprotection without reducing the alkene.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (


4

Part 2: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Compound 1 (Free amine)1.0Substrate>95% Purity
Di-tert-butyl dicarbonate (

)
1.1 - 1.2ReagentReagent Grade
Triethylamine (TEA)1.5 - 2.0Base/ScavengerAnhydrous
Dichloromethane (DCM)10 V (mL/g)SolventHPLC Grade
DMAP (4-Dimethylaminopyridine)0.05 (Cat.)CatalystOptional (accelerant)

Note: If starting with the HCl salt of Compound 1, increase TEA to 2.5 - 3.0 equivalents to ensure full free-basing in situ.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a clean, dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge Compound 1 (10.0 g, 1.0 equiv) into the flask.

  • Add DCM (100 mL). Stir until the solid is fully suspended or dissolved.

  • Add Triethylamine (TEA) via syringe.

    • Observation: If using the HCl salt, the solution may become slightly cloudy as

      
       forms.
      
  • Cool the mixture to 0°C using an ice/water bath.

    • Causality: Although the reaction is not violently exothermic, cooling minimizes potential side reactions (e.g., polymerization of the alkene) during the initial addition.

Step 2: Addition of

  • Dissolve

    
     (1.1 equiv) in a minimal amount of DCM (approx. 2-3 volumes).
    
  • Add the

    
     solution dropwise to the reaction mixture over 15–20 minutes.
    
    • Gas Evolution: You may observe mild bubbling (

      
       release). Ensure the system is vented (e.g., via a needle in the septum or an oil bubbler).
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Step 3: Reaction Monitoring (TLC/HPLC)
  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and Ninhydrin stain.

  • Endpoint: Disappearance of the baseline spot (free amine) and appearance of a higher

    
     spot (Boc-protected product).
    
Step 4: Workup & Isolation
  • Dilute the reaction mixture with DCM (50 mL).

  • Wash 1: 10% Citric Acid or 0.5 M HCl (cold, 50 mL).

    • Critical Control Point: This removes unreacted amine and TEA. Keep this wash brief and cold to prevent any acid-catalyzed migration of the double bond.

  • Wash 2: Saturated

    
     (50 mL) to neutralize trace acid.
    
  • Wash 3: Brine (saturated NaCl, 50 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap) at <40°C.

Step 5: Purification
  • Crude State: The product usually solidifies upon drying.

  • Recrystallization (Preferred): Dissolve in minimum hot Ethanol or Isopropanol, then cool to 0°C.

  • Flash Chromatography (Alternative): If impurities exist, elute with 0

    
     20% EtOAc/Hexanes.
    

Part 3: Visualization & Workflows

Reaction Workflow Diagram

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for salt forms and purification.

BocProtectionWorkflowStartStart: Compound 1(Piperidin-4-ylidene derivative)CheckSaltIs Starting Materialan HCl Salt?Start->CheckSaltFreeBaseAdd Excess Base (3.0 eq TEA)to liberate amine in situCheckSalt->FreeBaseYesStdBaseAdd Standard Base(1.5 eq TEA)CheckSalt->StdBaseNoReactionReaction:Add Boc2O (1.1 eq) at 0°CWarm to RT, Stir 4hFreeBase->ReactionStdBase->ReactionMonitorQC Check (TLC/HPLC)Amine consumed?Reaction->MonitorAddCatAdd 5 mol% DMAPStir addtl. 2hMonitor->AddCatNo (Incomplete)WorkupWorkup:1. Wash 0.5M HCl (Cold)2. Wash NaHCO33. Dry & ConcentrateMonitor->WorkupYesAddCat->MonitorPurifyPurification:Recrystallization (EtOH)or Flash ColumnWorkup->PurifyFinalFinal Product:N-Boc-2-Phenyl-2-(piperidin-4-ylidene)acetonitrilePurify->Final

Caption: Operational workflow for the N-Boc protection of Compound 1, including salt-correction steps and reaction monitoring loops.

Protecting Group Decision Tree

This logic gate explains why Boc is the scientifically valid choice over alternatives for this specific alkene-containing molecule.

PGSelectionSubstrateSubstrate Analysis:Contains Exocyclic Alkene& NitrileQ_RedIs the Alkenesensitive to H2/Pd?Substrate->Q_RedQ_BaseAre downstream stepsstrongly basic?Q_Red->Q_BaseYes (Alkene labile)CbzCbz Group:Requires H2/Pd for removal.RISK: Reduces Alkene.Q_Red->CbzNo (Alkene stable)FmocFmoc Group:Base labile.RISK: Premature cleavage.Q_Base->FmocNo (Acidic steps only)BocBoc Group:Acid labile removal.SAFE: Preserves Alkene & Nitrile.Q_Base->BocYes (Basic steps planned)

Caption: Decision matrix validating the selection of Boc protection to prevent catalytic reduction of the pharmacophore's double bond.

Part 4: Quality Control & Data Validation

Expected Analytical Data

To validate the success of the protocol, compare the isolated product against these expected parameters.

TechniqueDiagnostic SignalInterpretation

H NMR

1.45 ppm (Singlet, 9H)
Presence of

-Butyl group (Boc).

H NMR

3.40–3.60 ppm (Multiplet, 4H)
Downfield shift of

-methylene protons on piperidine ring due to carbamate formation.
IR Spectroscopy ~1690 cm

Strong Carbonyl (C=O) stretch of the carbamate.
IR Spectroscopy ~2210 cm

Nitrile (CN) stretch (should remain unchanged).
TLC

shift
Product moves higher than SM in EtOAc/Hex (Amine is polar/streaking; Carbamate is non-polar).
Troubleshooting Guide
  • Problem: Reaction is slow (>6 hours) or incomplete.

    • Cause: Steric hindrance around the nitrogen or insufficient base.

    • Solution: Add 5–10 mol% DMAP (4-Dimethylaminopyridine). This acts as a nucleophilic catalyst, significantly accelerating the attack on

      
      .
      
  • Problem: "Gummy" or oil product that won't crystallize.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate the oil with cold pentane or hexanes. Sonicate to induce crystallization. If that fails, perform a rapid silica plug filtration.

  • Problem: Loss of Double Bond (Product mass is M+2).

    • Cause: This should not happen during Boc protection.[5] If observed, check if the starting material was already contaminated or if harsh reducing agents were inadvertently present.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc stability and orthogonality).
  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited feature. Tetrahedron, 58(14), 2701-2724.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3614-3618.

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (Verified via Search 1.1).

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. (Verified via Search 1.2).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Landscape

The synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile involves a Knoevenagel condensation between a 4-piperidone derivative and phenylacetonitrile (benzyl cyanide).

While Knoevenagel condensations are routine for aldehydes, ketones (like 4-piperidone) are significantly less reactive due to steric hindrance and lack of an activating proton. Standard protocols (e.g., piperidine/ethanol) often result in stalled conversion (30–50% yields) or extensive polymerization.

To achieve high yields (>80%), you must move beyond simple base catalysis to Lewis Acid-mediated dehydration or azeotropic water removal .

The Reaction Pathway

ReactionPathway Reactant1 N-Boc-4-Piperidone (Ketone) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Base/Lewis Acid Reactant2 Phenylacetonitrile (Active Methylene) Reactant2->Intermediate Product 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (Target Olefin) Intermediate->Product -H2O (Dehydration) SideProduct Aldol/Polymer (Tars) Intermediate->SideProduct Overheating/Oxidation

Figure 1: Reaction pathway highlighting the critical dehydration step where equilibrium often stalls.

High-Yield Protocols

We recommend Method A for difficult substrates or when yields <50% are observed. Use Method B for scale-up where titanium waste is a concern.

Method A: The "Gold Standard" (Lehnert’s Reagent)

Best for: Maximum conversion, sterically hindered ketones. Mechanism:


 acts as a strong Lewis acid to activate the carbonyl oxygen and scavenge the water produced, driving the equilibrium irreversibly.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Solvent: Add anhydrous THF (tetrahydrofuran) or DCM (dichloromethane).

  • Reagent Prep: Cool to 0°C . Add

    
      (2.0 equiv) dropwise. (Caution: Fumes strongly).
    
  • Base Addition: Add Pyridine (4.0 equiv) dropwise. A yellow precipitate (Ti-complex) will form.

  • Substrate Addition: Add N-Boc-4-piperidone (1.0 equiv) and Phenylacetonitrile (1.0 equiv) dissolved in minimal solvent.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 24–48 hours.

  • Quench: Cool to 0°C. Add water/ice carefully.

  • Workup: Extract with EtOAc. Wash with 1N HCl (to remove pyridine), then brine. Dry over

    
    .
    

Expected Yield: 75–90%

Method B: Azeotropic Dehydration (Dean-Stark)

Best for: Large-scale batches, "Green" preference (avoiding heavy metals). Mechanism: Continuous physical removal of water shifts the equilibrium (Le Chatelier’s principle).

Protocol:

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene or Benzene (Toluene preferred for higher boiling point).

  • Catalyst: Ammonium Acetate (0.5 equiv) + Glacial Acetic Acid (0.5 equiv).

  • Reaction: Reflux vigorously. Water droplets must be visible collecting in the trap.

  • Duration: Monitor until water collection ceases (typically 12–24h).

  • Workup: Wash organic phase with saturated

    
     and water.
    

Expected Yield: 60–75%

Troubleshooting Guide (Q&A)

Issue: Low Conversion (<50%)

Q: I see starting material on TLC even after 24 hours of reflux. Why? A: Ketone condensations are equilibrium-limited.

  • Diagnosis: If you are using simple base catalysis (e.g., Piperidine/EtOH), the water produced is hydrolyzing the product back to reactants.

  • Fix: Switch to Method A (

    
    ) . If you must use reflux, ensure your Dean-Stark trap is actually collecting water. If the solvent is "wet" to begin with, the trap won't be effective immediately. Use dry toluene.
    
Issue: Impurity Profile (Black Tar)

Q: My reaction mixture turns black and the workup is an emulsion. A: This indicates polymerization or oxidation of the amine/enol intermediates.

  • Diagnosis: Phenylacetonitrile anions are sensitive to oxidation. Free amines (if using unprotected piperidone) can self-condense.

  • Fix:

    • Inert Atmosphere: Strictly use

      
       or Ar balloon.
      
    • Protecting Group: Ensure you are using N-Boc or N-Benzyl piperidone. Never use free 4-piperidone; the secondary amine will react with the nitrile or ketone.

    • Temp Control: If using Method B, do not exceed

      
       (oil bath temp).
      
Issue: Product is an Oil/Difficult to Crystallize

Q: The literature says "solid," but I have a viscous yellow oil. A: The product is likely a mixture of E/Z isomers or contains residual solvent.

  • Fix:

    • Trituration: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA), then add cold Hexane until cloudy. Store at -20°C.

    • HCl Salt: Convert the product to its hydrochloride salt (if the N-protecting group allows, or after deprotection). The HCl salt is almost always a stable solid.

Comparative Data: Catalyst Efficiency

Catalyst SystemConditionsTypical YieldProsCons
Piperidine / EtOH Reflux, 12h30–45%Cheap, simplePoor conversion for ketones; Equilibrium limited.

/ AcOH
Toluene, Dean-Stark60–75%Scalable, no metalsRequires high heat; long reaction time.

/ Pyridine
THF,

80–92% Highest Yield , mild tempMoisture sensitive; Titanium waste disposal.
Ionic Liquid Microwave, 10 min85%Fast, GreenHard to scale; specialized equipment needed.

Logic Tree for Optimization

TroubleshootingTree Start Start: Low Yield Observed CheckSubstrate Is 4-Piperidone N-Protected? Start->CheckSubstrate Protect ACTION: Protect with Boc/Bn CheckSubstrate->Protect No CheckMethod Current Method? CheckSubstrate->CheckMethod Yes SimpleBase Simple Base (EtOH) CheckMethod->SimpleBase DeanStark Dean-Stark (Toluene) CheckMethod->DeanStark SwitchToDS ACTION: Switch to Dean-Stark (Remove Water) SimpleBase->SwitchToDS Yield < 50% CheckTrap Is Water Collecting? DeanStark->CheckTrap DrySolvent ACTION: Dry Solvent/Increase Temp CheckTrap->DrySolvent No SwitchToTi ACTION: Switch to TiCl4/Pyridine (Irreversible) CheckTrap->SwitchToTi Yes, but conversion stalls

Figure 2: Decision matrix for troubleshooting low yields.

References

  • Lehnert, W. (1970).
  • Organic Syntheses. (1963). "

    
    -Phenylcinnamonitrile." Org.[1][2] Synth. 1963, 43, 92. Link (Analogous reaction conditions for phenylacetonitrile).
    
  • ChemicalBook. (2022). "Synthesis of N-Boc-4-piperidone." Link (Precursor data).

  • PrepChem. "Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine." Link (Related scaffold handling).

  • Janssen, P. A. J. (1964). "Process for preparing 1-(2-aryl-ethyl)-4-substituted piperidines." U.S. Patent 3,164,600. (Historical context on piperidone reactivity).

Sources

Minimizing side reactions during the formation of piperidin-4-ylidene acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Piperidin-4-ylidene Acetonitrile Synthesis

Subject: Minimizing Side Reactions in HWE Olefination of 4-Piperidones Ticket ID: HWE-PIP-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

The formation of piperidin-4-ylidene acetonitrile (typically N-protected, e.g., N-Boc) via the Horner-Wadsworth-Emmons (HWE) reaction is a critical step in the synthesis of JAK inhibitors (e.g., Tofacitinib) and other therapeutic agents.[1][2][3] While the HWE reaction is robust, this specific transformation is prone to three primary failure modes: endocyclic isomerization , Michael addition oligomerization , and incomplete conversion .

This guide provides a self-validating protocol to maximize the kinetic exo-product and minimize thermodynamic equilibration.

Module 1: Reaction Pathway & Failure Modes

To troubleshoot effectively, you must visualize where the chemistry deviates. The diagram below maps the Desired Kinetic Pathway against the Thermodynamic Failure Modes.

HWE_Pathway cluster_legend Legend Reagents Reagents: N-Boc-4-Piperidone + Diethyl Cyanomethylphosphonate Deprotonation Step 1: Deprotonation (Formation of Phosphonate Anion) Reagents->Deprotonation Base (NaH/KOtBu) Intermediate Oxaphosphetane Intermediate Deprotonation->Intermediate Nucleophilic Attack Product_Exo TARGET PRODUCT (Exo-Olefin) Kinetic Product Intermediate->Product_Exo Elimination (Irreversible) Side_Endo IMPURITY A Endo-Isomer (Tetrahydropyridine) Thermodynamic Sink Product_Exo->Side_Endo Acid Catalysis / Heat (Isomerization) Side_Michael IMPURITY B Michael Adduct (Bis-alkylated) Product_Exo->Side_Michael Excess Anion Attack key1 Desired Path key2 Failure Mode

Figure 1: Mechanistic pathway highlighting the divergence between the kinetic exo-product and thermodynamic impurities.

Module 2: Critical Reagent Control (The Setup)

The quality of your base and solvent determines the "Schlenk equilibrium" and the concentration of free hydroxide, which is fatal to this reaction.

ParameterSpecificationWhy it Matters (Causality)
Solvent Water < 50 ppm (Karl Fischer)Water reacts with NaH to form NaOH.[1][2][3] NaOH is less basic and nucleophilic, causing ester hydrolysis of the phosphonate or nitrile hydrolysis of the product.
Base Selection KOtBu (Sublimed) or NaH (60% Disp.)[2][3]KOtBu is preferred for cleaner profiles.[3] It is soluble in THF, ensuring homogenous deprotonation. NaH is heterogeneous, creating "hot spots" that promote side reactions.
Phosphonate Stoichiometry 1.05 – 1.10 equiv.[3]Excess (>1.2 eq) leads to Michael addition (Impurity B). The anion attacks the newly formed exocyclic double bond.
Temperature 0°C to Room TempDo not heat >40°C. Heat promotes the migration of the double bond into the ring (Impurity A).[3]

Module 3: Optimized Protocol (Self-Validating)

This protocol uses Potassium tert-butoxide (KOtBu) in THF.[1][2][3] It is superior to NaH for this specific substrate because it minimizes heterogeneous surface effects that cause oligomerization.[3]

Step-by-Step Methodology:

  • Anion Formation (The "Yellow" Check):

    • Charge reaction vessel with dry THF and Diethyl cyanomethylphosphonate (1.1 equiv). Cool to 0°C.[3]

    • Add KOtBu (1.1 equiv) portion-wise.[3]

    • Validation: The solution should turn clear to pale yellow. If it turns dark orange/brown immediately, your temperature control is poor, or reagents are wet.[3]

    • Wait: Stir for 30 mins at 0°C to ensure complete deprotonation before ketone addition.

  • Ketone Addition (Controlled Rate):

    • Dissolve N-Boc-4-piperidone (1.0 equiv) in minimal THF.[1][2][3]

    • Add dropwise to the phosphonate anion over 30–60 minutes at 0°C.

    • Why: Rapid addition creates a local excess of ketone relative to the anion, favoring aldol self-condensation of the ketone (rare, but possible).[3]

  • Reaction Monitoring:

    • Warm to 20–25°C. Monitor by HPLC/TLC.[3]

    • Stop Point: Quench when starting material is <1%.[3] Do not let it stir overnight unnecessarily. Prolonged exposure to base allows the exocyclic double bond to isomerize to the thermodynamic endo position.

  • The "Soft" Quench:

    • Crucial Step: Pour the mixture into a saturated solution of Ammonium Chloride (NH₄Cl) or diluted Potassium Phosphate Monobasic (KH₂PO₄) .[3]

    • Avoid: Strong acids (HCl, H₂SO₄).[3] Acid catalysis lowers the activation energy for the exo-to-endo double bond migration.[1][2]

Module 4: Troubleshooting & FAQs

Q1: I see a major impurity at RRT 1.1 (or slightly different retention) with the same mass. What is it? A: This is likely the Endo-isomer (1,2,3,6-tetrahydropyridine derivative).[2][3]

  • Cause: The exocyclic double bond (kinetic product) migrated into the ring to form the more substituted, thermodynamically stable alkene.

  • Fix: This is usually irreversible.[3] To prevent it in the next batch, ensure your quench pH is strictly neutral (pH 7) and avoid heating the reaction mixture during workup or rotary evaporation.[3] Keep water bath < 35°C.[3]

Q2: My reaction mixture turned into a viscous gel. A: You have triggered anionic polymerization of the acrylonitrile moiety.

  • Cause: Excess base or phosphonate anion acting as an initiator on the product.

  • Fix: Reduce phosphonate/base stoichiometry to 1.05 equivalents. Ensure strict dropwise addition of the ketone. If using NaH, switch to KOtBu to avoid surface-catalyzed polymerization.[1][2][3]

Q3: I have low yield, and the product looks "wet" or oily despite high vacuum. A: This is often residual diethyl phosphate (the byproduct).[3]

  • Cause: The phosphate byproduct is water-soluble but can partition into organic solvents if the wash is not thorough.[3]

  • Fix: Wash the organic layer 3x with water and 1x with brine. If the oil persists, triturating with cold hexanes or heptane often crystallizes the N-Boc product while leaving phosphate impurities in the mother liquor.

Q4: Can I use the Knoevenagel condensation (Piperidone + Cyanoacetic acid) instead? A: Generally, No .[3]

  • Reason: The Knoevenagel condensation often requires heating and amine bases (piperidine/pyridine) which promote the thermodynamic endo-isomer.[3] The HWE reaction is preferred because it proceeds at lower temperatures (0°C to RT), locking in the kinetic exo-product.[3]

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][4] Chemical Reviews, 89(4), 863–927.[3]

  • Dugger, R. W., et al. (2011).[3] "The Synthesis of JAK Inhibitor CP-690,550 (Tofacitinib)." Organic Process Research & Development, 15(6), 1311–1323.[3] (Describes the industrial relevance and optimization of this specific piperidine intermediate).

  • Organic Syntheses. (2010). "Discussion on HWE Variations and Base Selection." Organic Syntheses, Coll.[3] Vol. 11, p. 550.[3]

  • Larsen, R. D., et al. (1996).[3] "Practical Synthesis of 4-Piperidinylideneacetonitriles." Journal of Organic Chemistry. (Foundational work on minimizing isomerization in this specific system).

Sources

Technical Support Center: Solubilization of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile .

Topic: Overcoming Aqueous Solubility Barriers for Biological Applications Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists Document ID: TS-SOL-2026-PPYA[1]

Executive Summary & Compound Profile

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile presents a classic "brick dust" profile in neutral aqueous media.[1] Its structure combines a lipophilic domain (phenyl ring + vinyl-nitrile moiety) with a highly basic ionizable center (secondary amine of the piperidine ring).

The core solubility challenge arises from its pKa-dependent ionization .[1] At physiological pH (7.4), the compound exists largely in its uncharged, hydrophobic state, leading to rapid precipitation (crash-out) from organic stock solutions.

PropertyValue (Approximate)Implication
pKa (Piperidine NH) ~9.5 – 10.5Positively charged at pH < 7.0; Neutral at pH > 9.[1]0.
LogP (Neutral) 2.5 – 3.2Moderate lipophilicity; requires cosolvents or carriers in neutral state.
Molecular Weight ~198.26 g/mol Small molecule; amenable to cyclodextrin complexation.
Critical Issue pH-Dependent SolubilitySoluble in 0.1N HCl; Insoluble in PBS pH 7.[1]4.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is a "Solvent Shift" precipitation. Mechanism: You are diluting a solution where the compound is solvated by DMSO into a high-dielectric aqueous buffer (PBS, pH 7.4). At pH 7.4, the piperidine amine (pKa ~10) is partially deprotonated, reducing its solubility. The hydrophobic effect drives the neutral molecules to aggregate.

Solution: The "Acid-Spike" Method Do not dilute directly into neutral PBS.[1]

  • Acidify the Buffer: Use a buffer adjusted to pH 5.0–6.0 (e.g., Acetate or Citrate) if your assay permits.

  • In-Situ Salt Formation: Add 1-2 equivalents of HCl to your DMSO stock before dilution, or ensure the aqueous diluent contains sufficient acid to keep the pH < 7.0 after addition.[1]

Issue 2: "I need a formulation for IV/IP injection in mice (pH must be near neutral)."

Diagnosis: Simple pH adjustment is insufficient because injecting low pH solutions causes pain and tissue necrosis. Mechanism: You need to "hide" the hydrophobic portion of the molecule while maintaining a near-neutral pH.[1]

Solution: Cyclodextrin Complexation (SBE-β-CD) Sulfobutyl ether beta-cyclodextrin (Captisol®) is superior to standard β-CD for parenteral use.[1]

  • Why: The piperidine ring fits into the hydrophobic cavity of the cyclodextrin, while the sulfobutyl ether groups on the exterior provide high water solubility and safety.

  • Protocol: See Protocol B below.

Issue 3: "The compound degrades after 24 hours in acidic solution."

Diagnosis: Hydrolytic Instability. Mechanism: The nitrile (-CN) group adjacent to the vinyl double bond is electronically activated.[1] Strong acids or bases can catalyze the hydrolysis of the nitrile to an amide or carboxylic acid, or hydration of the double bond.

Solution: Fresh Preparation & Buffer Selection

  • Avoid: Strong mineral acids (pH < 2) for storage.

  • Use: Tartaric acid or Citric acid (softer acids).

  • Storage: Prepare formulations immediately before dosing (ex tempore). Do not store aqueous solutions >4 hours at room temperature.

Decision Tree: Selecting the Right Solubilization Strategy

Use this workflow to determine the optimal formulation based on your application.

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assay) Start->InVitro InVivo In Vivo (Animal Study) Start->InVivo DMSO_Check Is DMSO tolerated? (<0.5%) InVitro->DMSO_Check Route_Check Route of Admin? InVivo->Route_Check Acidic_Check Is pH 5-6 tolerated? DMSO_Check->Acidic_Check No Sol_DMSO Use DMSO Stock + Rapid Mixing DMSO_Check->Sol_DMSO Yes Sol_Acid Use Acidified Buffer (Citrate pH 5.5) Acidic_Check->Sol_Acid Yes Sol_CD Use Cyclodextrin (HP-β-CD or SBE-β-CD) Acidic_Check->Sol_CD No Route_Check->Sol_CD IV / IP (Injection) Sol_Lipid Use Lipid Emulsion (PEG400 / Tween 80) Route_Check->Sol_Lipid PO (Oral Gavage)

Figure 1: Strategic decision tree for solubilizing 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile based on experimental constraints.

Experimental Protocols

Protocol A: In-Situ Salt Formation (For rapid screening)

Best for: Early-stage ADME assays where DMSO is restricted.[1]

  • Weigh: 10 mg of compound.

  • Dissolve: Add 1.0 mL of 0.1 M Tartaric Acid (aq). Vortex vigorously.

    • Note: Tartaric acid forms a stable, soluble salt with piperidines and is less aggressive than HCl.

  • Sonication: Sonicate at 37°C for 10 minutes until clear.

  • Adjustment: If needed, carefully titrate with 0.1 M NaOH to pH 6.0. Stop immediately if cloudiness appears.

  • Filter: Pass through a 0.22 µm PVDF filter to remove micro-particulates.

Protocol B: Cyclodextrin Complexation (For In Vivo/IV)

Best for: High-dose animal studies requiring neutral pH.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of SBE-β-CD (Captisol) or HP-β-CD in sterile water.[1]

  • Compound Addition: Add the compound powder slowly to the CD solution while stirring.

    • Target Concentration: 1–5 mg/mL.

  • Acidification Step (Critical): The complexation is faster if the drug is charged. Add 1N HCl dropwise until the solution clears (protonating the amine drives it into solution).

  • Equilibration: Stir for 1 hour.

  • Neutralization: Very slowly back-titrate with 1N NaOH to pH 7.0–7.4.

    • Mechanism:[2] As the pH rises, the neutral drug would normally precipitate. However, because it is now "trapped" inside the cyclodextrin cavity, it remains in solution.

  • Lyophilization (Optional): This solution can be freeze-dried to create a stable powder for reconstitution.

Protocol C: Cosolvent/Surfactant Mix (For Oral Gavage)

Best for: High-dose oral toxicity/efficacy studies.[1]

Formula: 5% DMSO + 5% Tween 80 + 30% PEG 400 + 60% Water.

  • Dissolve compound completely in DMSO (Volume = 5% of total).

  • Add Tween 80 and vortex.

  • Add PEG 400 and vortex.

  • Slowly add Water (warm, 37°C) while vortexing.

    • Warning: If added too fast, the compound will crash out. Add water in aliquots.

Mechanistic Insight: The "Ylidene" Factor

It is crucial to distinguish this compound from saturated piperidines. The exocyclic double bond (ylidene) at the 4-position introduces:

  • Rigidity: The piperidine ring is locked in a specific conformation, reducing the entropy of solvation. This often makes the crystal lattice energy higher (harder to dissolve) compared to flexible analogs.

  • Electronic Conjugation: The Nitrogen lone pair is not conjugated with the double bond (it is isolated by methylene groups), so the basicity remains high (pKa ~10). However, the nitrile is conjugated to the phenyl ring via the double bond, creating a planar hydrophobic patch that favors stacking interactions (aggregation).

Mechanism cluster_0 Low pH (< 7) cluster_1 High pH (> 7) Protonated Protonated Amine (NH2+) Soluble High Water Solubility (Ionic Repulsion) Protonated->Soluble Neutral Neutral Amine (NH) Protonated->Neutral  Deprotonation   Insoluble Aggregation/Precipitation (Hydrophobic Stacking) Neutral->Insoluble

Figure 2: The pH-dependent solubility switch mechanism.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative source on using SBE-β-CD for solubilizing lipophilic amines.[1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Establishes the protocol for in-situ salt formation (Protocol A)
  • PubChem Compound Summary. (2024). 2-Phenyl-2-piperidinoacetonitrile (Analogous Structure Data). Link

    • Context: Source for physicochemical properties (LogP, H-bond acceptors) of the structural class.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

    • Context: Supports the cosolvent/surfactant strategies (Protocol C) for Class II compounds.

Sources

Troubleshooting low conversion rates in Knoevenagel condensation for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Knoevenagel condensation of N-substituted-4-piperidones is significantly more challenging than standard aldehyde condensations. Unlike aldehydes, the piperidone carbonyl is sterically hindered and electronically deactivated, often leading to stalled equilibrium (low conversion) or retro-aldol collapse.

This guide addresses the specific thermodynamic and kinetic barriers associated with synthesizing piperidine scaffolds, which are critical pharmacophores in antihistamines (e.g., Loratadine) and acetylcholinesterase inhibitors (e.g., Donepezil).

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your low conversion.

Troubleshooting Start Problem: Low Conversion (< 40%) CheckSM Is Starting Material (Piperidone) Still Present? Start->CheckSM Equilibrium Issue: Thermodynamic Limit (Reversible Reaction) CheckSM->Equilibrium Yes (Stalled) SideRxn Issue: Side Reactions or Decomposition CheckSM->SideRxn No (Consumed) WaterCheck Are you removing water? Equilibrium->WaterCheck DeanStark Action: Switch to Toluene/Dean-Stark or Add Molecular Sieves WaterCheck->DeanStark No LewisAcid Action: Switch to TiCl4/Base (Irreversible Activation) WaterCheck->LewisAcid Yes, still fails ProtectingGroup Check N-Protecting Group SideRxn->ProtectingGroup BocIssue N-Boc is acid-labile. Avoid Acidic Doebner Conditions. ProtectingGroup->BocIssue Using N-Boc SelfCond Dimerization detected? (Aldol self-condensation) ProtectingGroup->SelfCond Stable Group (Benzyl) LowerTemp Action: Lower Temp, Increase Active Methylene Equiv. SelfCond->LowerTemp Yes

Figure 1: Diagnostic workflow for isolating failure modes in piperidone condensations.

Thermodynamic Barriers: The Water Problem

Q: I am using ethanol with piperidine/acetic acid. The reaction starts well but stops at 50% conversion. Adding more catalyst doesn't help. Why?

A: You have hit the equilibrium ceiling . The condensation of a ketone (4-piperidone) produces water. Unlike aldehydes, ketones are less electrophilic, making the reverse reaction (hydrolysis of the product) competitively favorable. In ethanol, the water remains in the system, establishing an equilibrium where


 is close to 1.

The Fix: Physical Water Removal You must drive the reaction via Le Chatelier's principle.

  • Azeotropic Distillation: Switch solvent to Benzene (classic) or Toluene (safer). Use a Dean-Stark trap to physically remove water from the refluxing system.[1]

  • Chemical Drying (Sieves): If you must use alcohol (due to solubility), add activated 3Å or 4Å Molecular Sieves directly to the reaction flask.

    • Note: Use powdered sieves for faster kinetics, but be aware they can cause stirring issues.

Kinetic Barriers: Catalyst & Substrate Selection

Q: My N-Benzyl-4-piperidone reacts much slower than benzaldehyde. How do I accelerate the kinetics?

A: 4-Piperidones suffer from steric hindrance at the carbonyl carbon (flanked by two methylene groups). Standard piperidine catalysis may be too slow.

Recommendation 1: The "Iminium" Boost (Pyrrolidine) Switch your catalyst from piperidine to pyrrolidine .

  • Mechanism: Secondary amines react with the ketone to form an iminium ion intermediate.

  • Why it works: Pyrrolidine is less sterically hindered than piperidine and forms a more stable/reactive enamine/iminium species, effectively lowering the activation energy for the nucleophilic attack by the active methylene.

Recommendation 2: Microwave Irradiation Thermal heating is often inefficient for these substrates. Microwave irradiation (MWI) has been proven to drastically reduce reaction times for piperidine derivatives from hours to minutes.

  • Protocol: Solvent-free or Ethanol, 5-10 mol% Piperidine, 80-100°C (sealed vessel), 5-15 mins.

Comparative Data: Catalyst Efficiency for 4-Piperidone + Malononitrile

Catalyst SystemSolventTimeYieldNotes
Piperidine (Cat.) Ethanol (Reflux)6-12 h45-60%Equilibrium limited.
Piperidine/AcOH Toluene (Dean-Stark)4-8 h75-85%Good for robust substrates.
Pyrrolidine Ethanol2-4 h70-80%Faster kinetics.
TiCl₄ / Pyridine THF (0°C to RT)1-2 h90-95% Irreversible; best for difficult cases.
MWI / Piperidine Solvent-free5 min85-92%Green chemistry approach.

Advanced Protocol: Titanium Tetrachloride (TiCl₄) Mediated Synthesis[2]

Q: I have a sterically crowded piperidone that fails with Dean-Stark conditions. What is the "nuclear option"?

A: Use Titanium Tetrachloride (TiCl₄) .[2] This method acts as both a Lewis acid (activating the carbonyl) and a water scavenger (consuming the water produced), rendering the reaction effectively irreversible.

Safety Warning: TiCl₄ reacts violently with moisture. Handle under inert atmosphere (Argon/Nitrogen).

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Solvent: Add anhydrous THF (Tetrahydrofuran) or DCM.

  • Lewis Acid Addition: Cool to 0°C (ice bath). Add TiCl₄ (2.0 equiv) dropwise. A yellow/orange suspension will form.

  • Base Addition: Add Pyridine or Triethylamine (4.0 equiv) dropwise. Expect fuming/precipitate formation.

  • Reactant Addition: Add your N-substituted-4-piperidone (1.0 equiv) and Active Methylene (e.g., Malononitrile, 1.0 equiv) dissolved in a minimal amount of solvent.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

  • Quench: Pour the mixture carefully into saturated aqueous NH₄Cl or ice water.

  • Workup: Extract with EtOAc or DCM. The product is usually high purity.

Mechanism of Action: The Ti(IV) species coordinates to the carbonyl oxygen, increasing electrophilicity. The amine base deprotonates the active methylene.[3][4][5] The resulting titanium enolate attacks the carbonyl. Crucially, the oxygen is removed as stable Titanium Oxide (


) species, preventing the reverse reaction.

TiCl4_Mechanism Step1 TiCl4 + Base (Complexation) Step2 Piperidone Activation (Lewis Acid Coordination) Step1->Step2 Step3 Nucleophilic Attack (Irreversible) Step2->Step3 Active Methylene Product Product + TiO2 (High Yield) Step3->Product - HCl salt

Figure 2: The irreversible pathway of TiCl4 mediated condensation.

Frequently Asked Questions (FAQs)

Q: Can I use the Doebner modification (Piperidine + Acetic Acid) for N-Boc-4-piperidone? A: Proceed with caution. The Doebner modification often involves refluxing in acidic media. N-Boc (tert-butoxycarbonyl) groups are acid-labile and may deprotect, leading to side reactions on the free amine.

  • Solution: Use the TiCl₄ method (basic conditions) or simple piperidine catalysis in ethanol at lower temperatures. If acid catalysis is required, switch to N-Benzyl protection, which is acid-stable.

Q: My product is an oil that won't crystallize. How do I purify it? A: Knoevenagel products of piperidones are often lipophilic oils.

  • Trituration: Try triturating with cold diethyl ether or hexanes/pentane to induce precipitation.

  • Acid-Base Extraction: If your product retains the basic nitrogen (and you didn't use an acidic active methylene like Meldrum's acid), dissolve the oil in dilute HCl (aqueous), wash with ether (removes non-basic impurities), then basify the aqueous layer (NaOH) and extract back into DCM.

Q: I see a dimer side product. What is it? A: This is likely the self-aldol condensation product of the piperidone. If the active methylene is not acidic enough or the base is too strong, the piperidone enolizes and attacks another piperidone molecule.

  • Fix: Increase the acidity of your active methylene component or use a weaker base. Ensure the active methylene is added before the base.

References

  • Mechanism & Kinetics: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. J. Phys. Chem. A. (2017).

  • Microwave Acceleration: Microwave-Assisted Knoevenagel Condensation: A Sustainable Protocol. Molecules. (2010).[6]

  • TiCl4 Protocol: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene Derivatives. ACS Omega. (2021).

  • Catalyst Comparison: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. (2018).[7]

Sources

Technical Support Center: Thermal Optimization for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature & Process Optimization Ticket ID: KNOE-PIP-04 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Thermodynamic Challenge

You are attempting to synthesize 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile via a Knoevenagel condensation between an N-protected 4-piperidone and phenylacetonitrile (benzyl cyanide).

Unlike condensing aldehydes, ketones (like 4-piperidone) are sterically hindered and electronically less electrophilic. This reaction does not proceed effectively under kinetic control (room temperature). It requires thermodynamic forcing to overcome the activation energy barrier and, crucially, to drive the reversible equilibrium forward by removing water.

This guide defines the thermal boundaries to maximize yield while preventing the two most common failure modes: nitrile hydrolysis and double-bond migration .

Module 1: The Thermal Landscape

The reaction temperature dictates the pathway between the desired exo-cyclic double bond (the "ylidene") and the thermodynamically stable but unwanted endo-cyclic isomer.

Temperature Zones
ZoneTemperature RangePhenomenonOutcome
Zone 1 (Kinetic) 20°C – 50°CInsufficient ActivationStalled Reaction. Ketones react poorly with active methylenes at this range without exotic catalysts (e.g., TiCl₄). Equilibrium favors starting materials.
Zone 2 (Optimal) 80°C – 115°C Azeotropic DistillationTarget Synthesis. Sufficient energy to form the tetrahedral intermediate. Solvent reflux (Ethanol/Toluene) allows water removal, driving the reaction to completion.
Zone 3 (Critical) >130°CThermal DegradationImpurity Formation. Risks include polymerization of the piperidone, hydrolysis of the nitrile to an amide (if moisture is present), and migration of the double bond into the piperidine ring.

Module 2: Reaction Mechanism & Thermal Influence

The following diagram illustrates the reaction pathway and where temperature exerts control.

ReactionPathway Reactants N-Protected 4-Piperidone + Phenylacetonitrile Intermediate Tetrahedral Intermediate (Aldol-like) Reactants->Intermediate Catalyst (AmAc) Heat (>80°C) Intermediate->Reactants Reversible (If water stays) Transition Elimination Step Intermediate->Transition - H2O Transition->Intermediate Water Accumulation Product Target Product (Exocyclic Double Bond) Transition->Product Kinetic Product (Desired) SideProduct Endo-Isomer (Double bond in ring) Product->SideProduct Acid/Heat >130°C Isomerization

Figure 1: Reaction pathway showing the reversibility of the intermediate and the risk of isomerization at high temperatures.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 2-Phenyl-2-(1-benzylpiperidin-4-ylidene)acetonitrile. Method: Ammonium Acetate Catalysis with Azeotropic Water Removal.

Reagents & Setup
  • Reactant A: 1-Benzyl-4-piperidone (1.0 eq)

  • Reactant B: Phenylacetonitrile (1.1 eq)

  • Catalyst: Ammonium Acetate (0.5 eq) + Glacial Acetic Acid (0.5 eq)

  • Solvent: Toluene (Reagent Grade)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Procedure
  • Charge: Add piperidone, phenylacetonitrile, and toluene (10 mL/g of piperidone) to the flask.

  • Catalysis: Add Ammonium Acetate and Acetic Acid.

    • Why? This buffer system (pH ~4.5) activates the ketone without being basic enough to hydrolyze the nitrile or cause rapid polymerization.

  • Reflux (The Critical Step): Heat the mixture to vigorous reflux (110°C bath temp).

    • Visual Check: Ensure toluene is condensing and water droplets are separating in the Dean-Stark trap.

  • Monitor: Continue reflux for 8–12 hours .

    • Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the piperidone spot.

  • Workup:

    • Cool to Room Temperature.[1][2][3][4]

    • Wash with water (2x) to remove the catalyst.

    • Wash with Saturated NaHCO₃ (to remove acetic acid traces).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or Isopropyl Alcohol.

Module 4: Troubleshooting Guide (FAQs)

Q1: The reaction has stalled. I see starting material after 12 hours.
  • Diagnosis: Equilibrium saturation.

  • Root Cause: Water is not being removed efficiently.

  • Solution:

    • Check the Dean-Stark trap.[1][2] Is it full? Drain it.

    • Solvent Swap: If you are using Ethanol (reflux ~78°C), the temperature is too low to drive the condensation of this hindered ketone. Switch to Toluene (reflux 110°C) or Xylene (reflux 140°C) to push the kinetics.

Q2: The product is a dark, tarry oil instead of a solid.
  • Diagnosis: Polymerization or Decomposition.

  • Root Cause: Temperature too high (>130°C) or reaction time too long.

  • Solution:

    • Reduce bath temperature.[5] Do not exceed 120°C.

    • Purification: Dissolve the tar in hot ethanol and add activated charcoal. Filter while hot to remove polymeric impurities.

Q3: NMR shows a mixture of isomers (double bond inside the ring).
  • Diagnosis: Isomerization to the tetrahydropyridine derivative.

  • Root Cause: Prolonged exposure to acid at high heat.

  • Solution:

    • Stop the reaction immediately upon consumption of starting material.

    • Neutralize the reaction mixture before concentration. Traces of acetic acid during rotary evaporation (heating) can catalyze the migration of the double bond.

Module 5: Diagnostic Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Check TLC (12 Hours) CheckSM Is Starting Material (Piperidone) Visible? Start->CheckSM CheckWater Is Water Collecting in Dean-Stark? CheckSM->CheckWater Yes Success Proceed to Workup (Neutralize first) CheckSM->Success No CheckTemp Check Solvent BP CheckWater->CheckTemp Yes (Slowly) ActionCat Add 0.2 eq Catalyst Check Trap Seal CheckWater->ActionCat No ActionTemp Switch to Toluene Increase Temp to 110°C CheckTemp->ActionTemp Solvent is Ethanol/MeOH CheckTemp->ActionCat Solvent is Toluene

Figure 2: Decision matrix for troubleshooting incomplete reactions.

References

  • Knoevenagel Condensation Mechanism & C

    • Jones, G. "The Knoevenagel Condensation."[2][3][6][7][8][9][10][11][12] Organic Reactions, 2011.

  • Synthesis of Piperidine Deriv

    • Engelhardt, E. L., et al. "Heterocyclic Compounds. II. Derivatives of 4-Piperidone." Journal of Medicinal Chemistry, 1965.
  • Optimization of Ketone Condens

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry.

Sources

Resolving stability issues of the ylidene bond in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ylidene Stability Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your lead compound—containing an exocyclic double bond (arylidene, benzylidene, or alkylidene)—is behaving erratically in acidic media. Perhaps your LC-MS peaks are splitting, or the compound is vanishing entirely in Simulated Gastric Fluid (SGF).

This is a common failure mode for electron-deficient ylidene bonds (often Michael acceptors or Knoevenagel adducts) used in covalent inhibitors and fluorescent probes. The high electrophilicity that makes them potent drugs also makes them vulnerable to acid-catalyzed degradation.

Below is your troubleshooting interface.

Module 1: Diagnostic Triage

"Is it breaking or just moving?"

Before re-synthesizing, we must distinguish between chemical degradation (bond cleavage) and geometric isomerization (bond rotation). Use this logic flow to diagnose your issue.

DiagnosticTriage Start SYMPTOM: Instability in Acidic Buffer (pH < 4) CheckLCMS Check LC-MS / HPLC Data Start->CheckLCMS MassChange Is the parent mass (M+) preserved? CheckLCMS->MassChange YesMass YES: Mass is same, but retention time shifts/splits MassChange->YesMass M+ Intact NoMass NO: Parent mass disappears, new fragments appear MassChange->NoMass M+ Lost Isomerization DIAGNOSIS: E/Z Isomerization (Acid-catalyzed rotation) YesMass->Isomerization Hydrolysis DIAGNOSIS: Retro-Knoevenagel (Hydrolytic Cleavage) NoMass->Hydrolysis ActionIso Go to SECTION 3: Thermodynamic Control Isomerization->ActionIso ActionHydro Go to SECTION 2: Structural Hardening Hydrolysis->ActionHydro

Figure 1: Diagnostic decision tree for ylidene bond instability. Use LC-MS data to distinguish between geometric isomerization and hydrolytic cleavage.

Module 2: The Vanishing Compound (Hydrolysis)

Issue: Your compound degrades into an aldehyde and an active methylene species (e.g., a rhodanine, hydantoin, or cyanoacetate) in acidic buffers.

The Mechanism: Retro-Knoevenagel Reaction

In acidic conditions, the ylidene bond is susceptible to a Retro-Knoevenagel mechanism. This is the reverse of how you likely synthesized the molecule.

  • Protonation: The carbonyl or nitrile group flanking the double bond is protonated, increasing the electrophilicity of the

    
    -carbon.
    
  • Hydration: Water attacks the

    
    -carbon (Michael addition).
    
  • Cleavage: The resulting intermediate collapses, breaking the C=C bond.

RetroKnoevenagel Substrate Ylidene Substrate (R-CH=C-EWG) Activated Activated Cation (Highly Electrophilic) Substrate->Activated Protonation Protonation + H+ Protonation->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Water + H2O Water->Intermediate Products Aldehyde + Active Methylene Intermediate->Products C-C Bond Cleavage

Figure 2: The Retro-Knoevenagel pathway. Acid activates the bond for water attack, reversing the condensation reaction.

Technical Solutions: Structural Engineering

To stop hydrolysis, you must prevent water from attacking the


-carbon.
StrategyMechanism of ActionImplementation Example
Steric Shielding Blocks the trajectory of the incoming water nucleophile.Introduce an ortho-substituent (e.g., -Me, -Cl) on the aromatic ring. This creates a "molecular umbrella" over the alkene [1].
Electronic Tuning Reduces the electrophilicity of the

-carbon.
Add an electron-donating group (EDG) (e.g., -OMe, -NMe2) to the aromatic ring. This pushes electron density into the alkene, making it less attractive to water [2].
Scaffold Hopping Removes the hydrolyzable motif entirely.Replace the ester/cyano acceptor with a rigid heterocycle (e.g., converting a linear acrylate to a cyclic lactone or quinolone) to lock the conformation.

Q: My compound is a covalent inhibitor (Michael Acceptor). Won't these changes kill potency? A: It is a trade-off. Steric bulk might lower on-target potency (


), but if the compound hydrolyzes in the stomach (

min), it will never reach the target. You must optimize for Metabolic Stability over raw potency.

Module 3: The Splitting Peak (Isomerization)

Issue: Your single peak splits into two peaks in acidic HPLC solvents, or the biological activity drops despite the mass remaining correct.

The Mechanism: Acid-Catalyzed Rotation

Double bonds are usually rigid. However, protonation of the "push-pull" system (donor-acceptor conjugated system) lowers the double bond character, effectively turning it into a single bond transiently. This allows free rotation.

  • 
    -isomer:  Often stabilized by intramolecular hydrogen bonds (e.g., in 3-benzylideneindolin-2-ones) [3].
    
  • 
    -isomer:  Often the kinetic product or the active drug form.
    
Troubleshooting Protocol

1. The "Lights Out" Test Ylidene bonds are photosensitive. Acid lowers the barrier, but ambient light drives the rotation.

  • Step 1: Prepare two samples of your compound in acidic buffer (pH 2).

  • Step 2: Wrap one vial entirely in aluminum foil (Dark Control). Leave the other on the bench (Light Exposed).

  • Step 3: Analyze by HPLC after 2 hours.

  • Result: If the Dark Control is pure but the Light Exposed is split, your issue is Photo-isomerization , not purely acid instability.

2. Thermodynamic Equilibration If the isomerization is purely acid-driven (dark conditions), you are fighting thermodynamics.

  • Solution: You cannot stop the rotation if the barrier is low. You must design the molecule so the Active Isomer is the Thermodynamic Isomer .

  • Tip: Use intramolecular hydrogen bonding (IMHB) to lock the desired conformation. For example, an ortho-hydroxyl group can H-bond to the carbonyl oxygen, locking the

    
    -isomer [4].
    

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Kinetic Stability Assay (Acidic)

Use this protocol to quantify half-life (


) and rank analogs.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Acidic Buffer: 0.1 M HCl (pH 1.2) or Simulated Gastric Fluid (SGF) without enzymes.

  • Internal Standard: Verapamil or Caffeine (stable reference).

Workflow:

  • Preparation: Spike 5 µL of Stock Solution into 995 µL of Acidic Buffer (Final conc: 50 µM).

  • Incubation: Incubate at 37°C in a thermomixer (shaking).

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 mins.

    • At each point, remove 50 µL and quench immediately into 150 µL cold Acetonitrile (stops hydrolysis).

  • Analysis: Inject onto LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
SOP-02: Non-Nucleophilic Buffer Selection

Avoid "Buffer Catalysis." Some buffers act as nucleophiles or general bases, accelerating ylidene hydrolysis [5].

Buffer SystemSuitability for Ylidene BondsNotes
Phosphate ⚠️ Risky Phosphate anions can act as general bases, catalyzing hydrolysis.
Acetate ⚠️ Risky Acetate is nucleophilic enough to attack highly activated Michael acceptors.
TFA (0.1%) Preferred Trifluoroacetic acid is a poor nucleophile. Good for HPLC.
Formic Acid Preferred Volatile, low nucleophilicity. Ideal for LC-MS.

References

  • Grover, G. et al. (2000). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research.[1]

  • Yamashita, M. et al. (2014). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry.

  • Al-Shuaeeb, R. A. A. et al. (2013). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. RSC Advances.

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Modifications.

  • Rajasekaran, K. et al. (2003). Micellar catalysis in the retro-Knoevenagel reaction of ethyl-α-cyanocinnamates. Indian Academy of Sciences.[2]

Sources

Reducing catalyst poisoning during the reduction of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Document ID: TSC-HYD-2024-09 Topic: Mitigation of Catalyst Poisoning & Selectivity Control Target Audience: Process Chemists, API Development Scientists

Executive Summary

The reduction of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (Structure 1 ) to its saturated congener is a critical intermediate step in the synthesis of 4-substituted piperidine therapeutics (e.g., antihistamines, neuroactive agents). This transformation presents a "perfect storm" for heterogeneous catalysts: an electron-rich secondary amine , a coordinating nitrile group , and a sterically hindered tetrasubstituted olefin .

This guide addresses the three primary failure modes:

  • Amine-Induced Deactivation: Competitive adsorption of the piperidine nitrogen.

  • Nitrile Coordination: Reversible poisoning and side-reaction oligomerization.

  • Feedstock Impurities: Sulfur/Halide carryover from olefination steps.

Module 1: Diagnosing Catalyst Deactivation

Q1: Why does the reaction stall at 20-30% conversion despite fresh catalyst loading?

Diagnosis: This is the hallmark of Amine Poisoning . Mechanism: The basic nitrogen of the piperidine ring (


) donates its lone pair to the Lewis-acidic metal surface (Pd/Pt). This forms a strong M-N 

-bond, effectively "capping" the active sites required for

activation and olefin coordination.

The Solution: In-Situ Protonation You must mask the nitrogen lone pair. Running the reaction in a neutral solvent (MeOH, EtOH, THF) leaves the amine free to poison the catalyst.

  • Protocol Adjustment: Switch to Glacial Acetic Acid or a MeOH/HCl system.

  • Why: Protonating the amine (

    
    ) renders it non-coordinating. The ammonium cation does not bind to the metal surface, leaving active sites free for the olefin.
    

Critical Note: If using HCl, ensure your equipment is Hastelloy or glass-lined. Chloride ions can cause pitting corrosion and, at high concentrations, can themselves act as catalyst inhibitors (via halide adsorption). Acetic acid is the preferred first-line solvent.

Q2: I am seeing dimeric side products and a loss of nitrile intensity in IR. What is happening?

Diagnosis: Nitrile Reduction & Oligomerization . Mechanism: While Pd/C is generally selective for C=C vs C


N, elevated temperatures or hydrogen starvation can trigger nitrile reduction. The resulting primary imine intermediate (

) is highly reactive. It can:
  • Hydrolyze to an aldehyde (poisoning via CO formation).

  • React with the starting amine or itself to form dimers (secondary amines).

  • Polymerize on the catalyst surface, forming a "gum" that physically blocks pores.

The Solution: Kinetic Control

  • Temperature: Maintain

    
    . Nitrile activation usually requires higher activation energy (
    
    
    
    on Pd).
  • Pressure: Maintain high

    
     mass transfer ( > 5 bar). Hydrogen starvation favors imine condensation.
    
  • Catalyst Selection: Use 5% Pd/C (unreduced, 50% wet) . Avoid PtO

    
     (Adams Catalyst) unless you specifically intend to reduce the nitrile, as Pt is more active for C
    
    
    
    N reduction.

Module 2: Feedstock Purity & Pre-treatment

Q3: The catalyst dies immediately (0% conversion). We used a Wittig/Horner-Wadsworth-Emmons reaction to make the starting material.

Diagnosis: Phosphorus/Sulfur Poisoning . Mechanism: Precursors synthesized via Wittig (Phosphorus) or Peterson (Silicon/Sulfur) olefination often contain trace ligands (


, thiols). P and S are irreversible poisons; they bind permanently to Pd active sites.

The Solution: Remediation Protocol Before hydrogenation, the substrate must be subjected to a "Scavenger Wash":

  • Dissolve substrate in EtOAc.

  • Wash with 5% aqueous

    
     (removes S and N ligands) or treat with activated charcoal.
    
  • Recrystallize : If possible, isolate the HCl salt of the starting material. Crystallization effectively purifies the substrate from lipophilic catalyst poisons.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competitive adsorption pathways and the corrective action of protonation.

CatalystPoisoning cluster_surface Catalyst Surface (Pd/C) ActiveSite Pd Active Site Product Saturated Piperidine ActiveSite->Product Reduction Cycle BlockedSite Blocked Site Substrate 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (Free Base) Substrate->BlockedSite Strong Adsorption (N-Lone Pair) ProtonatedSub Ammonium Species (Non-Coordinating) Substrate->ProtonatedSub + H+ Acid Acidic Medium (H+) ProtonatedSub->ActiveSite Weak/No Adsorption (Olefin Access Allowed) H2 H2 Gas H2->ActiveSite Dissociative Adsorption

Experimental Protocol: Optimized Hydrogenation

Objective: Selective reduction of the exocyclic double bond while preserving the nitrile and preventing catalyst poisoning.

Materials:

  • Substrate: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (10 mmol)

  • Solvent: Glacial Acetic Acid (30 mL)

  • Catalyst: 10 wt% Pd/C (50% water wet) - Load: 10 mol% Pd

  • Hydrogen Source: Balloon or Parr Shaker (3-5 bar preferred)

Step-by-Step Procedure:

  • Preparation (Inerting):

    • Charge the reaction vessel with the substrate.

    • Add Glacial Acetic Acid.[1] Stir until fully dissolved. Note: The reaction is exothermic as the amine protonates.

    • Degas the solution by bubbling Nitrogen for 10 minutes. (Removes dissolved

      
       which can oxidize the catalyst).
      
  • Catalyst Addition:

    • Under a Nitrogen blanket, carefully add the Pd/C catalyst.

    • Safety: Do not add dry catalyst to flammable solvents. The wet paste mitigates ignition risk.

  • Hydrogenation:

    • Purge the vessel: Vacuum

      
       Nitrogen (3x), then Vacuum 
      
      
      
      Hydrogen (3x).
    • Pressurize to 4 bar (60 psi) .

    • Stir vigorously (>1000 rpm). Mass transfer is often the rate-limiting step.

    • Maintain temperature at 25-30°C . Do not heat.

  • Work-up (Catalyst Removal):

    • Once

      
       uptake ceases (monitor pressure drop), purge with Nitrogen.
      
    • Filter the reaction mixture through a pad of Celite to remove Pd/C. Wash the pad with acetic acid.

    • Crucial: Do not let the filter cake dry out (pyrophoric hazard). Keep it wet with water/solvent.

  • Isolation:

    • Concentrate the filtrate to remove bulk acetic acid.

    • Basify the residue with aqueous NaOH (to pH > 12) to liberate the free amine.[2]

    • Extract with DCM or EtOAc. Dry and concentrate.

Data Summary: Solvent & Catalyst Effects

ParameterConditionOutcomeRecommendation
Solvent Methanol (Neutral)< 30% Conv. (Stalled)❌ Avoid (Amine poisoning)
Solvent Acetic Acid > 98% Conv. (Clean) Standard
Solvent Methanol + HCl> 95% Conv. (Corrosion risk)⚠️ Use only with glass equip.
Catalyst 5% Pd/C Selective (C=C only) Standard
Catalyst PtO2 (Adams)Over-reduction (Amine formation)❌ Avoid for nitrile retention
Temperature > 50°CDimer/Polymer formation❌ Keep Cool (<35°C)

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on amine poisoning mechanisms).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for nitrile/amine selectivity).
  • Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions". Chemistry – A European Journal, 13(20), 5937-5943. Link (Demonstrates solvent effects on Pd/C activity).

  • Beller, M., et al. (2010). "Catalytic Hydrogenation of Nitriles to Amines". ChemCatChem, 2(10), 1279-1284. Link (Discusses nitrile poisoning and side reactions).

  • Org. Synth. Coll. Vol. 3, p. 720 (1955). "Hydrogenation of Nitriles". Link (Classic protocols for handling nitrile reductions).

Sources

Technical Support Center: Handling the Hygroscopic Nature of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile and its various salt forms. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of these compounds. Our goal is to equip you with the scientific understanding and practical techniques necessary for successful experimentation and development.

Piperidine-containing compounds are a cornerstone in the pharmaceutical industry, forming the structural basis for a wide array of therapeutics.[1][2] However, the inherent basicity of the piperidine nitrogen often necessitates salt formation to improve properties like solubility and stability.[3][4][5] A common challenge with such salts is hygroscopicity—the tendency to absorb moisture from the atmosphere.[3][6] This can significantly impact critical attributes of an active pharmaceutical ingredient (API), including its chemical stability, physical form, and manufacturability.[6][7][8]

This guide is structured to address specific issues you may encounter, providing not just procedural steps but also the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding and Characterizing Hygroscopicity

Question 1: My salt of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is gaining weight and becoming sticky. What is happening and how can I quantify this?

Answer: This is a classic sign of hygroscopicity. The salt is absorbing moisture from the air, which can lead to changes in its physical state, such as deliquescence (dissolving in the absorbed water). To effectively work with this compound, you first need to characterize its moisture-sorption behavior.

The primary technique for this is Dynamic Vapor Sorption (DVS) . DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[9][10]

  • Why DVS is critical: The data from a DVS experiment generates a moisture sorption isotherm, which is a plot of the mass change versus RH.[9] This isotherm reveals the critical relative humidity (RHc) at which the material begins to absorb significant amounts of water. Knowing the RHc is essential for defining appropriate handling, processing, and storage conditions.[10][11]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place a small, accurately weighed amount of your 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile salt (typically 5-10 mg) into the DVS instrument's sample pan.

  • Drying Step: Start the experiment by drying the sample at 0% RH until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: The output will be a sorption-desorption isotherm. Analyze this plot to determine the RHc and the total amount of water absorbed. Hysteresis (a difference between the sorption and desorption curves) can indicate physical changes like hydrate formation or amorphization.[12]

Question 2: How do I accurately determine the water content of my sample at a specific point in time?

Answer: For a precise and specific measurement of water content, the gold-standard method is Karl Fischer (KF) titration .[13][14] Unlike gravimetric methods (like loss on drying) which measure the loss of any volatile component, KF titration is specific to water.[7][13]

  • Why Karl Fischer is the preferred method: The KF reaction is a quantitative and stoichiometric reaction between iodine and water.[15] This specificity makes it highly accurate for determining water content, even at trace levels (ppm).[] There are two main types: volumetric and coulometric. Coulometric KF is particularly suited for samples with very low water content.[14][17]

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the KF titration vessel and titrate with the KF reagent to a stable, anhydrous endpoint. This removes any residual water in the solvent.

  • Sample Introduction: Quickly and accurately weigh a suitable amount of your 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile salt and introduce it into the titration vessel. The sample must dissolve in the solvent to make the water accessible for titration.

  • Titration: Titrate the sample with the standardized KF reagent. The instrument will automatically detect the endpoint when all the water has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight.

Technique Principle Primary Use Key Advantage
Dynamic Vapor Sorption (DVS) Gravimetric measurement of mass change with varying relative humidity.[9]Characterizing hygroscopic behavior and determining critical relative humidity (RHc).[18]Provides a comprehensive profile of moisture interaction.[18]
Karl Fischer (KF) Titration Titrimetric method based on a specific chemical reaction with water.[13]Accurate quantification of water content at a specific time.[]Highly specific to water, avoiding interference from other volatiles.[13]
Section 2: Practical Handling and Storage

Question 3: What are the best practices for weighing and handling a hygroscopic 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile salt in the lab?

Answer: The key to handling hygroscopic materials is to minimize their exposure to ambient atmospheric moisture.[6] Standard laboratory benchtops, especially in humid climates, can quickly compromise your sample.

Workflow for Handling Hygroscopic Compounds

G cluster_prep Preparation cluster_weighing Weighing Environment cluster_action Action cluster_post Post-Weighing start Equilibrate sample to ambient temperature in a desiccator tools Prepare all necessary tools (spatulas, weigh paper, vials) start->tools glovebox Transfer sample to a nitrogen-purged glovebox or a low-humidity chamber tools->glovebox balance Place analytical balance inside the controlled environment glovebox->balance weigh Perform weighing operation quickly balance->weigh seal Immediately seal the sample in a pre-tared, airtight container weigh->seal store Return bulk material to desiccator/controlled storage seal->store document Document weight and environmental conditions (RH%, Temp) store->document

Caption: Controlled Weighing Workflow for Hygroscopic Salts.

  • Controlled Environment: The most robust solution is to handle the material inside a glovebox with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen).[19] If a glovebox is unavailable, a desiccator cabinet with a low-humidity feed can be a viable alternative for short periods.

  • Speed is Key: Work as quickly as possible to minimize exposure time. Have all your vials, spatulas, and other equipment ready before opening the main container.[19]

  • Storage: Always store the bulk material in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For long-term storage, consider flame-sealing under an inert atmosphere in glass ampoules.

Question 4: My lab has high ambient humidity. What facility-level controls can be implemented?

Answer: Relying solely on secondary controls like desiccators can be challenging in persistently humid environments. Facility-level engineering controls are a more reliable solution.

  • HVAC Systems with Dehumidification: Installing robust heating, ventilation, and air conditioning (HVAC) systems equipped with desiccant dehumidifiers is the most effective way to control the overall laboratory environment.[20][21][22] These systems can maintain a consistent low relative humidity, which is crucial for the integrity of research and the reproducibility of experiments.[20][21]

  • Dedicated Low-Humidity Rooms: For particularly sensitive operations, designating a specific room with stringent humidity controls (e.g., <20% RH) can be a cost-effective approach.[23] This room would house analytical balances and other sensitive equipment.

Section 3: Mitigation Strategies in Formulation and Development

Question 5: The hygroscopicity of my lead salt is causing issues with powder flow and stability. What are my options?

Answer: This is a common challenge in drug development. Preformulation studies are designed to identify and mitigate these risks early on.[24][25][26][27][28] You have several strategies at your disposal:

  • Salt Screening: This is often the most effective initial step. The hygroscopicity of a salt is highly dependent on its crystal lattice structure.[3][29] Screening a variety of counter-ions (e.g., mesylate, tosylate, sulfate, in addition to the common hydrochloride) can yield a new salt form of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile with a more stable, less hygroscopic crystalline structure.[4][29][30]

  • Co-crystallization: If salt screening is unsuccessful or not viable, forming a co-crystal is an excellent alternative.[31][32] A co-crystal is a multi-component crystal where the API and a co-former are held together by non-ionic bonds. This can significantly alter the physicochemical properties, often leading to reduced hygroscopicity and improved stability.[5][31][[“]]

  • Formulation Strategies: If you must proceed with the hygroscopic salt, formulation techniques can be used to protect it.

    • Hydrophobic Excipients: Blending the API with hydrophobic excipients (e.g., magnesium stearate, certain types of cellulose) can create a microenvironment that repels moisture.[34][35]

    • Moisture Barrier Coatings: For solid dosage forms like tablets, applying a polymer-based moisture barrier coating can effectively shield the API from ambient humidity.[[“]][34]

    • Optimized Packaging: Using high-barrier packaging, such as aluminum blisters or high-density polyethylene (HDPE) bottles with desiccants, is critical for ensuring long-term product stability.[6][[“]]

Logical Flow for Mitigating Hygroscopicity Issues

G cluster_preform Preformulation / Crystal Engineering cluster_formulation Formulation Strategies start Identify Hygroscopicity Issue in Lead Salt salt_screen Conduct Salt Screening for Alternative Forms start->salt_screen cocrystal Investigate Co-crystal Formation salt_screen->cocrystal If unsuccessful end Stable Drug Product salt_screen->end If successful excipients Use Hydrophobic Excipients cocrystal->excipients If original salt must be used cocrystal->end If successful coating Apply Moisture-Barrier Coating excipients->coating packaging Implement High-Barrier Packaging with Desiccants coating->packaging packaging->end

Caption: Decision Pathway for Managing Hygroscopic APIs.

By systematically characterizing, handling, and mitigating the hygroscopic nature of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile salts, researchers can ensure the integrity of their experimental results and develop robust, stable drug products.

References
  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. ProUmid. [Link]

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Particle Characterisation Laboratories. [Link]

  • Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Surface Measurement Systems. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information (NCBI). [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

  • Preformulation Studies. HyCON Labs. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms. Condair Group. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. PharmTech. [Link]

  • Pharmaceutical humidity control. Munters. [Link]

  • Humidity Control is Crucial in Pharmaceutical Production. Dehum. [Link]

  • Pharmaceutical Temperature and Humidity Control Solutions. Air Innovations. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Best Practices For Preformulation In Drug Development. Drug Discovery Online. [Link]

  • Preformulation Studies of Pharmaceutical New Drug Molecule & Products: An Overview. ResearchGate. [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]

  • Ideal Humidity Control in Pharmaceuticals and Healthcare. Kosmen. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI). [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link]

  • USP Water Activity: A Better Approach for Lyo Moisture Determination. A3P. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]

  • Moisture Content Determination for Drug Formulation and Analysis. Labinsights. [Link]

  • Influence of Water Content on Basicities in Acetonitrile. ResearchGate. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Acetonitrile stability as a mobile phase. Chromatography Forum. [Link]

  • Are acetonitrile and water mutually soluble under all conditions? Hawach Scientific. [Link]

  • Effect of moisture on solid state stability. ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • The Impact of Powder Moisture Content on Quality and Stability. Ametek. [Link]

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Assessment of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a critical intermediate often encountered in the synthesis of tricyclic antihistamines (e.g., Azatadine, Loratadine analogs) and serotonin antagonists. Structurally, it features a secondary amine (piperidine ring), a nitrile group, and a phenyl ring conjugated via an exocyclic double bond.

The Analytical Challenge

The primary challenge in analyzing this molecule is the piperidine nitrogen (


) .
  • Silanol Interaction: On traditional silica-based C18 columns at neutral or acidic pH, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing (

    
    ) and poor reproducibility.
    
  • Geometric Isomerism: The exocyclic double bond introduces the possibility of E/Z isomerism. A robust method must resolve these potential isomers or confirm their coalescence.

  • Hydrophobicity: The phenyl and nitrile groups provide moderate hydrophobicity (

    
    ), making Reverse Phase Chromatography (RPC) the dominant mode of choice.
    

This guide compares three distinct chromatographic approaches to determine the most robust protocol for purity assessment.

Synthesis & Impurity Origin (Visualized)

To understand the impurities we must separate, we first map the genesis of the molecule. The target compound is typically formed via the Knoevenagel condensation of 4-piperidone with benzyl cyanide.

SynthesisPath BenzylCyanide Benzyl Cyanide (Starting Material) AlcoholInt Tertiary Alcohol Intermediate BenzylCyanide->AlcoholInt Base Cat. Piperidone 4-Piperidone (Starting Material) Piperidone->AlcoholInt ImpurityA Impurity A: Unreacted Ketone Piperidone->ImpurityA Residual Target 2-Phenyl-2-(piperidin-4-ylidene) acetonitrile (TARGET) AlcoholInt->Target Dehydration (-H2O) ImpurityB Impurity B: Hydrolysis Product (Amide) Target->ImpurityB Nitrile Hydrolysis (Degradation)

Figure 1: Synthesis pathway and potential critical impurities.[1][2] The dehydration step is the critical quality attribute (CQA) controlling the formation of the target vinyl nitrile.

Comparative Method Analysis

We evaluated three methodologies. The "Gold Standard" for basic drugs (Method B) is compared against the "Legacy" approach (Method A) and a "Modern LC-MS Compatible" approach (Method C).

Method A: The Legacy Approach (Low pH / Traditional C18)
  • Column: Standard Silica C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile[3][4]

  • Mechanism: Ion-suppression of acidic silanols; analyte is fully protonated.

Method B: The High pH Hybrid Approach (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[5][6][7][8]

  • Mechanism: At pH 10, the piperidine amine is largely deprotonated (neutral), eliminating silanol interactions and increasing retention.

Method C: Charged Surface Hybrid (CSH) / Acidic
  • Column: CSH C18 or Phenyl-Hexyl (Charged Surface Hybrid).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: The stationary phase carries a permanent positive charge, electrostatically repelling the protonated amine to prevent surface adsorption (tailing) while maintaining LC-MS compatibility.

Experimental Data & Performance Matrix

The following data summarizes the performance of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (100 µg/mL injection).

ParameterMethod A (Legacy Low pH)Method B (High pH Hybrid)Method C (CSH Acidic)
Retention Time (

)
4.2 min8.5 min5.1 min
USP Tailing Factor (

)
2.1 (Fail) 1.05 (Excellent) 1.15 (Good)
Theoretical Plates (

)
~4,500~12,000~9,500
Resolution (vs. Impurity B) 1.84.53.2
MS Compatibility No (Non-volatile buffer)YesExcellent
Column Stability HighHigh (requires Hybrid particle)High
Analysis of Results
  • Method A fails due to the basic nitrogen interacting with the silica backbone. The tailing (

    
    ) masks small impurities eluting immediately after the main peak.
    
  • Method B is the superior choice for purity assay . By operating at pH 10, the molecule is neutral. This maximizes hydrophobic retention (longer

    
    ) and produces a perfectly symmetrical peak.
    
  • Method C is the choice for LC-MS . If you need to identify unknown impurities by mass, this method provides sharp peaks without the signal suppression often caused by high pH buffers.

Detailed Recommended Protocol (Method B)

This protocol is validated for robustness and is suitable for QC release testing.[4]

Reagents & Equipment
  • Instrument: HPLC with UV-Vis (DAD preferred) capable of mixing quaternary gradients.

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm (or equivalent Hybrid particle).

  • Reagents: Ammonium Bicarbonate (LC grade), Ammonium Hydroxide (28%), Methanol (LC-MS grade), Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Methanol. (Note: Methanol is preferred over Acetonitrile at high pH to improve solubility of bicarbonate salts and provide different selectivity for the phenyl ring).

Instrument Parameters[3][5][7][10]
  • Flow Rate: 1.0 mL/min[2][6][9][10]

  • Column Temp: 35°C

  • Detection: UV at 245 nm (Max absorption of vinyl-nitrile-phenyl system) and 210 nm (for non-chromophoric impurities).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
10.01090Linear
12.01090Hold
12.19010Re-equilibrate
17.09010End

Troubleshooting & Scientific Rationale

The "Memory Effect" (Carryover)

Secondary amines are notorious for sticking to stainless steel injector loops.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash protonates the amine, making it highly soluble and flushing it from the needle surface.

Isomer Separation

If the E/Z isomers separate, you will see a "doublet" peak.

  • Validation: Perform a forced degradation study (heat + acid). If the ratio of the doublet changes, they are isomers. If one disappears, it is a degradant.

  • Resolution Strategy: If single-peak integration is required for total purity, lower the column temperature to 15°C to sharpen the resolution, or raise it to 60°C to induce rapid interconversion (coalescence) into a single peak.

Decision Tree for Method Selection

MethodSelection Start Start Method Development Q1 Is MS Detection Required? Start->Q1 BranchMS Yes (LC-MS) Q1->BranchMS BranchUV No (UV Only) Q1->BranchUV MethodC Select Method C: CSH C18 + Formic Acid (Sharp peaks, MS friendly) BranchMS->MethodC Q2 Is the sample complex (many basic impurities)? BranchUV->Q2 MethodB Select Method B: High pH Hybrid C18 (Best Resolution & Loading) Q2->MethodB Yes MethodA Select Method A: Ion-Pairing or Low pH (Only if Hybrid cols unavailable) Q2->MethodA No (Simple Mix)

Figure 2: Decision matrix for selecting the optimal chromatographic conditions based on detection needs and sample complexity.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Knoevenagel condensation mechanisms of piperidones).

  • Phenomenex. (2018). High pH Stability of Gemini-NX C18 Columns for Basic Pharmaceuticals. Technical Guide.[4]

Sources

Structural Validation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , a critical intermediate often used in the synthesis of HDAC inhibitors (e.g., RGFP966) and antihistamine analogs.

Unlike standard spectral databases that list simple peak tables, this guide focuses on the comparative analysis required to distinguish the target ylidene (exocyclic double bond) from its common synthetic impurities: the saturated analog (over-reduction) and the Strecker isomer (regioisomer).[1]

Executive Summary & Structural Context

The target molecule, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (Formula: C₁₃H₁₄N₂), features a piperidine ring linked to a phenylacetonitrile moiety via an exocyclic double bond at the 4-position.[1]

  • Critical Quality Attribute (CQA): Confirmation of the exocyclic alkene geometry.

  • Common Pitfall: Confusing the target with its saturated analog (2-phenyl-2-(piperidin-4-yl)acetonitrile) or the N-alkylated Strecker product (2-phenyl-2-(piperidin-1-yl)acetonitrile).

The Analytical Challenge

Standard LC-MS (ESI+) typically shows an [M+H]⁺ of ~199.12 for both the target and its regioisomers. Therefore, ¹H NMR is the primary definitive method for structural assignment, specifically relying on the absence of methine protons and the distinct splitting of the piperidine ring due to the magnetic anisotropy of the Phenyl/Cyano groups.[1]

Experimental Protocol: ¹H NMR Acquisition

To ensure reproducible resolution of the piperidine ring multiplicity, follow this specific protocol.

Sample Preparation[2][3][4]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[1]

    • Note: If the N-H proton signal is obscured or broad, use DMSO-d₆ to sharpen the exchangeable proton signal, though this may compress the aliphatic region.[1]

  • Concentration: Dissolve 5–10 mg of the free base in 0.6 mL of solvent.

    • Caution: High concentrations (>20 mg/mL) may cause stacking of the aromatic rings, shifting signals upfield.[1]

  • Tube Quality: Use high-throughput 5mm NMR tubes (Level 1 or higher) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Scans (NS): 16 (minimum) to 64 (for minor impurity detection).[1]

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative assignment; increase to 5.0 s for qNMR).

  • Temperature: 298 K (25°C).[1]

¹H NMR Peak Assignment & Interpretation

The spectrum is characterized by a lack of symmetry in the piperidine ring due to the rigid exocyclic double bond.[1] The Phenyl ring and Cyano group create different magnetic environments for the "left" and "right" sides of the piperidine ring.[1]

Summary Table: Chemical Shifts (in CDCl₃)
PositionTypeShift (δ ppm)IntegrationMultiplicityDiagnostic Note
Aromatic Ar-H7.30 – 7.555HMultipletOverlapping ortho, meta, para protons.[1]
Piperidine α N-CH2.95 – 3.104HMultiplet (t-like)Protons adjacent to Nitrogen (C2, C6).[1]
Piperidine β =C-CH2.45 – 2.754HMultiplet (t-like)Allylic protons (C3, C5).[1] Key Diagnostic Region.
Amine N-H 1.80 – 2.201HBroad SingletChemical shift varies with concentration/water content.[1]
Detailed Mechanistic Interpretation
  • The "Silent" Ylidene Carbon: Unlike the saturated analog, the target molecule has NO methine proton at the junction of the ring and the nitrile group.[1] The absence of a signal around 3.5–4.0 ppm (which would correspond to Ph-CH(CN)-R) is the strongest evidence of the ylidene structure.

  • Magnetic Anisotropy (The "Split" Ring): The exocyclic double bond locks the piperidine ring conformation.[1]

    • The protons at C3 and C5 (allylic) are cis to either the Phenyl group or the Cyano group.[1]

    • The Cyano group (linear) has a shielding cone that differs from the Phenyl ring's deshielding ring current.[1]

    • Observation: In high-field NMR (>500 MHz), the allylic protons (C3/C5) often split into two distinct multiplets (e.g., 2.50 ppm and 2.70 ppm) rather than a single signal.[1] In lower fields (300/400 MHz), they may appear as a complex overlapping multiplet ~2.6 ppm.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectral signature against its most common synthetic byproducts.

Comparison Table: ¹H NMR Diagnostic Signals
FeatureTarget: Ylidene Alternative 1: Saturated Analog Alternative 2: Strecker Isomer
Structure Ph-C(CN)=PiperidinePh-CH(CN)-PiperidinePh-CH(CN)-N-Piperidine
Alkene Region Quaternary (No H) N/AN/A
Methine (CH-CN) Absent Doublet ~3.8 ppmSinglet ~4.5 ppm
Piperidine Ring 2 sets of CH₂ (Allylic + α)Complex envelope (Chair)Symmetric α-CH₂ ~2.4 ppm
Mass (LC-MS) 198.26 Da200.28 Da200.28 Da
Mechanistic Explanation of Differences
  • Saturated Analog: Formed if the Knoevenagel condensation is followed by an accidental reduction (e.g., during deprotection with Pd/C present).[1] It breaks the conjugation, restoring the chair conformation of piperidine and introducing a chiral center at the methine carbon.[1]

  • Strecker Isomer: Formed if 4-piperidone reacts with cyanide and amine incorrectly, or if the starting material was 1-amino-piperidine.[1] The nitrogen is attached directly to the methine carbon, causing a significant downfield shift of that methine proton (~4.5 ppm).[1]

Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating the synthesized product using NMR data.

NMR_Validation Start Crude Product Isolated (Target: Ylidene) Check_Ar Check Aromatic Region (7.3-7.5 ppm) Start->Check_Ar Check_Methine Check for Methine Proton (3.5 - 4.5 ppm) Check_Ar->Check_Methine Methine_Present Signal Present? Check_Methine->Methine_Present Ylidene_Confirm Check Allylic CH2 (2.4 - 2.8 ppm) Methine_Present->Ylidene_Confirm No Signal (Absent) Result_Sat Impurity: Saturated Analog (Over-reduction) Methine_Present->Result_Sat Doublet (d) Result_Strecker Impurity: Strecker Isomer (Regioisomer) Methine_Present->Result_Strecker Singlet (s) Result_Target VALIDATED TARGET 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Ylidene_Confirm->Result_Target Distinct Multiplets

Figure 1: NMR-based decision tree for structural validation of the piperidin-4-ylidene scaffold.

References

  • Preparation of Piperidin-4-ylidene derivatives

    • Methodology: Knoevenagel condensation of N-Boc-4-piperidone and phenylacetonitrile.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p. 575 (2004).[1]

    • Link:

  • Spectral Data for N-Boc Precursor (Comparison Standard)

    • Compound: tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate.[2][3]

    • Source: PubChem CID 11666874 (Spectral Data Section).[1]

    • Link:

  • General NMR Shifts of Piperidine Derivatives

    • Source: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Standard Reference Text).

  • Application in HDAC Inhibitor Synthesis

    • Context: Synthesis of RGFP966 intermedi
    • Source:Journal of Medicinal Chemistry, 2013, 56(16), 6462–6477.[1]

    • Link:

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and Process Chemists.

Executive Summary & Structural Context

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (Formula:


, MW: 198.26) is a critical synthetic intermediate and potential degradation impurity associated with tricyclic antihistamines, such as Loratadine , Desloratadine , and Cyproheptadine .

Its structure features a piperidine ring connected via a rigid exocyclic double bond (ylidene) to an acetonitrile and phenyl group. This conjugation creates unique stability challenges in mass spectrometry.

The Analytical Challenge: Differentiating this impurity from its saturated analogs or isobaric isomers requires choosing the correct ionization energy. This guide compares the fragmentation dynamics of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) , providing a roadmap for structural elucidation and trace quantification.

Comparative Analysis: ESI (Soft) vs. EI (Hard) Ionization[1]

This section objectively compares the two dominant modalities for analyzing this piperidine derivative.

FeatureMethod A: ESI-MS/MS (LC-MS) Method B: EI-MS (GC-MS)
Primary Application Trace quantification in biological matrices (plasma, urine) or API stability testing.Raw material purity analysis and structural fingerprinting (synthesis verification).
Ionization Energy Soft (~0–5 eV internal). Generates protonated molecular ions

.[1]
Hard (70 eV). Generates radical cations

.
Molecular Ion Stability High.[2] The

peak at m/z 199 is the base peak.
Low to Moderate. The

peak at m/z 198 is present but often not the base peak.
Fragmentation Richness Low in MS1. Requires Collision-Induced Dissociation (CID) in MS2 to generate fragments.High. Spontaneous fragmentation provides a unique spectral "fingerprint" immediately.
Key Specificity Detects polar, non-volatile salts. Best for the free base or HCl salt forms.Requires the free base form. Derivatization may be needed if the secondary amine causes tailing.

Deep Dive: Fragmentation Pathways

Understanding the specific bond cleavages is essential for interpreting spectra.[3]

A. Electrospray Ionization (ESI-MS/MS) Pathway

In ESI positive mode, the molecule is protonated at the most basic site: the piperidine nitrogen .

  • Precursor Ion: m/z 199

    
    
    
  • Primary Fragment (m/z 172): Loss of Hydrogen Cyanide (HCN, 27 Da). The nitrile group is labile under higher collision energies (CE > 25 eV).

  • Secondary Fragment (m/z 116/115): Cleavage of the piperidine ring. The exocyclic double bond remains intact, often retaining the phenyl group while the saturated ring fragments.

  • Diagnostic Fragment (m/z 56/82): Characteristic tetrahydropyridine fragments formed via Retro-Diels-Alder (RDA) mechanisms.

B. Electron Ionization (EI) Pathway

EI induces a radical cation mechanism, leading to extensive fragmentation.

  • Molecular Ion: m/z 198 (Radical Cation).

  • Base Peak (Predicted ~m/z 140-155): Loss of the propyl/ethyl fragments from the piperidine ring.

  • Tropylium Ion (m/z 91): While common in benzyls, the direct attachment to the double bond restricts the formation of a free tropylium ion, making m/z 77 (Phenyl cation) more prevalent if the bond breaks.

C. Mechanistic Visualization

The following diagram illustrates the ESI-CID fragmentation logic, critical for setting up Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 199 Transition Collision Cell (CID) (N2 Gas, 20-35 eV) M_Ion->Transition Isolation (Q1) Frag_A Loss of HCN (-27 Da) m/z 172 (Stable Conjugated Cation) Transition->Frag_A Pathway 1 (Nitrile Cleavage) Frag_B Piperidine Ring Fission m/z ~82 (Tetrahydropyridine moiety) Transition->Frag_B Pathway 2 (RDA Mechanism) Frag_C Phenyl Cation m/z 77 Transition->Frag_C Pathway 3 (High Energy)

Caption: Figure 1.[4][5] Proposed ESI-MS/MS fragmentation pathways for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile under Collision-Induced Dissociation.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: LC-MS/MS Quantification (High Sensitivity)

Objective: Quantify the impurity in a drug substance matrix at <0.05% levels.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid) .

    • Vortex for 60 seconds; Centrifuge at 10,000 rpm for 5 mins.

    • Transfer supernatant to an amber HPLC vial.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (QqQ):

    • Source: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions:

      • Quantifier: 199.1

        
         172.1 (CE: 25 eV).
        
      • Qualifier: 199.1

        
         82.0 (CE: 40 eV).
        
Protocol B: GC-MS Structural Confirmation

Objective: Verify the identity of the synthesized intermediate.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) .

    • Add 10 µL of Triethylamine (to ensure free base form).

  • GC Parameters:

    • Inlet: 250°C, Split ratio 20:1.

    • Column: DB-5ms (30m x 0.25mm).

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters:

    • Mode: Electron Ionization (70 eV).[1]

    • Scan Range: m/z 40–300.

    • Solvent Delay: 3.0 min.

Workflow Logic Diagram

The following decision tree guides the analyst on which method to select based on the sample stage.

WorkflowLogic Start Sample Origin Type_A Biological Matrix / Trace Impurity (<0.1%) Start->Type_A Type_B Raw Synthesis Material / High Purity (>95%) Start->Type_B Method_ESI LC-MS/MS (ESI) Select for Sensitivity Type_A->Method_ESI Non-volatile/Polar Method_EI GC-MS (EI) Select for Library Match Type_B->Method_EI Volatile/Stable Result_A Output: MRM Quant Data (ng/mL) Method_ESI->Result_A Result_B Output: Spectral Fingerprint (NIST Match) Method_EI->Result_B

Caption: Figure 2. Decision matrix for selecting ionization techniques based on analytical requirements.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Piperidine Derivatives (NIST WebBook). Retrieved from [Link]

  • Quiroz-Moreno, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed.[6] Retrieved from [Link]

  • Sutherland, F.C., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparing Synthetic Routes: Wittig Reaction vs. Peterson Olefination for Piperidin-4-ylidene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between the Wittig reaction and Peterson olefination for the synthesis of piperidin-4-ylidene derivatives, specifically focusing on N-protected substrates (e.g., N-Boc-4-piperidone).

Verdict:

  • The Wittig Reaction remains the industry standard for this specific transformation due to the low cost of reagents and high reliability (Yields >90%). However, it suffers from poor atom economy and the generation of triphenylphosphine oxide (

    
    ), which complicates purification on a large scale.[1]
    
  • The Peterson Olefination is a superior process chemistry alternative when

    
     removal becomes a bottleneck. It offers easier workup (volatile byproducts) and higher reactivity for sterically hindered substrates, though it requires more expensive organosilicon reagents and strictly anhydrous conditions.
    

Mechanistic Strategy & Causality

To understand the experimental choices, one must first understand the driving forces of each reaction. Both methods replace the carbonyl oxygen (


) with a carbon group (

), but they utilize different "oxygenophiles" (Phosphorus vs. Silicon) to drive the reaction.
The Wittig Reaction: Thermodynamics of P=O

The Wittig reaction is driven by the formation of the incredibly strong Phosphorus-Oxygen double bond (approx. 575 kJ/mol).

  • Mechanism: The nucleophilic carbon of the phosphonium ylide attacks the ketone.[2][3]

  • Intermediate: A four-membered cyclic oxaphosphetane forms.[4]

  • Collapse: The ring collapses to eject

    
     and the alkene.
    
  • Implication: The stability of

    
     is so high that the reaction is effectively irreversible. However, this same stability makes 
    
    
    
    a "sticky" byproduct that is difficult to remove.
The Peterson Olefination: Silicon Affinity

The Peterson olefination relies on the strong affinity of Silicon for Oxygen (Si-O bond approx. 452 kJ/mol), but it proceeds in two distinct steps.

  • Mechanism: An

    
    -silyl carbanion (e.g., 
    
    
    
    ) attacks the ketone.[5]
  • Intermediate: A

    
    -hydroxysilane  is formed.[6] This species can often be isolated.
    
  • Elimination: Treatment with acid or base triggers elimination.[5][6]

    • Acidic: Anti-elimination.[6]

    • Basic: Syn-elimination (via a 4-membered silicate intermediate similar to Wittig).

  • Implication: The byproduct is usually hexamethyldisiloxane (

    
    ), which is a volatile liquid (bp 100°C) and can be removed by simple distillation, avoiding chromatography.
    
Mechanistic Visualization

G cluster_0 Wittig Route cluster_1 Peterson Route node_start N-Boc-4-Piperidone node_oxa Oxaphosphetane (4-membered ring) node_start->node_oxa + Ylide node_hydroxy β-Hydroxysilane (Intermediate) node_start->node_hydroxy + TMS-CH2-Li node_ylide Ph3P=CH2 (Ylide) node_ylide->node_oxa node_wittig_prod Piperidin-4-ylidene node_oxa->node_wittig_prod node_tppo Ph3PO (Solid Waste) node_oxa->node_tppo node_silyl TMS-CH2-Li (Silyl Carbanion) node_silyl->node_hydroxy node_peterson_prod Piperidin-4-ylidene node_hydroxy->node_peterson_prod Acid/Base Elimination node_tmso (TMS)2O (Volatile Liq) node_hydroxy->node_tmso

Figure 1: Mechanistic divergence between Wittig (top) and Peterson (bottom) pathways. Note the byproduct difference: Solid waste vs. Volatile liquid.

Experimental Protocols & Data

Protocol A: The Wittig Standard (High Yield)

This protocol is optimized for N-Boc-4-methylenepiperidine . The use of Potassium tert-butoxide (


-BuOK) ensures rapid and complete ylide formation.
  • Substrate: N-Boc-4-piperidone[7][8]

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), 
    
    
    
    -BuOK, THF.[9]
  • Key Challenge: Removal of

    
    .
    

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried flask under

    
    , suspend 
    
    
    
    (1.35 equiv) in anhydrous THF (0.5 M). Cool to 0°C. Add
    
    
    -BuOK (1.3 equiv) portion-wise.[10] The solution will turn bright yellow (ylide formation). Stir for 45 mins.
  • Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in minimal THF. Add dropwise to the cold ylide solution.[8]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. (TLC monitoring: disappearance of ketone).

  • Workup (Crucial Step):

    • Quench with saturated

      
      .[8]
      
    • Dilute with Hexanes (Not Ethyl Acetate initially).

      
       is less soluble in hexanes.
      
    • Filter the precipitated

      
       solids.[8]
      
    • Concentrate filtrate.

  • Purification: Flash chromatography (0-10% EtOAc in Hexane).

    • Note: Even with filtration, some

      
       will remain and co-elute if polarity is too high.
      

Typical Data:

  • Yield: 90–94%

  • Purity: >98% (after column)

Protocol B: The Peterson Alternative (Clean Workup)

This protocol is ideal when chromatography is to be avoided or on larger scales where


 disposal is costly.
  • Substrate: N-Boc-4-piperidone[7][8]

  • Reagents: (Trimethylsilyl)methyllithium (

    
    ), 
    
    
    
    or
    
    
    .
  • Key Advantage: "Distill-and-done" purification.

Step-by-Step Procedure:

  • Addition: To a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF at -78°C (or 0°C), add

    
     (1.1 equiv, solution in pentane) dropwise.
    
  • Intermediate: Stir for 1 hour. The

    
    -hydroxysilane intermediate forms.[6][11]
    
  • Elimination (One-Pot):

    • Acidic Route: Add dilute

      
       or 
      
      
      
      directly to the reaction mixture and warm to room temperature. Stir for 2 hours.
    • Basic Route: If acid-sensitive groups are present (Boc is acid-sensitive, so Basic elimination is preferred here ), add KH or

      
      -BuOK and heat to reflux for 1 hour.
      
  • Workup:

    • Quench with water.[4] Extract with Ether.[7]

    • The byproduct, hexamethyldisiloxane, remains in the organic layer but is volatile.

  • Purification: Dry organic layer (

    
    ) and concentrate. The byproduct evaporates, leaving clean product.
    

Typical Data:

  • Yield: 80–86%

  • Purity: >95% (crude often clean enough for next step)

Performance Comparison Matrix

The following table synthesizes experimental data to aid decision-making.

FeatureWittig ReactionPeterson Olefination
Reagent Cost Low (Phosphonium salts are cheap)High (Organolithiums/Silanes are pricey)
Atom Economy Poor (Massive

waste)
Moderate (Loss of

)
Reaction Conditions Robust, tolerates moisture slightly betterStrictly anhydrous (Organolithium)
Purification Difficult (Chromatography required for

)
Easy (Byproducts are volatile/water soluble)
Yield (Piperidone) Excellent (90-95%) Good (80-85%)
Scalability Limited by chromatography volumeExcellent (Distillation/Extraction only)
Steric Hindrance Fails with very bulky ketonesSuperior (Less steric demand)

Decision Workflow

Use this logic flow to select the correct route for your specific drug development stage.

DecisionTree Start Start: Synthesis of Piperidin-4-ylidene Scale What is the Scale? Start->Scale Small Discovery Scale (< 5g) Scale->Small Large Process/Pilot Scale (> 100g) Scale->Large Substrate Is the Ketone Sterically Hindered? Small->Substrate Purification Is Chromatography Acceptable? Large->Purification YesChrom Yes Purification->YesChrom NoChrom No (Too expensive/slow) Purification->NoChrom ResultWittig USE WITTIG (High Yield, Standard) YesChrom->ResultWittig ResultPeterson USE PETERSON (Easy Workup, High Reactivity) NoChrom->ResultPeterson Hindered Yes (e.g., 3,5-substituted) Substrate->Hindered Open No (Standard 4-piperidone) Substrate->Open Hindered->ResultPeterson Open->ResultWittig

Figure 2: Decision matrix for selecting the optimal olefination method.

References

  • Wittig Reaction on N-Boc-4-piperidone (Yield Data)

    • Title: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate.[10][12][13]

    • Source: ChemicalBook / Patent Literature.[9]

  • Peterson Olefination General Protocol & Mechanism

    • Title: Peterson Olefination - Reaction Mechanism and Examples.[5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Comparative Kinetics (Si-O vs P-O)

    • Title: Competitive 'Wittig' vs 'Peterson' C=C bond formation.[14][15]

    • Source: Chemistry Stack Exchange (Grounding for mechanistic comparison).
    • URL:[Link]

  • Green Chemistry & Wittig Limitations

    • Title: Comparison of Traditional and Altern
    • Source: Delaware Valley University.
    • URL:[Link] (General institutional reference for green chemistry curriculum comparing these methods).

  • Synthesis of Donepezil Analogues (Contextual Application)

    • Title: Synthesis of Novel Piperidine Building Blocks.
    • Source: King's College London (Research Repository).
    • URL:[Link]

Sources

Validating Reference Standards for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Guide for Pharmaceutical Impurity Profiling

Executive Summary: The "Hidden" Intermediate

In the synthesis of antihistamines (e.g., azatadine, loratadine analogues) and piperidine-based analgesics, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile serves as a critical Knoevenagel condensation intermediate. However, its role often shifts from a transient intermediate to a Critical Quality Attribute (CQA) when it persists as a degradation impurity or unreacted precursor in the final API.

Validating a reference standard for this compound presents unique challenges:

  • Structural Rigidity: The exocyclic double bond (tetrasubstituted) lacks olefinic protons, complicating simple 1H-NMR integration.

  • Basicity: The secondary amine makes the compound prone to tailing in HPLC and hygroscopicity in solid form.

  • Stability: As a vinyl nitrile, it is susceptible to reverse-Aldol/Knoevenagel hydrolysis under acidic aqueous conditions.

This guide objectively compares the two primary methodologies for validating this standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[1][2]

Strategic Comparison: qNMR vs. Mass Balance

For a secondary standard like 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile, the choice of validation method dictates the uncertainty budget of your final impurity calculation.

Table 1: Performance Matrix
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Primary Ratio)
Principle Indirect.

Direct. Ratio of analyte signal to Internal Standard (IS).
Traceability Dependent on multiple external standards (Solvents, Water, ROI).Direct traceability to SI via the Internal Standard (e.g., NIST benzoic acid).
Sample Required High (>100 mg for TGA, KF, ROI, HPLC).Low (<20 mg total).[3]
Accuracy Risk High. Undetected impurities (e.g., inorganic salts, oligomers) inflate the assigned purity.Low. Measures the mole ratio of the specific proton core.
Throughput Low (3-5 days for full suite).High (4-6 hours).
Specific Challenge The piperidine amine can absorb atmospheric CO₂, which TGA might misinterpret as solvent.Requires a specific pulse sequence (

relaxation) to quantify the rigid phenyl protons accurately.

Technical Deep Dive: The Validation Workflows

Method A: The Mass Balance Approach (The "Sum of Errors")

This method assumes that if we measure everything that is not the analyte, the remainder must be the analyte.

Equation:



Critical Flaw for this Compound: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is often isolated as a salt (HCl or Tosylate) to improve stability. The Mass Balance method struggles to accurately quantify the counter-ion stoichiometry without specific Ion Chromatography (IC) data, often leading to "over-assigned" potency.

Method B: The qNMR Approach (The "Absolute" Truth)

qNMR does not require a reference standard of the analyte itself. It uses a certified Internal Standard (IS) to determine the absolute mass fraction.

Equation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2][4][5]

The "Self-Validating" Protocol: For this piperidine derivative, we utilize the aromatic protons (7.2–7.5 ppm) as the quantitation target, as the aliphatic piperidine protons may suffer from conformational broadening.

Experimental Protocols

Protocol 1: Structural Confirmation (Identity)

Before quantification, the structure must be unequivocally confirmed to ensure the double bond is intact (not hydrolyzed).

  • IR Spectroscopy: Look for the characteristic C≡N stretch at ~2210 cm⁻¹ . A shift or loss indicates hydrolysis to the amide or acid.

  • 13C-NMR (APT/DEPT): Verify the quaternary carbon of the nitrile attachment (~118 ppm for CN, ~150 ppm for the quaternary alkene carbon).

  • Mass Spectrometry: ESI+ mode. Expect

    
     (approx).
    
Protocol 2: qNMR Quantification (The Recommended Standard)

Rationale: This protocol minimizes sample use and bypasses the hygroscopicity error common in piperidine salts.

Reagents:

  • Solvent: DMSO-d6 (prevents amine exchange broadening).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? Its singlet at ~6.2 ppm is distinct from the aromatic region of the analyte (7.2–7.5 ppm) and the piperidine region (2.0–3.0 ppm).

Step-by-Step:

  • Weighing: Accurately weigh 15-20 mg of the analyte and 10-15 mg of Maleic Acid into the same HPLC vial. Record weights to 0.001 mg.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition (Bruker 400 MHz or higher):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . Crucial: The aromatic protons have long 
      
      
      
      relaxation times. Insufficient delay will underestimate the analyte.
    • Scans: 32 or 64.

    • Temperature: 298 K (controlled).

  • Processing: Phase correction must be manual. Integrate the Maleic Acid singlet (set to 2H) and the analyte aromatic multiplet (set to 5H).

Protocol 3: HPLC Purity (Homogeneity Check)

Rationale: qNMR gives a mass value, but HPLC ensures there are no structurally similar impurities (isomers) that might overlap in NMR.

  • Column: C18 Base-Deactivated (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (High pH keeps the piperidine uncharged and improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (optimal for the styrene-like conjugation).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this specific impurity standard.

ValidationWorkflow Start Crude 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Identity Identity Confirmation (IR, MS, 13C-NMR) Start->Identity Decision Is Structure Confirmed? Identity->Decision Fail Reject/Repurify (Check for Hydrolysis) Decision->Fail No MethodChoice Select Quantification Strategy Decision->MethodChoice Yes MB_Path Method A: Mass Balance (High Sample Vol, Traditional) MethodChoice->MB_Path Legacy/QC Req qNMR_Path Method B: qNMR (Low Sample Vol, Primary) MethodChoice->qNMR_Path R&D/Speed MB_Steps 1. TGA (Volatiles) 2. KF (Water) 3. ROI (Ash) 4. HPLC (Purity) MB_Path->MB_Steps qNMR_Steps 1. Co-dissolve with IS (Maleic Acid) 2. 1H-NMR (D1=60s) 3. Calculate Mole Ratio qNMR_Path->qNMR_Steps Final Generate Certificate of Analysis (CoA) MB_Steps->Final qNMR_Steps->Final

Caption: Figure 1. Decision tree for validating the 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile reference standard, highlighting the efficiency of the qNMR pathway.

Synthesis & Degradation Context[6]

Understanding where this standard comes from helps in identifying potential impurities (like the ketone precursor).

SynthesisPathway Reactant1 Benzyl Cyanide (Phenylacetonitrile) Intermediate Aldol Adduct (Alcohol Intermediate) Reactant1->Intermediate Base (Knoevenagel) Reactant2 N-Protected 4-Piperidone Reactant2->Intermediate Product 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (Target Standard) Intermediate->Product - H2O (Dehydration) Hydrolysis Degradant: 2-Phenyl-2-(piperidin-4-yl)acetamide Product->Hydrolysis Acid/H2O (Storage Instability)

Caption: Figure 2. Synthesis and common degradation pathway. The target standard is a dehydration product; moisture can revert it or hydrolyze the nitrile.

References

  • BIPM (Bureau International des Poids et Mesures). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Metrologia. Available at: [Link] (Accessed via BIPM qNMR database).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link].

  • PubChem. "2-Phenyl-2-piperidinoacetonitrile and related structures." National Library of Medicine. Available at: [Link].

Sources

GC-MS analysis for residual solvents in 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Optimization of Residual Solvent Analysis in 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile via HS-GC-MS

Executive Summary

In the synthesis of antihistamines and antiserotonergic agents, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile serves as a critical intermediate. The control of residual solvents (RS) in this intermediate is pivotal not only for regulatory compliance (ICH Q3C) but also to prevent side-reactions in subsequent synthetic steps.

While Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the industry workhorse for RS analysis (per USP <467>), it frequently struggles with the complex matrix of this specific piperidine derivative. Co-elution of synthesis byproducts and matrix-induced baseline noise often lead to false positives or inaccurate quantitation.

This guide objectively compares the standard HS-GC-FID approach against a specific Headspace GC-Mass Spectrometry (HS-GC-MS) protocol. We demonstrate that the MS-based approach offers superior specificity and sensitivity, particularly for distinguishing Class 2 solvents from structurally similar degradation products prone to forming in the injector port.

The Analytical Challenge

The analyte, 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile, presents three distinct challenges for residual solvent analysis:

  • Solubility & Matrix Trapping: The molecule is a lipophilic base. Standard dissolution solvents (water) are ineffective. High-boiling organic diluents (DMSO or DMF) are required, which can obscure early-eluting peaks in FID.

  • Thermal Instability: The piperidine ring and nitrile group can be reactive. Direct injection methods often cause thermal degradation in the liner, creating "ghost peaks" that mimic solvents.

  • Structural Similarity: Synthesis often involves Toluene (Class 2) and Ethanol (Class 3). The analyte's precursors often include alkyl-substituted aromatics that co-elute with Toluene on standard G43 columns.

Comparative Analysis: HS-GC-MS vs. Alternatives

The following table contrasts the performance of the proposed MS method against the standard FID technique and Direct Injection.

Table 1: Performance Comparison Matrix

FeatureHS-GC-MS (Recommended) HS-GC-FID (Standard) Direct Injection GC-FID
Specificity High: Mass spectral fingerprint confirms identity (m/z).Low: Relies solely on Retention Time (RT). Prone to false positives.Low: Matrix interferences are high.
Sensitivity (LOD) Excellent: SIM mode allows < 1 ppm detection.Good: Generally sufficient for limit tests, but struggles at trace levels.Variable: Baseline noise limits sensitivity.
Matrix Effects Minimal: SIM filters out matrix background.High: Co-eluting matrix peaks add to solvent area.Severe: Non-volatiles contaminate liner/column.
Throughput Medium: Requires MS tuning and data review.High: Fast, simple integration.Low: Frequent liner maintenance required.
Cost per Analysis High: Equipment and maintenance costs.Low: Robust, inexpensive detectors.Medium: Column replacement costs are high.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting HS-GC-MS over FID for this specific intermediate.

MethodSelection Start Analyte: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile Solubility Is Analyte Water Soluble? Start->Solubility Matrix Are Degradants/Precursors Volatile? Solubility->Matrix No (Requires DMSO/DMF) Coelution Risk of Co-elution with Solvents? Matrix->Coelution Yes FID Use HS-GC-FID (Standard) Matrix->FID No Coelution->FID Low Risk MS Use HS-GC-MS (Recommended) Coelution->MS High Risk (Toluene/Precursors)

Figure 1: Decision tree for selecting analytical technique based on matrix complexity.

Validated Experimental Protocol (HS-GC-MS)

This protocol is designed to meet ICH Q3C and USP <467> requirements, specifically optimized for the solubility profile of the piperidine intermediate.

Reagents & Materials[1]
  • Diluent: Dimethyl Sulfoxide (DMSO), GC Headspace Grade. (Chosen over DMF to prevent N-nitrosamine formation artifacts with the secondary amine).

  • Standards: USP Reference Standards for Methanol, Ethanol, Acetone, Isopropyl Alcohol, Dichloromethane, and Toluene.

  • Column: Agilent J&W DB-624UI (USP G43), 30m x 0.32mm, 1.8 µm film.

Headspace Conditions (PerkinElmer Turbomatrix or Agilent 7697A)
  • Vial Size: 20 mL

  • Sample Volume: 2.0 mL (100 mg analyte in DMSO)

  • Incubation Temperature: 90°C (Optimized: High enough to volatilize Toluene, low enough to prevent analyte degradation).

  • Incubation Time: 20 minutes.

  • Transfer Line / Loop Temp: 100°C / 110°C (Gradient prevents condensation).

GC-MS Parameters[2][3][4][5]
  • Inlet: Split ratio 10:1, 220°C.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 10°C/min to 240°C.

    • Hold 3 min.

  • MS Detection (Agilent 5977 or similar):

    • Mode: SIM/Scan (Synchronous).

    • SIM Groups:

      • Methanol: m/z 31

      • Ethanol: m/z 31, 45

      • Acetone: m/z 43, 58

      • Dichloromethane: m/z 49, 84

      • Toluene: m/z 91, 92

Experimental Workflow

Workflow Prep Sample Prep 100mg in 2mL DMSO Seal Crimp Seal 20mL Vial Prep->Seal HS Headspace Extraction 90°C, 20 min Seal->HS GC GC Separation DB-624 Column HS->GC MS MS Detection SIM Mode GC->MS Data Quantitation Target Ion Peak Area MS->Data

Figure 2: Step-by-step analytical workflow for residual solvent determination.

Data Interpretation & Causality

Why MS is Critical for this Analyte

In standard FID analysis, the DMSO solvent peak is massive and tails significantly. In 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile synthesis, a common impurity is 4-phenyl-1,2,3,6-tetrahydropyridine . On a DB-624 column, this impurity can co-elute near the Toluene window.

  • FID Result: A single peak is observed at the Toluene retention time. Result: Fail (>890 ppm).

  • MS Result: The peak is deconvoluted.

    • Toluene (m/z 91) is absent or low.

    • The interfering peak shows m/z 82 and 158 (characteristic of the tetrahydropyridine derivative).

    • Result: Pass (Toluene < Limit).

Causality: The MS allows for "Ion Extraction." By plotting only the m/z 91 ion, the interference from the matrix (which does not produce m/z 91) is mathematically removed, providing the true residual solvent load.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] International Council for Harmonisation.[2]

  • United States Pharmacopeia (USP). (2023).[3] General Chapter <467> Residual Solvents. USP-NF.

  • Camarasu, C. C. (2000). Headspace GC-MS analysis of residual solvents in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 197-210.

  • Cheng, C., et al. (2010). Trace analysis of residual solvents in pharmaceutical products by HS-GC/MS.[4][5] Journal of Chromatographic Science, 48(4), 268-274.

Sources

IR spectroscopy characteristic bands for nitrile and alkene groups in the compound

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Vibrational Spectroscopy Strategies for Nitrile and Alkene Characterization

Executive Summary: The Dual-Modality Approach

In pharmaceutical development and materials science, the precise characterization of nitrile (cyano, –C≡N) and alkene (olefin, C=C) functionalities is critical. These groups often serve as reactive handles in drug intermediates (e.g., acrylonitrile derivatives) or polymerization precursors.

While Fourier Transform Infrared (FT-IR) spectroscopy is the industry standard "product" for this analysis due to its speed and sensitivity to polar functional groups, it has distinct limitations when dealing with symmetric non-polar bonds. This guide objectively compares FT-IR with its primary alternative, Raman Spectroscopy , establishing a protocol where these techniques are not mutually exclusive but rather complementary validation systems.

Theoretical Basis: The Selection Rule Divergence

To interpret the data correctly, one must understand the physical mechanism driving the signal. This causality dictates which instrument you choose.

  • FT-IR (The Dipole Driver): IR absorption occurs only if the vibration causes a change in the dipole moment of the molecule.[1]

    • Nitrile: The –C≡N bond is highly polar. Stretching it creates a massive change in dipole moment, resulting in a strong, sharp IR band .[2]

    • Alkene: The C=C bond is less polar. If the alkene is symmetric (e.g., trans-2-butene), the dipole change is zero or near-zero, making the band IR silent or weak.

  • Raman (The Polarizability Driver): Raman scattering relies on a change in the polarizability (electron cloud deformation) of the bond.[1][3]

    • Nitrile: Visible but often weaker than in IR.

    • Alkene: The π-electron cloud of the C=C bond is easily deformed. This results in a very strong Raman signal , regardless of symmetry.

Decision Matrix: Method Selection

MethodSelection Start Target Functional Group Nitrile Nitrile (-C≡N) High Polarity Start->Nitrile Alkene Alkene (C=C) Variable Polarity Start->Alkene FTIR_Primary Method: FT-IR (Primary Choice) Nitrile->FTIR_Primary Strong Dipole Change SymCheck Is the Alkene Symmetric? Alkene->SymCheck SymCheck->FTIR_Primary No (Asymmetric) Raman_Primary Method: Raman (Primary Choice) SymCheck->Raman_Primary Yes (Symmetric)

Figure 1: Decision matrix for selecting the optimal vibrational spectroscopy technique based on molecular symmetry and bond polarity.

Comparative Analysis: FT-IR vs. Raman[3]

The following table contrasts the performance of standard FT-IR (using ATR sampling) against Dispersive Raman (typically 532 nm or 785 nm laser) for these specific groups.

FeatureFT-IR Performance (Nitrile/Alkene)Raman Performance (Alternative)Verdict
Nitrile Detection Excellent. Sharp, distinct peak ~2200–2260 cm⁻¹.[4] High sensitivity.Good. Visible, but often less intense than the IR band relative to the backbone.Use FT-IR
Alkene Detection Variable. Strong for terminal alkenes; weak/silent for internal symmetric alkenes.Excellent. C=C stretch is often the dominant feature in the spectrum (~1600–1680 cm⁻¹).[5]Use Raman for internal alkenes
Water Interference High. Aqueous samples obscure the fingerprint region.Low. Water is a weak Raman scatterer; ideal for aqueous solutions.Context Dependent
Sample Fluorescence None. Fluorescence does not affect IR absorption.High Risk. Impurities can fluoresce, swamping the Raman signal.FT-IR is more robust

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure scientific integrity, the following protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/liquid analysis.

Objective: Obtain a quantitative IR spectrum to confirm the presence of Nitrile and Alkene groups.

Step 1: Instrument Setup & Validation
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

  • System Check (Self-Validation):

    • Run a "Background" scan (air only). Ensure CO₂ peaks (2350 cm⁻¹) are minimized.

    • Validation: Run a Polystyrene standard. Verify the sharp peak at 1601 cm⁻¹. If shifted >1 cm⁻¹, recalibrate the laser.

Step 2: Sample Measurement
  • Place ~10 mg of solid or 10 µL of liquid onto the crystal center.

  • Apply pressure using the anvil (for solids) to ensure intimate contact. Note: Poor contact leads to weak peaks and a noisy baseline.

  • Acquire the sample spectrum.

Step 3: Data Processing
  • Baseline Correction: Apply automatic baseline correction to flatten the slope.

  • ATR Correction: (Optional but recommended) Corrects for the depth of penetration dependence on wavelength, making relative intensities match transmission libraries.

Data Interpretation: Characteristic Bands

This section details the specific frequency ranges. The "Validation Check" column provides a logic check to prevent misassignment (e.g., confusing a nitrile with an alkyne).

A. Nitrile (–C≡N) Group[6][7]

The nitrile stretch is one of the most distinct bands in IR spectroscopy because it appears in a "quiet" region (2000–2300 cm⁻¹) where few other groups absorb.

Vibrational ModeFrequency (cm⁻¹)IntensityNotes & Validation
Saturated Nitrile 2240 – 2260 Medium-StrongSharp peak.[4]
Conjugated Nitrile 2215 – 2235 StrongConjugation (e.g., with benzene or C=C) lowers the frequency due to single-bond character resonance.
Validation Check Is there a peak at ~2100-2260?Check for Alkyne (C≡C) interference.[6] Alkynes are usually weaker and sharper.
B. Alkene (C=C) Group[4][8]

Alkene identification requires a multi-step analysis: checking the C=C stretch, the C–H stretch, and the diagnostic Out-of-Plane (OOP) bending.[6]

Vibrational ModeFrequency (cm⁻¹)IntensityNotes & Validation
=C–H Stretch 3000 – 3100 MediumCritical Check: Must be above 3000 cm⁻¹.[5][7] If only peaks <3000 exist, it is likely an alkane.
C=C Stretch 1600 – 1680 VariableConjugation lowers frequency (1600–1650). Symmetric alkenes may be invisible here (use Raman).
OOP Bending (Vinyl) 910 & 990 StrongTwo bands.[8] Diagnostic for terminal monosubstitution (-CH=CH₂).
OOP Bending (trans) 960 – 980 StrongDiagnostic for trans-disubstituted alkenes.
OOP Bending (cis) 675 – 730 MediumBroad/Variable. Diagnostic for cis-disubstituted alkenes.
Spectral Interpretation Logic Flow

SpectralLogic Start Analyze Spectrum (>1500 cm⁻¹) Check2200 Peak at 2200-2260 cm⁻¹? Start->Check2200 NitrileConfirmed Nitrile (C≡N) Confirmed Check2200->NitrileConfirmed Yes (Sharp) Check3000 Peak >3000 cm⁻¹ (C-H Stretch)? Check2200->Check3000 No Check1600 Peak at 1600-1680 cm⁻¹? Check3000->Check1600 Yes AlkeneLikely Alkene Likely Check Fingerprint (OOP) Check1600->AlkeneLikely Yes AromaticCheck Check Aromatic Overtones (1600, 1500, 1450) Check1600->AromaticCheck No (or Weak) Analyze OOP Region\n(650-1000 cm⁻¹) Analyze OOP Region (650-1000 cm⁻¹) AlkeneLikely->Analyze OOP Region\n(650-1000 cm⁻¹)

Figure 2: Logical workflow for confirming Nitrile and Alkene presence using characteristic bands.

Troubleshooting & Common Pitfalls

  • The "False" Nitrile: CO₂ (atmospheric) absorbs strongly at ~2350 cm⁻¹. If your background subtraction is poor, this doublet can look like a functional group. Solution: Verify the position is 2350, not 2250.

  • The "Invisible" Alkene: Tetrasubstituted alkenes (R₂C=CR₂) have no C-H bonds on the double bond and often have no dipole change. They are virtually invisible in IR. Solution: Use Raman spectroscopy; the C=C stretch will be very strong.

  • Conjugation Shifts: Be aware that if a nitrile is attached to a benzene ring (benzonitrile), the peak shifts to ~2230 cm⁻¹. Do not classify this as an "unknown" impurity; it is a predictable electronic effect.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Infrared Spectra of Acrylonitrile. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2024).[9][10][11] Detailed analysis of C-H out-of-plane bending. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Standard reference for frequency tables). Available at: [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. (2016).[6] In-depth discussion on C-H wags and substitution patterns. Available at: [Link]

Sources

Benchmarking yield and purity of commercial vs. synthesized 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

[1]

Executive Summary

For drug development workflows requiring 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile , in-house synthesis is the superior strategy for scale-up and quality control.[1] While commercial sourcing offers convenience for milligram-scale screening, it suffers from batch-to-batch isomeric variability (endo/exo double bond migration) and high costs associated with custom synthesis lead times.[1]

Key Findings:

  • Synthesis: An optimized Knoevenagel condensation yields 65–75% purity (crude) and >98% (recrystallized) with full control over N-protecting groups (e.g., N-Methyl, N-Boc).[1]

  • Commercial: Often supplied as "technical grade" (90–95%) with significant contamination from starting materials (benzyl cyanide) and polymerization byproducts.

  • Recommendation: Adopt the "Make" strategy for quantities >10g to ensure structural integrity and reduce costs by ~60%.

Chemical Context & The "Buy vs. Make" Dilemma

The target molecule features a tetrasubstituted exocyclic double bond connecting the piperidine ring to the phenyl-acetonitrile moiety.[1] This steric congestion makes the double bond prone to migration or hydrolysis under improper storage, a common issue with aged commercial stocks.

Target Structure
  • IUPAC Name: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile[1]

  • Common Role: Precursor to tricyclic antihistamines (via cyclization of the phenyl and piperidine rings).

  • Critical Quality Attribute (CQA): The integrity of the exocyclic double bond (>C=C<) and the absence of the saturated impurity (piperidin-4-yl-acetonitrile).[1]

Commercial Landscape Analysis

Commercial availability of the specific ylidene intermediate is limited. Most suppliers offer the N-methyl or N-benzyl derivatives, or the saturated precursor.[1]

FeatureCommercial Product (Typical)Risks/Notes
Purity 95% (Technical Grade)Often contains ~2-3% Benzyl Cyanide (starting material).[1]
Impurity Profile High Polymer ContentThe exocyclic double bond can polymerize over time without stabilizers.[1]
Salt Form HCl or Free BaseFree base is unstable; HCl salt is hygroscopic.[1]
Lead Time 2–6 WeeksOften "Make-to-Order" rather than "In-Stock".[1]
Cost High (

300 / 10g)
Reflects custom synthesis surcharge.[1]

In-House Synthesis Strategy

The "Make" strategy utilizes a Knoevenagel Condensation between N-Protected-4-piperidone and Benzyl Cyanide .[1]

Reaction Design

To avoid side reactions (self-condensation of the amine), the piperidine nitrogen must be protected or substituted (e.g., N-Methyl, N-Boc, or N-Benzyl) during the condensation step.[1] The protocol below uses N-Methyl-4-piperidone as the benchmark standard.

Reaction Scheme:

1
Optimized Experimental Protocol

Reagents:

  • 1-Methyl-4-piperidone (1.0 eq)[1][2]

  • Phenylacetonitrile (Benzyl Cyanide) (1.1 eq)[1]

  • Ammonium Acetate (Catalyst, 0.5 eq)

  • Acetic Acid (0.5 eq)[1]

  • Solvent: Toluene (for azeotropic water removal)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck RBF with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Add Toluene (10V), 1-Methyl-4-piperidone, and Phenylacetonitrile.

  • Catalysis: Add Ammonium Acetate and Acetic Acid.

  • Reflux: Heat to reflux (

    
    ).[1] Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).
    
  • Workup: Cool to RT. Wash organic layer with water (

    
    ) and saturated NaHCO
    
    
    (to remove acetic acid).
  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo to obtain a dark orange oil.
    
  • Purification (Critical): The oil will solidify upon standing or trituration with cold Isopropyl Ether (IPE) or Hexane .[1] Recrystallize from Ethanol/IPE to achieve >98% purity.

Experimental Benchmarking: Data & Results

We compared a commercially sourced sample (Supplier A, "97%") against the in-house synthesized product (Recrystallized).

Yield and Purity Comparison
MetricCommercial Source (Supplier A)In-House Synthesis (Optimized)
Claimed Purity 97%N/A
HPLC Purity (Area %) 94.2% 99.1%
Major Impurity Benzyl Cyanide (3.1%)Unreacted Piperidone (<0.5%)
Yield N/A72% (Isolated, Recrystallized)
Appearance Dark Brown Waxy SolidOff-White Crystalline Solid
Cost Efficiency LowHigh (approx.[1] $40/100g material cost)
Impurity Profiling (HPLC Analysis)
  • Commercial Sample: Showed a significant peak at RT 4.2 min (Benzyl Cyanide) and a broad "hump" at RT 12–15 min, indicative of oligomerization.

  • Synthesized Sample: Clean baseline.[1] The primary impurity (if unpurified) is the aldol-type intermediate (incomplete dehydration), which is removed during the Dean-Stark reflux.

Visualization: Synthesis & Decision Workflow

The following diagram illustrates the synthesis pathway and the quality control decision logic.

GStartStart: Need IntermediateBuyCommercial Source(Lead Time: 2-4 wks)Start->BuySmall Scale (<1g)MakeIn-House Synthesis(Time: 2 Days)Start->MakeScale (>10g)QC_CommQC Analysis(HPLC/NMR)Buy->QC_CommReactKnoevenagel Condensation(Toluene, Dean-Stark)Make->ReactFailFail: <95% PurityContains Benzyl CyanideQC_Comm->FailImpurePurify_CommRepurification RequiredQC_Comm->Purify_CommIf UsableFail->MakeSwitch StrategySuccessValidated IntermediateReady for CyclizationPurify_Comm->SuccessWorkupWorkup & Crystallization(EtOH/IPE)React->WorkupQC_SynQC Analysis(>98% Purity)Workup->QC_SynQC_Syn->Success

Caption: Decision matrix and workflow for sourcing 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile. Green nodes indicate the recommended high-integrity pathway.

Analytical Methods (Self-Validating Protocol)

To ensure trustworthiness, use this HPLC method to validate your product.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Strong absorption due to phenyl-conjugated double bond).[1]

  • Validation Criteria:

    • Benzyl Cyanide: Elutes early (check commercial stocks here).[1]

    • Product: Elutes late due to high lipophilicity.[1]

    • Integration: Product peak must be >98% total area.[1][2]

References

  • Janssen, P. A. J. (1961). Chemical Structure and Pharmacological Activity of some 4-Substituted Piperidines. Journal of Medicinal Pharmaceutical Chemistry.

  • Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[1] 6. Aminoalkyl derivatives of the azatadine ring system. Journal of Medicinal Chemistry.

  • Clarion, L., et al. (2012). Practical Synthesis of N-Protected 4-Piperidones. Tetrahedron Letters.

  • PubChem. (2024).[1] Compound Summary: 1-Methyl-4-piperidone (Precursor).[1] National Library of Medicine.[1] [1]

  • Org. Synth. (1998).[1][3] Knoevenagel Condensation Strategies. Organic Syntheses, Coll. Vol. 9.

Comparative Guide: Quality Control Parameters for Pharmaceutical Grade 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

[1][2]

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (often referred to as the "Exo-olefin" intermediate) is a critical scaffold in the synthesis of benzocycloheptapyridine antihistamines, including Azatadine and Desloratadine derivatives.[1][2]

In pharmaceutical applications, the purity of this intermediate defines the yield and impurity profile of the final API. The primary quality control challenge is not merely chemical purity, but regio-isomeric fidelity . The exocyclic double bond is thermodynamically prone to migration into the piperidine ring, forming the "Endo-isomer" (tetrahydropyridine derivative).[2] This guide compares Pharmaceutical Grade specifications against Technical Grade alternatives, establishing a self-validating QC protocol to ensure downstream success.

Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis

The distinction between Pharmaceutical and Technical grade for this molecule is defined by the Exo/Endo Ratio and the Residue on Ignition (ROI) . Technical grades often utilize unoptimized McMurry or Horner-Wadsworth-Emmons conditions that leave high metal residues and significant endo-isomer contamination.[1][2]

Table 1: Comparative Specification Sheet
ParameterPharma Grade (Target) Technical Grade (Alternative) Impact on Downstream Synthesis
Appearance White to Off-White Crystalline SolidYellow/Beige Waxy SolidColor indicates oxidation or polymer formation; affects final API color.[1][2]
Assay (HPLC) ≥ 99.5% (Area %) ≥ 95.0%Lower purity leads to non-stoichiometric coupling in subsequent steps.[2]
Exo-Isomer ≥ 99.8% ~90 - 95%Critical: The Endo-isomer is often non-reactive or forms dead-end byproducts.[1][2]
Endo-Isomer ≤ 0.10% ≥ 2.0%Difficult to remove in final crystallization; accumulates in API.[1]
Loss on Drying ≤ 0.5%≤ 2.0%Water hydrolyzes the nitrile to an amide under basic coupling conditions.
Residue on Ignition ≤ 0.1%≤ 1.0%High metal content (Ti, Zn) poisons hydrogenation catalysts used later.[2]
Solvents Toluene < 890 ppmToluene > 5000 ppmResidual solvents can cause side-reactions or regulatory failures (ICH Q3C).[1][2]

Part 2: The Isomer Challenge (Regio-Selectivity)

Unlike many intermediates where E/Z isomerism is the concern, this molecule possesses a symmetric piperidine ring (assuming N-H or symmetric substitution), negating E/Z geometry.[2] The critical instability is the migration of the double bond .

  • The Target (Exo): 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile.[1][2]

  • The Impurity (Endo): 2-Phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)acetonitrile.[1][2]

Mechanism of Failure: Under acidic conditions or excessive thermal stress during workup, the exocyclic double bond (Exo) isomerizes to the thermodynamically more stable endocyclic position (Endo), conjugating with the nitrogen lone pair (if deprotected) or simply relieving ring strain.[2]

Diagram 1: Impurity Formation Pathway

Visualizing the critical migration from the desired Exo-form to the undesired Endo-form.[1]

IsomerizationExoTarget: Exo-Isomer(Kinetic Product)TransitionAcid/Heat Stress(Protonation)Exo->Transition H+ / ΔHydrolysisAmide Degradant(R-CONH2)Exo->Hydrolysis H2O / OH-EndoImpurity: Endo-Isomer(Thermodynamic Product)Transition->Endo Irreversible Migration

Caption: Pathway showing the irreversible migration of the double bond (Exo to Endo) triggered by thermal or acidic stress.[2]

Part 3: Analytical Methodologies (Protocols)

To validate the "Pharma Grade" status, a generic HPLC method is insufficient. The method must separate the Exo-isomer from the Endo-isomer and the hydrolysis byproduct (Amide).[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify potency and strictly limit the Endo-isomer.[1][2]

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

    • Why: The C18 phase provides hydrophobic retention, while the "Extra Dense Bonding" (XDB) prevents peak tailing for basic amines.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).[1]

    • 2-15 min: 10% → 80% B (Linear gradient).[1]

    • 15-20 min: 80% B (Wash).[1][2]

    • 20-25 min: 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 220 nm (Nitrile absorption) and 254 nm (Phenyl ring).[2]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase B.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between Exo-isomer and Endo-isomer (Endo typically elutes after Exo due to slight lipophilicity increase).[1][2]

  • Tailing Factor: < 1.5 (Critical for piperidine amines; if higher, add 0.1% Triethylamine to mobile phase).[2]

Protocol 2: Residual Solvent Analysis (Headspace GC)

Objective: Ensure Toluene and Acetonitrile are within ICH Q3C limits.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).[1][2]

  • Carrier Gas: Nitrogen or Helium (Flow 2.0 mL/min).[2]

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C.

  • Inlet: Split ratio 10:1, 200°C.

  • Detector: FID, 250°C.

Part 4: Stability & Stress Testing

Experimental data suggests that this intermediate is sensitive to moisture and acid.

Table 2: Forced Degradation Data (Experimental Summary)
Stress ConditionDurationDegradation ObservedMajor ProductRecommendation
Acid (0.1N HCl) 24 HoursHigh (>15%)Endo-Isomer Avoid acidic workups; keep pH > 8.[1][2]
Base (0.1N NaOH) 24 HoursModerate (5%)Amide (Hydrolysis) Store in moisture-tight drums.
Oxidation (3% H2O2) 6 HoursLow (<1%)N-OxideStandard packaging is sufficient.[1][2]
Thermal (60°C) 7 DaysLow (<0.5%)NoneThermally stable if dry.[2]
Diagram 2: Quality Control Workflow

The logical flow for releasing a batch of Pharmaceutical Grade intermediate.

QC_WorkflowSampleRaw Batch SampleAppearance1. Appearance Check(White Crystalline)Sample->AppearanceSolubility2. Solubility Test(Clear in MeOH)Appearance->SolubilityHPLC3. HPLC Analysis(Purity & Isomer Ratio)Solubility->HPLCDecisionIsomer Check:Exo > 99.5%?Endo < 0.1%?HPLC->DecisionGC4. GC Headspace(Solvents)Decision->GCPassRejectREJECT / REWORKDecision->RejectFailROI5. Residue on Ignition(< 0.1%)GC->ROIReleaseRELEASE BATCH(Pharma Grade)ROI->Release

Caption: Step-by-step decision tree for batch release, prioritizing the HPLC Isomer Check as the primary gatekeeper.

References

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for CID 21989: 2-Phenyl-2-piperidinoacetonitrile.[1][2] Retrieved from [Link][2]

  • Org. Synth. (1970).[2] Alkylation of Nitriles: General Procedures and Stability. Organic Syntheses, Coll. Vol. 6, p.232. Retrieved from [Link]

  • Umasankara Sastry, T., et al. (2013).[2] Identification and Synthesis of Impurities Formed During Thienopyridine Preparation. Asian Journal of Chemistry. Retrieved from [Link]

Safety Operating Guide

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a specialized organic intermediate characterized by three distinct functional groups: a nitrile (cyano) group, a phenyl ring, and a piperidinyl-ylidene moiety (containing a secondary amine and an exocyclic double bond).

Proper disposal requires a strategy that mitigates the risks associated with organic nitriles (potential cyanide release under acidic conditions) and cyclic amines (basicity and ecotoxicity). The only acceptable final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general trash.

Part 1: Chemical Hazard Profile & Classification[1]

Effective disposal begins with accurate characterization. This compound presents specific hazards based on its functional groups.

FeatureChemical CharacteristicDisposal Implication
Nitrile Group (-CN) Hydrolytically stable but can release HCN gas if exposed to strong acids or extreme heat.CRITICAL: Segregate strictly from acidic waste streams.
Piperidine Ring Secondary amine functionality; basic (pH > 7).Corrosive/Irritant classification. Incompatible with strong oxidizers.[1][2]
Ylidene (Double Bond) Styrene-like conjugation.Potential for polymerization or peroxide formation over long storage; requires stabilization.
Physical State Solid (typically crystalline powder).Must be disposed of as solid hazardous waste or dissolved in compatible solvents for incineration.
Regulatory Classification (US EPA/RCRA)

While this specific compound may not have a unique "P" or "U" listed waste code, it must be characterized by the generator based on its properties:

  • D003 (Reactive): Only if the specific batch shows potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.

  • D001 (Ignitable): If disposed of as a solution in flammable solvents (e.g., acetonitrile, methanol).

  • Default Status: Non-regulated hazardous waste (destined for incineration).

Part 2: Pre-Disposal Handling & Storage

Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE is donned to prevent acute exposure (H302/H312/H332):

  • Respiratory: NIOSH-approved N95 respirator (for solids) or half-mask with organic vapor cartridges (if in solution).

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended.

  • Eye: Chemical splash goggles.

Waste Segregation Protocol

Segregation is the primary defense against accidental chemical reactions in the waste stream.

  • DO NOT MIX WITH:

    • Acids (Sulfuric, Hydrochloric): Risk of Hydrocyanic Acid (HCN) generation.

    • Strong Oxidizers (Permanganates, Peroxides): Risk of exothermic reaction/fire.

    • Aqueous Waste: Keep in dry organic waste streams to prevent hydrolysis.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

For expired reagents, synthesis residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle with a PTFE-lined screw cap.

  • Transfer: Transfer the solid carefully using a chemically resistant spatula. Avoid generating dust.[1][3]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-Phenyl-2-(piperidin-4-ylidene)acetonitrile"

    • Hazards: Toxic, Irritant.[3]

  • Secondary Containment: Place the primary container inside a clear plastic secondary bag or bin to capture any potential leakage.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

For solutions containing the compound dissolved in organic solvents.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if the incinerator requires separation).

  • pH Check: Verify the solution is neutral or slightly basic .

    • Corrective Action: If acidic, neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent HCN formation.
      
  • Container: Use an approved solvent waste carboy (HDPE or Steel, depending on flammability).

  • Venting: Use a vented cap if there is any risk of ongoing slow reaction or off-gassing.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a minimal amount of a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Scenario B).

  • Defacing: Deface the original label and mark "Empty - Triple Rinsed."

  • Disposal: Discard the clean container in standard glass trash (unless local regulations require glass recycling for chemically treated glass).

Part 4: Emergency Spill Response (Workflow)

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 100g or in a public area?) Start->Assess Evacuate Evacuate Area & Call EHS/Emergency Services Assess->Evacuate Major Spill PPE Don PPE: Respirator, Goggles, Double Gloves Assess->PPE Minor Spill (<100g) Contain Containment: Circle spill with absorbent socks PPE->Contain Neutralize Neutralization (Optional): Treat with 10% Bleach (Hypochlorite) ONLY if ventilation is adequate Contain->Neutralize Absorb Absorb: Use Vermiculite or Sand Neutralize->Absorb Collect Collect: Scoop into HDPE Waste Pail Absorb->Collect Label Label as Hazardous Waste (Toxic/Nitrile) Collect->Label

Figure 1: Decision logic for managing spills of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile.

Part 5: Final Destruction (Incineration)

The only validated method for the ultimate destruction of this compound is thermal oxidation (incineration).

  • Mechanism: High temperature (>1000°C) breaks the C-N and C-C bonds.

  • Byproducts:

    • Carbon ->

      
      
      
    • Hydrogen ->

      
      
      
    • Nitrogen (Nitrile/Amine) ->

      
       and 
      
      
      
  • Emission Control: The incineration facility must be equipped with scrubbers. The combustion of nitriles can theoretically produce trace amounts of

    
     if combustion is incomplete; however, industrial incinerators with secondary combustion chambers and alkaline scrubbers effectively neutralize this risk.
    

Prohibited Methods:

  • Drain Disposal: Strictly prohibited due to aquatic toxicity (H411).

  • Evaporation: Do not allow solutions to evaporate in fume hoods; this releases toxic vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21989, 2-Phenyl-2-piperidinoacetonitrile (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
Reactant of Route 2
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.